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  • Product: Secorapamycin B
  • CAS: 185107-79-3

Core Science & Biosynthesis

Foundational

Unveiling Secorapamycin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Secorapamycin B is a macrolide compound that belongs to the family of rapamycin derivatives. Rapamycin, also known as sirolimus, is a well-stud...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secorapamycin B is a macrolide compound that belongs to the family of rapamycin derivatives. Rapamycin, also known as sirolimus, is a well-studied natural product produced by the bacterium Streptomyces hygroscopicus, renowned for its potent immunosuppressive and anti-proliferative properties.[1] These properties stem from its ability to inhibit the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.[1] Secorapamycin B, along with its counterpart Secorapamycin A, are ring-opened products of rapamycin.[2] Understanding the chemical structure and biological activity of these derivatives is crucial for several reasons, including the study of rapamycin's degradation pathways, the development of novel rapamycin analogs with improved pharmacokinetic profiles, and the comprehensive analysis of rapamycin-based therapeutics. This guide provides an in-depth exploration of the chemical structure, properties, and biological context of Secorapamycin B.

The Chemical Architecture of Secorapamycin B

Secorapamycin B is a complex macrocyclic lactone that has undergone hydrolytic cleavage of the ester bond within the rapamycin macroring. This ring-opening results in a linear carboxylic acid derivative.

Molecular Formula and Weight

The chemical identity of Secorapamycin B is defined by the following fundamental properties:

  • Molecular Formula: C₅₁H₈₁NO₁₄[3][4]

  • Molecular Weight: 932.19 g/mol [3][4]

  • Accurate Mass: 931.5657[3]

IUPAC Nomenclature and Structural Identifiers

The precise arrangement of atoms and stereochemistry in Secorapamycin B is captured by its systematic IUPAC name and other standardized identifiers:

  • IUPAC Name: (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-Dihydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[4]

  • CAS Number: 185107-79-3[3][4]

  • SMILES String: CO(O1)C(=O)C(=O)N2CCCC[C@@H]2C(=O)O">C@@H\C(=C\C=C\C=C\C(C)CC(C)C(=O)\C(=C/C(C)C(=O)CC(O)C[C@@H]3CCOC)\C)\C[3]

The structural complexity of Secorapamycin B arises from its numerous stereocenters and the presence of a polyene chain. The SMILES string and IUPAC name encode the specific three-dimensional arrangement of its atoms, which is critical for its interaction with biological targets.

Key Structural Features

The structure of Secorapamycin B can be dissected into several key functional and structural motifs:

  • Macrocyclic Core Remnant: The core of the molecule is a long carbon chain that was formerly part of the 31-membered macrolactone ring of rapamycin.

  • Pipecolic Acid Moiety: A piperidine-2-carboxylic acid (pipecolic acid) unit is incorporated into the structure, a feature also present in the parent rapamycin molecule.[1]

  • Cyclohexyl Group: A substituted cyclohexyl ring is a prominent feature, derived from the shikimic acid pathway during the biosynthesis of rapamycin.[1]

  • Polyene Chain: A conjugated system of double bonds is present in the long carbon chain.

  • Multiple Hydroxyl and Methoxy Groups: The molecule is heavily functionalized with hydroxyl and methoxy groups, contributing to its polarity and potential for hydrogen bonding.

Relationship to Rapamycin and Secorapamycin A

Secorapamycin B is a direct derivative of rapamycin. The formation of Secorapamycins A and B from rapamycin is a result of the hydrolysis of the lactone (ester) bond in the macrocyclic ring of rapamycin. This process can occur under certain conditions, such as in aqueous solutions, and is a key degradation pathway for rapamycin.[5][6]

The primary distinction between Secorapamycin A and Secorapamycin B lies in the degree of reduction of the polyketide chain. While Secorapamycin A retains the same number of double bonds as the opened rapamycin ring, Secorapamycin B is a dihydroxy-derivative, indicating the reduction of one of the keto groups in the original rapamycin structure to a hydroxyl group.

The following diagram illustrates the relationship between Rapamycin, Secorapamycin A, and Secorapamycin B.

Secorapamycin_Derivatives Rapamycin Rapamycin (Sirolimus) SecoA Secorapamycin A Rapamycin->SecoA Hydrolysis (Ring Opening) SecoB Secorapamycin B SecoA->SecoB Reduction

Caption: Relationship between Rapamycin and its Secorapamycin derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of Secorapamycin B is presented in the table below.

PropertyValueSource
Molecular Formula C₅₁H₈₁NO₁₄[3][4]
Molecular Weight 932.19 g/mol [3][4]
Accurate Mass 931.5657[3]
CAS Number 185107-79-3[3][4]

Biosynthesis and Chemical Synthesis

Biosynthesis

Secorapamycin B is not directly biosynthesized by Streptomyces hygroscopicus. Instead, it is a degradation product of rapamycin. The biosynthesis of rapamycin itself is a complex process involving a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[7] The biosynthesis starts with the precursor 4,5-dihydroxycyclohex-1-ene-carboxylic acid, which forms the cyclohexyl moiety.[1] The polyketide chain is then elongated and subsequently cyclized with the incorporation of L-pipecolate.[7][8] The formation of Secorapamycin B occurs post-biosynthetically through the hydrolysis and reduction of the parent rapamycin molecule.

Chemical Synthesis

The chemical synthesis of Secorapamycin B is not commonly reported in the literature, as it is primarily considered a degradation product or impurity of rapamycin. However, its synthesis could theoretically be achieved through the controlled ring-opening and subsequent reduction of rapamycin.

Biological Activity and Significance

The biological activity of Secorapamycin B is significantly attenuated compared to its parent compound, rapamycin. The immunosuppressive and anti-proliferative effects of rapamycin are mediated by the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FRB domain of mTOR.[9][10] The macrocyclic structure of rapamycin is crucial for maintaining the correct conformation to bridge these two proteins.

The ring-opening that forms Secorapamycin B disrupts this critical three-dimensional structure. As a result, Secorapamycin B is reported to not significantly affect mTOR function.[2] Studies on the closely related Secorapamycin A have shown that it has less than 4% of the potency of rapamycin in a thymocyte proliferation assay.[5] It is highly probable that Secorapamycin B exhibits a similarly diminished biological activity profile.

The primary significance of Secorapamycin B in a drug development context is as a degradation product and impurity of rapamycin. Its presence in rapamycin formulations can impact the overall potency and stability of the drug product. Therefore, analytical methods for the detection and quantification of Secorapamycin B are important for the quality control of rapamycin-based pharmaceuticals.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Secorapamycin B would typically be part of broader analytical methods for rapamycin and its related substances. A general workflow for such an analysis is outlined below.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Rapamycin and its Degradation Products

Objective: To separate and quantify rapamycin, Secorapamycin A, and Secorapamycin B in a sample.

Methodology:

  • Sample Preparation: Dissolve the sample containing rapamycin in a suitable organic solvent, such as acetonitrile or methanol.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength of approximately 278 nm is suitable for these compounds. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection and identification.

  • Data Analysis: The retention times and peak areas are used to identify and quantify each component by comparison with reference standards.

The following diagram illustrates a typical analytical workflow for the characterization of Secorapamycin B.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis Sample Rapamycin Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution HPLC Reversed-Phase HPLC Dissolution->HPLC Detection UV/MS Detection HPLC->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Analytical workflow for Secorapamycin B characterization.

Conclusion

Secorapamycin B is a ring-opened and reduced derivative of the potent immunosuppressant rapamycin. While its biological activity is significantly diminished compared to the parent compound, its chemical structure and formation are of considerable interest in the context of rapamycin's stability and degradation. A thorough understanding of Secorapamycin B is essential for researchers and professionals involved in the development, manufacturing, and quality control of rapamycin-based therapeutics. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this important related substance.

References

  • PubChem. Secorapamycin A | C51H79NO13 | CID 71772274. National Center for Biotechnology Information. [Link]

  • precisionFDA. SECORAPAMYCIN A. [Link]

  • SynZeal. Seco Rapamycin | 147438-27-5. [Link]

  • Venkatasai Life Sciences. Secorapamycin B. [Link]

  • Das, S., & Chandran, A. (2011). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. RSC Advances, 1(8), 1365-1377. [Link]

  • ESS Chem Co. Secorapamycin [CAS 148554-65-8]. [Link]

  • Poplawska, B., & Lempka, A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(xii), 110-131. [Link]

  • ResearchGate. Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). [Link]

  • Park, S. R., Yoo, Y. J., Ban, Y. H., & Yoon, Y. J. (2010). Biosynthesis of rapamycin and its regulation: past achievements and recent progress. The Journal of Antibiotics, 63(8), 434-441. [Link]

  • Ritacco, F. V., et al. (2004). Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis. Applied and Environmental Microbiology, 70(3), 1561-1567. [Link]

  • Lorenz, M. C., & Heitman, J. (1995). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface. Chemistry & Biology, 2(10), 661-671. [Link]

  • Cruz, M. C., et al. (2011). Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor. Antimicrobial Agents and Chemotherapy, 55(11), 5205-5215. [Link]

  • Sheridan, R. M., et al. (2002). Novel sulfur-containing rapamycin analogs prepared by precursor-directed biosynthesis. Organic Letters, 4(2), 265-268. [Link]

Sources

Exploratory

Secorapamycin B: A Technical Guide to its Origin, Discovery, and Characterization

This technical guide provides an in-depth exploration of Secorapamycin B, a lesser-known derivative of the clinically significant macrolide, Rapamycin. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Secorapamycin B, a lesser-known derivative of the clinically significant macrolide, Rapamycin. Designed for researchers, scientists, and professionals in drug development, this document elucidates the discovery, origin, and key characteristics of Secorapamycin B, contextualizing it within the broader landscape of Rapamycin research. We will delve into its formation as a Rapamycin impurity, its chemical identity, and the methodologies for its production and isolation, supported by detailed protocols and visual diagrams.

The Genesis of Secorapamycin B: A Tale of Two Molecules

The story of Secorapamycin B is intrinsically linked to its parent compound, Rapamycin (also known as Sirolimus). The discovery of Rapamycin is a fascinating chapter in natural product chemistry. In the 1960s, a Canadian expedition to Easter Island (Rapa Nui) led to the collection of soil samples. From one of these samples, the bacterium Streptomyces hygroscopicus was isolated, which was found to produce a potent antifungal compound. This molecule was aptly named Rapamycin, in honor of the island of its origin.[1][2] While initially investigated for its antifungal properties, subsequent research revealed its powerful immunosuppressive and anti-proliferative activities, leading to its widespread use in organ transplantation and oncology.[2]

Secorapamycin B, in contrast, was not discovered as a primary metabolic product of a microorganism. Instead, it has been identified as an impurity that can arise during the production and storage of Rapamycin.[3] Specifically, it is a hydroxylated derivative of the ring-opened form of Rapamycin.[3] The nomenclature itself provides clues to its structure: "seco" indicates a ring-cleavage has occurred, and the "B" designation distinguishes it from the more commonly known Secorapamycin A, which is the direct ring-opened product of Rapamycin.[2][4]

Chemical Identity and Structure

Secorapamycin B is chemically identified as 34-Hydroxy Sirolimus or 34-Hydroxy Rapamycin.[3] Its unique chemical identity is confirmed by its Chemical Abstracts Service (CAS) number: 185107-79-3 , and its molecular formula is C51H81NO14 .[3][5][6]

The formation of Secorapamycin B can be conceptualized as a two-step process from the parent Rapamycin molecule:

  • Ring Opening: The macrolide ring of Rapamycin undergoes hydrolysis, leading to the formation of the seco-derivative, Secorapamycin A.

  • Hydroxylation: A hydroxyl group is added to the C-34 position of the molecule, resulting in Secorapamycin B.

This hydroxylation step is likely mediated by enzymatic activity, potentially from Cytochrome P450 monooxygenases present in the producing organism, Streptomyces hygroscopicus, or it could occur through subsequent biotransformation.[7][8]

Origin and Production: From Fermentation to Impurity

The primary origin of Secorapamycin B is the fermentation broth of Streptomyces hygroscopicus used for Rapamycin production.[9] While one commercial supplier has suggested an origin from an Amycolatopsis species, the overwhelming body of scientific literature points to S. hygroscopicus as the source of Rapamycin and its related impurities.[5] This discrepancy should be noted, with the S. hygroscopicus origin considered more probable.

The production of Secorapamycin B is not a targeted fermentation process but rather a consequence of the conditions used for large-scale Rapamycin synthesis. The following sections outline the general protocols for the production of Rapamycin, which would inherently include the co-production of impurities like Secorapamycin B.

Fermentation Protocol for Rapamycin Production

This protocol is adapted from established methods for the cultivation of Streptomyces hygroscopicus for Rapamycin production.[1][10][11]

Step 1: Inoculum Preparation

  • Prepare a seed culture medium (e.g., Yeast Malt Extract Agar).

  • Inoculate with a spore suspension of Streptomyces hygroscopicus.

  • Incubate at 28°C for 5-7 days to obtain a dense mycelial culture.

Step 2: Production Fermentation

  • Prepare the production medium in a fermenter. A typical medium contains a carbon source (e.g., glucose, mannose), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.

  • Inoculate the production medium with the seed culture.

  • Maintain the fermentation under controlled conditions:

    • Temperature: 25-30°C

    • pH: 6.5-7.5

    • Aeration: Provide constant agitation and sterile air supply.

  • The fermentation is typically carried out for 5 to 8 days.

Fermentation_Workflow Spore_Suspension Spore Suspension of S. hygroscopicus Seed_Culture Seed Culture (5-7 days, 28°C) Spore_Suspension->Seed_Culture Inoculation Production_Fermentation Production Fermentation (5-8 days, 25-30°C) Seed_Culture->Production_Fermentation Inoculation Fermentation_Broth Fermentation Broth (Rapamycin & Impurities) Production_Fermentation->Fermentation_Broth Harvest

Caption: Workflow for the production of Rapamycin and its impurities.

Isolation and Purification of Secorapamycin B

As an impurity, the isolation of Secorapamycin B involves the separation of Rapamycin from the fermentation broth, followed by the chromatographic separation of the various impurities.

Extraction and Initial Purification

The following protocol outlines the general steps for extracting Rapamycin and its derivatives from the fermentation broth.[3][5][12]

Step 1: Biomass Separation

  • Centrifuge or filter the fermentation broth to separate the mycelial biomass from the supernatant.

Step 2: Solvent Extraction

  • Extract the mycelial cake with a water-immiscible organic solvent (e.g., ethyl acetate, toluene).

  • The solvent extracts are then combined.

Step 3: Concentration

  • The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for separating Rapamycin from its closely related impurities, including Secorapamycin B.[9][13]

Step 1: Column Chromatography

  • The crude extract is subjected to silica gel column chromatography.

  • A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol) is used to separate the compounds based on polarity.

Step 2: Preparative HPLC

  • Fractions enriched with Rapamycin and its impurities are further purified using preparative HPLC.

  • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

  • Fractions corresponding to the retention time of Secorapamycin B are collected.

Isolation_Workflow Fermentation_Broth Fermentation Broth Biomass_Separation Biomass Separation (Centrifugation/Filtration) Fermentation_Broth->Biomass_Separation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Biomass_Separation->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Isolated_SecoB Isolated Secorapamycin B Prep_HPLC->Isolated_SecoB

Caption: General workflow for the isolation of Secorapamycin B.

Characterization and Analytical Methods

The structural elucidation and confirmation of Secorapamycin B rely on a combination of spectroscopic techniques.

TechniquePurposeExpected Observations for Secorapamycin B
HPLC Purity assessment and quantificationA distinct peak with a specific retention time, different from Rapamycin and Secorapamycin A.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisA molecular ion peak corresponding to the molecular weight of C51H81NO14 (932.19 g/mol ). Fragmentation patterns would confirm the hydroxylated seco-rapamycin structure.[2][4]
Nuclear Magnetic Resonance (NMR) Detailed structural elucidation1H and 13C NMR spectra would provide the complete chemical structure, including the position of the additional hydroxyl group at C-34.[13]

Biological Activity and Mechanism of Action

The biological activity of Secorapamycin B is not as extensively studied as that of Rapamycin. However, some commercial suppliers suggest a mode of action that involves binding to FK-binding proteins (FKBP) and subsequent inhibition of calcineurin, leading to the suppression of T-cell activation.[5][10] This is noteworthy because it suggests a different mechanism from its parent compound, Rapamycin, which primarily inhibits the mTOR pathway. It is crucial to approach this information with caution, as it has not been widely substantiated in peer-reviewed scientific literature. Further research is needed to definitively elucidate the biological activity and mechanism of action of Secorapamycin B.

Proposed_MoA SecoB Secorapamycin B FKBP FK-Binding Protein (FKBP) SecoB->FKBP Binds to Complex Secorapamycin B-FKBP Complex FKBP->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits TCell_Activation T-Cell Activation Complex->TCell_Activation Suppresses Calcineurin->TCell_Activation Activates

Caption: Proposed (unverified) mechanism of action for Secorapamycin B.

Conclusion and Future Perspectives

Secorapamycin B emerges not as a deliberately sought-after natural product, but as a fascinating impurity born from the large-scale production of Rapamycin. Its identity as 34-Hydroxy Sirolimus highlights the subtle chemical transformations that can occur during fermentation and downstream processing. While its biological activity remains an area ripe for further investigation, the potential for a distinct mechanism of action from Rapamycin makes it an intriguing subject for drug discovery and development. The methodologies outlined in this guide, adapted from the well-established protocols for Rapamycin, provide a solid foundation for researchers wishing to isolate, characterize, and further explore the therapeutic potential of Secorapamycin B.

References

  • Venkatasai Life Sciences. Secorapamycin B. [Link]

  • Pharmaffiliates. CAS No : 185107-79-3 | Product Name : Secorapamycin B. [Link]

  • Zech SG, et al. Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients. J Antibiot (Tokyo). 2011.
  • Taylor & Francis. Streptomyces hygroscopicus – Knowledge and References. [Link]

  • Sattler M, et al.
  • Miller, R. A treasure from a barren island: the discovery of rapamycin. Nephrol Dial Transplant. 2009.
  • PubChem. Secorapamycin A. [Link]

  • Il'ichev, Y. V., & Maryanoff, C. A.
  • Khaw, L. E., et al. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis. Appl Environ Microbiol. 2004.
  • Das, S., et al. Isolation and Characterization of Antimicrobial Compound from Marine Streptomyces hygroscopicus BDUS 49. Int J Curr Microbiol App Sci. 2015.
  • Luengo, J. I., et al. Structure-activity Studies of Rapamycin Analogs: Evidence That the C-7 Methoxy Group Is Part of the Effector Domain and Positioned at the FKBP12-FRAP Interface. Chem Biol. 1995.
  • Lee, J. H., et al. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. PLoS One. 2019.
  • Taylor & Francis eBooks. Extraction and Purification of Rapamycin from Streptomyces hygroscopicus. [Link]

  • Chavez, R., et al. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor. Antimicrob Agents Chemother. 2011.
  • Meunier, B., et al. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chem Rev. 2004.

Sources

Foundational

A Comparative Analysis of Secorapamycin A and Secorapamycin B: Structure, Activity, and Analytical Considerations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract This technical guide provides a comprehensive comparative analysis of Secor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive comparative analysis of Secorapamycin A and Secorapamycin B, two key molecules related to the clinically significant immunosuppressant, rapamycin (sirolimus). While Secorapamycin A is well-documented as the primary, ring-opened degradation product of rapamycin with significantly attenuated biological activity, information regarding Secorapamycin B is notably scarce in publicly available scientific literature. This guide synthesizes the current understanding of the chemical and structural distinctions between these two compounds, delves into the known biological implications of the seco-conformation, and presents detailed analytical methodologies for their separation and characterization. The conspicuous absence of biological data for Secorapamycin B is highlighted, framing it as a critical knowledge gap and an area ripe for future investigation in the field of rapamycin research and drug development.

Introduction: The Rapamycin Family and the Emergence of Secorapamycins

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, has garnered significant attention for its potent immunosuppressive and anti-proliferative properties.[1] Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then allosterically inhibits the mechanistic Target of Rapamycin (mTOR), a crucial kinase regulating cell growth, proliferation, and metabolism.[2] However, the chemical stability of rapamycin is a critical consideration, as it can undergo degradation to form various related compounds, collectively known as secorapamycins.

This guide focuses on two of these derivatives: Secorapamycin A and Secorapamycin B. Understanding the distinct characteristics of these molecules is paramount for researchers working with rapamycin, as their presence can have significant implications for experimental outcomes and the interpretation of results. Secorapamycin A is established as the product of the hydrolytic opening of the macrolide ring of rapamycin. In contrast, Secorapamycin B, while identified as a distinct chemical entity, remains largely uncharacterized in terms of its biological activity.

Structural Elucidation: The Defining Chemical Differences

The primary distinction between Secorapamycin A and Secorapamycin B lies in their elemental composition and, consequently, their molecular structure. This fundamental difference dictates their chemical properties and is hypothesized to influence any potential biological activity.

Secorapamycin A: The Ring-Opened Metabolite

Secorapamycin A is formed through the hydrolysis of the ester linkage within the rapamycin macrolide.[3] This ring-opening event results in a linear carboxylic acid derivative.

  • Molecular Formula: C₅₁H₇₉NO₁₃[4]

  • Molecular Weight: 914.17 g/mol [4]

The structural transformation from the cyclic rapamycin to the linear Secorapamycin A is a critical event that dramatically alters the molecule's three-dimensional conformation. This change is directly linked to its altered biological activity profile.

Secorapamycin B: An Enigmatic Isomer

Secorapamycin B is defined by a different molecular formula and weight, indicating a distinct structural modification compared to Secorapamycin A.

  • Molecular Formula: C₅₁H₈₁NO₁₄[5]

  • Molecular Weight: 932.2 g/mol [5]

The addition of H₂O to the molecular formula of Secorapamycin A to arrive at Secorapamycin B suggests a hydration event. However, the precise location and nature of this structural change are not well-documented in readily available literature. This lack of detailed structural information is a significant barrier to understanding its potential function.

Figure 1: Proposed relationship between Rapamycin and its Seco-derivatives.

Comparative Biological Activity: A Tale of a Known and an Unknown

The functional consequences of the structural differences between Secorapamycin A and B are at the core of their comparative analysis. While a clear picture has emerged for Secorapamycin A, the biological role of Secorapamycin B remains speculative.

Secorapamycin A: Attenuated mTOR Inhibition and Retained Proteasome Interaction

It is widely reported that Secorapamycin A does not significantly affect mTOR function.[1] The ring-opening disrupts the conformation necessary for the formation of the FKBP12-rapamycin-mTOR ternary complex. However, studies have shown that Secorapamycin A, like rapamycin, can allosterically inhibit the proteasome, albeit less efficiently.[6] This finding suggests that while the primary mechanism of action of rapamycin is lost, its degradation product may still possess some biological activity through alternative pathways.

Secorapamycin B: An Uncharted Territory
Data Summary: A Comparative Overview
FeatureSecorapamycin ASecorapamycin B
Molecular Formula C₅₁H₇₉NO₁₃[4]C₅₁H₈₁NO₁₄[5]
Molecular Weight 914.17 g/mol [4]932.2 g/mol [5]
mTOR Inhibition Not significant[1]Data not available
Proteasome Inhibition Yes, less potent than rapamycin[6]Data not available
Immunosuppressive Activity Extremely weak[7]Data not available

Analytical Methodologies: Separation and Characterization

The accurate detection and quantification of Secorapamycin A and B, particularly in the presence of the parent drug, rapamycin, are crucial for research and quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.

Experimental Protocol: RP-HPLC for the Separation of Rapamycin and its Degradation Products

Causality Behind Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which allows for the effective separation of the relatively nonpolar rapamycin and its derivatives. A gradient elution is employed to ensure the separation of compounds with a range of polarities, from the more retained rapamycin to its potentially more polar degradation products. The use of an acidic modifier in the mobile phase helps to protonate the carboxylic acid group of Secorapamycin A, leading to better peak shape and retention.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 278 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1).

Self-Validating System: The inclusion of a system suitability test before sample analysis is crucial. This involves injecting a standard mixture of rapamycin and, if available, Secorapamycin A and B to ensure adequate resolution, peak shape, and retention time reproducibility.

Figure 2: General workflow for the HPLC analysis of rapamycin and its derivatives.
Mass Spectrometry and NMR for Structural Confirmation

While HPLC provides separation and quantification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the definitive structural characterization of these compounds.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of Secorapamycin A and B. Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure, including the stereochemistry, of these molecules. However, obtaining sufficient quantities of purified Secorapamycin B for such analysis is a significant challenge.

Future Directions: Unraveling the Mystery of Secorapamycin B

The striking lack of data on Secorapamycin B presents a clear opportunity for future research. Key areas of investigation should include:

  • Isolation and Purification: Developing robust methods for the isolation and purification of Secorapamycin B from rapamycin degradation mixtures or through targeted synthesis.

  • Structural Elucidation: Comprehensive characterization of the precise chemical structure of Secorapamycin B using advanced analytical techniques like 2D-NMR and X-ray crystallography.

  • Biological Evaluation: A thorough investigation of the biological activity of purified Secorapamycin B, including its effects on the mTOR pathway, proteasome activity, and its potential as an immunosuppressant or anti-proliferative agent.

  • Comparative Studies: Direct, head-to-head comparisons of the biological activities of Secorapamycin A and Secorapamycin B to understand the structure-activity relationships within the secorapamycin family.

Conclusion

This technical guide has provided a detailed comparison of Secorapamycin A and Secorapamycin B based on the currently available scientific literature. Secorapamycin A is well-characterized as the ring-opened, biologically less active degradation product of rapamycin. In stark contrast, Secorapamycin B remains an enigmatic molecule, with its distinct chemical formula suggesting a different structure but with a complete absence of data on its biological function. For researchers in the field, it is crucial to be aware of the potential presence of these and other rapamycin-related compounds and to employ robust analytical methods for their detection and characterization. The significant knowledge gap surrounding Secorapamycin B underscores the need for further investigation to fully comprehend the degradation pathways of rapamycin and the potential biological implications of its various derivatives.

References

  • Degradation of rapamycin and its ring-opened isomer. Novatia, LLC. Available at: [Link].

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  • A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples. PubMed. Available at: [Link].

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Exploratory

A Technical Guide to the Biological Synthesis of Secorapamycin B: An Integrated Fermentation and Conversion Strategy

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the production of Secorapamycin B. It is structured to reflect the scientific understanding that Seco...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the production of Secorapamycin B. It is structured to reflect the scientific understanding that Secorapamycin B is not a direct product of a distinct biosynthetic pathway but rather a chemically derived variant of the immunosuppressant macrolide, rapamycin. The "biological synthesis" of Secorapamycin B is therefore presented as a two-stage process: the microbial fermentation of its precursor, rapamycin, followed by a controlled chemical conversion.

Introduction: Understanding Secorapamycin B and its Origin

Secorapamycin B is a ring-opened isomer of rapamycin (also known as sirolimus), a potent macrolide produced by the soil bacterium Streptomyces hygroscopicus.[1][2] Unlike its parent compound, which is a well-known inhibitor of the mammalian target of rapamycin (mTOR), secorapamycin does not significantly affect mTOR function.[1][3] Its formation arises from the hydrolysis of the lactone ring within the rapamycin macrocycle.[4][5] This conversion is not known to be catalyzed by a specific enzyme within the native producer but is rather a chemical degradation process significantly influenced by environmental conditions, particularly pH.[4][6]

This guide, therefore, details an integrated strategy: first, to maximize the biological production of rapamycin through optimized fermentation of S. hygroscopicus, and second, to efficiently convert the produced rapamycin into Secorapamycin B and purify the final product.

The Progenitor Molecule: Biosynthesis of Rapamycin

The synthesis of Secorapamycin B is fundamentally dependent on the initial biological production of rapamycin. The biosynthetic machinery for rapamycin is a classic example of a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.

The Producing Organism: Streptomyces hygroscopicus

Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium found in soil.[7] Various strains, including ATCC 29253 and MTCC 4003, are utilized for rapamycin production.[8][9] Strain improvement through mutagenesis and media optimization are common strategies to enhance rapamycin titers.[7]

The Rapamycin Biosynthetic Gene Cluster

The core of rapamycin biosynthesis is governed by a large gene cluster that encodes a Type I modular PKS and an NRPS. This multienzyme system catalyzes the assembly of the rapamycin macrocycle from simple precursor units. The process begins with a unique starter unit, 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), derived from the shikimic acid pathway. This is followed by the sequential addition of acetate and propionate extender units by the PKS modules. The final linear polyketide chain is then fused with L-pipecolate, an amino acid derived from L-lysine, via the NRPS module, which then catalyzes the cyclization to form the macrolide ring of pre-rapamycin.[10] A series of post-PKS tailoring steps, including oxidations and methylations, convert pre-rapamycin into the final rapamycin molecule.

Rapamycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks_nrps Core Synthesis cluster_post_pks Post-PKS Tailoring Shikimic_Acid Shikimic Acid Pathway DHCHC DHCHC (Starter Unit) Shikimic_Acid->DHCHC Malonyl_CoA Malonyl-CoA PKS Modular Polyketide Synthase (PKS) Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS L_Lysine L-Lysine Pipecolate L-Pipecolate L_Lysine->Pipecolate DHCHC->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide NRPS Non-Ribosomal Peptide Synthetase (NRPS) Linear_Polyketide->NRPS Pipecolate->NRPS Pre_Rapamycin Pre-rapamycin (Macrocycle) NRPS->Pre_Rapamycin Tailoring_Enzymes Oxidations & Methylations Pre_Rapamycin->Tailoring_Enzymes Rapamycin Rapamycin Tailoring_Enzymes->Rapamycin

Figure 1: Simplified pathway of Rapamycin biosynthesis.

From Rapamycin to Secorapamycin B: The Conversion Process

The formation of secorapamycin from rapamycin is primarily a chemical degradation process involving the hydrolysis of the macrolide's ester (lactone) bond.[4][5]

Mechanism of Ring Opening

Studies have shown that rapamycin degradation is highly sensitive to pH. The process is significantly accelerated in aqueous solutions under basic conditions (e.g., pH 12.2), leading to the formation of secorapamycin and another hydroxy acid via parallel reactions.[4][6][11] The reaction follows first-order kinetics, and both specific and general base catalysis have been observed.[6][12] This base-catalyzed hydrolysis of the lactone ring is the key step in converting the cyclic rapamycin into the linear secorapamycin. While enzymatic conversion has been observed in mammalian cell lines like Caco-2, this is attributed to metabolism by cytochrome P450 enzymes and is not the primary route for production from the native bacterial culture.[4][13]

Integrated Production Strategy for Secorapamycin B

This section outlines a comprehensive workflow, from culturing the microorganism to isolating the final product. The process is divided into two main stages: fermentation to produce rapamycin and the subsequent extraction and conversion to yield Secorapamycin B.

Secorapamycin_Workflow Inoculum Inoculum Preparation (S. hygroscopicus) Fermentation Batch Fermentation (Rapamycin Production) Inoculum->Fermentation Biomass_Separation Biomass Separation (Centrifugation/Decantation) Fermentation->Biomass_Separation Extraction Solvent Extraction (e.g., Toluene, Ethyl Acetate) Biomass_Separation->Extraction Concentration Concentration to Oily Residue Extraction->Concentration Conversion Base-Catalyzed Conversion (pH Adjustment) Concentration->Conversion Purification_1 Silica Gel Chromatography (Initial Purification) Conversion->Purification_1 Purification_2 Preparative HPLC (High-Purity Separation) Purification_1->Purification_2 Final_Product Secorapamycin B (>99% Purity) Purification_2->Final_Product

Figure 2: Integrated workflow for Secorapamycin B production.

Stage 1: Fermentation for Rapamycin Production

This protocol is a composite based on established methods for high-yield rapamycin fermentation.[7][8][9]

Protocol 1: Fermentation of S. hygroscopicus

  • Inoculum Preparation:

    • Prepare a seed culture medium consisting of (in g/L): glucose 4, yeast extract 4, malt extract 10, CaCO₃ 2. Adjust pH to 7.2.[8]

    • Inoculate 100 mL of sterile seed medium in a 250-mL Erlenmeyer flask with a lyophilized culture or spore suspension of S. hygroscopicus.

    • Incubate at 25°C on a rotary shaker at 120 rpm for 7 days.[8]

  • Production Medium:

    • Prepare the production medium. A representative composition is (in g/L): Fructose 40, Casein 10, (NH₄)₂SO₄ 5.[8] Alternative media may include glycerol, soybean meal, and yeast extract.[7]

    • Note on Causality: Fructose has been shown to be a superior carbon source to mannose for rapamycin production.[8] L-lysine can be added as a precursor to the L-pipecolate unit to potentially boost yield.[9] CaCO₃ can be a negative factor due to its effect on pH, so its inclusion should be carefully considered.[7]

  • Batch Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Conduct fermentation in a laboratory-scale fermentor at 25-28°C.[8][14]

    • Maintain agitation and aeration to ensure sufficient dissolved oxygen.

    • Monitor the fermentation for 6-8 days. Rapamycin production typically begins after 24 hours and peaks in the late exponential or early stationary phase.[8]

Stage 2: Extraction, Conversion, and Purification

This stage focuses on recovering the rapamycin from the fermentation broth and converting it to Secorapamycin B.

Protocol 2: Conversion and Purification of Secorapamycin B

  • Biomass Harvest and Extraction:

    • At the end of fermentation, adjust the broth pH to ~4.0 with an acid like H₂SO₄. This aids in separating the mycelia which contain the intracellular rapamycin.[14][15]

    • Separate the biomass from the broth using industrial centrifugation or decantation.[15]

    • Extract the resulting biomass cake with a water-immiscible solvent such as ethyl acetate or toluene (e.g., 1:3 w/v).[15][16] Stir the slurry vigorously for several hours.

    • Separate the organic solvent layer. Concentrate the extract under reduced pressure at a temperature below 40°C to yield a crude, oily residue.[15]

  • Base-Catalyzed Conversion to Secorapamycin:

    • Rationale: To induce the ring-opening of rapamycin, the pH must be raised. Based on degradation kinetics, a highly basic environment is effective.[4][6]

    • Dissolve the crude oily residue in a 30/70 (v/v) acetonitrile-water mixture.

    • Adjust the apparent pH of the solution to ~12.0 using NaOH.

    • Stir the reaction at room temperature. Monitor the conversion of rapamycin to secorapamycin using analytical HPLC. The reaction time will need to be optimized, but based on kinetic data, significant conversion occurs within hours under these conditions.[4]

    • Once conversion is complete, neutralize the solution to pH ~7.0.

  • Initial Purification (Silica Gel Chromatography):

    • Concentrate the neutralized solution to remove the acetonitrile. Extract the aqueous phase with ethyl acetate. Concentrate the ethyl acetate to obtain the crude secorapamycin residue.

    • Prepare a silica gel (60-200 mesh) column.[15]

    • Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane/acetone mixture) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the percentage of acetone.[15]

    • Collect fractions and analyze them by TLC or HPLC to identify those containing secorapamycin. Pool the relevant fractions and concentrate under vacuum.

  • High-Purity Purification (Preparative HPLC):

    • Rationale: To achieve pharmaceutical-grade purity and separate Secorapamycin B from other isomers and degradation products, preparative reversed-phase HPLC is essential.[5]

    • Dissolve the semi-purified powder from the previous step in the HPLC mobile phase.

    • Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[5]

    • Inject the sample and collect the fractions corresponding to the Secorapamycin B peak, identified by comparison to a reference standard.

    • Pool the pure fractions, remove the solvent under vacuum, and dry to obtain the final product.

Characterization and Data Analysis

The identity and purity of the final Secorapamycin B product must be confirmed using standard analytical techniques.

ParameterMethodExpected Outcome
Identity Confirmation Mass Spectrometry (MS)Detection of the correct molecular ion for Secorapamycin B (C₅₁H₈₁NO₁₄, MW: 932.2).
NMR Spectroscopy¹H and ¹³C NMR spectra consistent with the known structure of Secorapamycin B.
Purity Assessment Analytical HPLC-UVA single major peak with >99% purity, detected at ~278 nm.[5][17]
Yield Gravimetric AnalysisThe final mass of the purified product relative to the initial fermentation volume. Yields are highly dependent on fermentation efficiency and purification recovery.

Conclusion and Future Perspectives

The production of Secorapamycin B is a multi-step process that leverages the biological machinery of Streptomyces hygroscopicus to synthesize the precursor molecule, rapamycin, which is then chemically converted to the desired ring-opened product. The protocols outlined in this guide provide a robust foundation for this integrated bio-chemical synthesis.

Future research could focus on discovering or engineering an enzyme with specific hydrolase activity for the rapamycin lactone bond, which would enable a fully biological synthesis pathway. Additionally, optimizing the base-catalyzed conversion step to minimize side-product formation and improve yields remains a key area for process improvement.

References

  • Kim, Y. H., Park, B. S., Bhatia, S. K., Seo, H. M., Jeon, J. M., Kim, H. J., Yi, D. H., Lee, J. H., Choi, K. Y., Park, H. Y., Kim, Y. G., & Yang, Y. H. (2014). Production of Rapamycin in Streptomyces hygroscopicus from Glycerol-Based Media Optimized by Systemic Methodology. Journal of Microbiology and Biotechnology, 24(10), 1319–1326. [Link]

  • Dutta, S., Basak, B., Gauri, S. S., & Das, D. (2013). Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003. 3 Biotech, 3(6), 487–494. [Link]

  • Rani, P. B., Kumar, B. S., Rao, A. B., Sreenivasrao, S., & Narasu, M. L. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Pakistan Journal of Biological Sciences, 16(5), 219-225. [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer.
  • NATCO PHARMA LIMITED. (2014).
  • El-Sayed, A. S. A., El-Enshasy, H. A., & Wadaan, M. A. (2018). New Strategies in Optimization of Rapamycin Production by Streptomyces hygroscopicus ATCC 29253. Research Journal of Pharmacy and Technology, 11(1), 133-140. [Link]

  • ResearchGate. (2014). Production of Rapamycin in Streptomyces hygroscopicus from Glycerol-Based Media Optimized by Systemic Methodology. [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(12), 110-131. [Link]

  • Biocon Limited. (2010).
  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis.
  • Semantic Scholar. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. [Link]

  • Journal of Microbiology and Biotechnology. (2014). Production of Rapamycin in Streptomyces hygroscopicus from Glycerol-Based Media Optimized by Systemic Methodology. [Link]

  • ResearchGate. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. [Link]

  • ResearchGate. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. [Link]

  • ResearchGate. (2012). Forced degradation studies of rapamycin: Identification of autoxidation products. [Link]

  • ResearchGate. (2011). Separation of rapamycin from fermentation broth using high-speed countercurrent chromatography. [Link]

  • ResearchGate. (2013). Structures of the compounds tested in the study. [Link]

  • ResearchGate. (2021). Percentage of secorapamycin, the main degradation product of rapamycin. [Link]

  • IJSDR. (2021). FACTORS AFFECTING RAPAMYCIN (SIROLIMUS) PRODUCTION - A REVIEW. [Link]

  • Journal of Food and Drug Analysis. (2004). Determination of sirolimus in blood by high-performance liquid chromatography with ultraviolet detection. [Link]

  • Google Patents. (2023). Method for separating rapamycin and impurities thereof. CN115097046B.
  • Gregory, M. A., Gaisser, S., Lill, R. E., Hong, H., Sheridan, R. M., Wilkinson, B., Petkovic, H., Weston, A. J., Carletti, I., Lee, H. L., Staunton, J., & Leadlay, P. F. (2004). Isolation and characterization of pre-rapamycin, the first macrocyclic intermediate in the biosynthesis of the immunosuppressant rapamycin by S. hygroscopicus. Angewandte Chemie (International ed. in English), 43(19), 2551–2553. [Link]

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Foundational

Introduction: Understanding Secorapamycin B in the Context of Rapamycin Chemistry

An In-Depth Technical Guide to Secorapamycin B for Researchers and Drug Development Professionals Secorapamycin B is a specific chemical entity belonging to the broader family of secorapamycins, which are understood prim...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Secorapamycin B for Researchers and Drug Development Professionals

Secorapamycin B is a specific chemical entity belonging to the broader family of secorapamycins, which are understood primarily as degradation products of the macrolide immunosuppressant Rapamycin (also known as Sirolimus). While Rapamycin is a cornerstone molecule in immunology and oncology research due to its potent inhibition of the mechanistic Target of Rapamycin (mTOR) pathway, its chemical stability presents a significant challenge for researchers.[1][2] In aqueous solutions, Rapamycin can undergo hydrolysis to form various ring-opened isomers, collectively known as secorapamycins.[1][3][4]

This guide provides the specific identification parameters for Secorapamycin B and contextualizes its relevance by examining the well-documented characteristics of secorapamycins as a class. For the researcher, understanding the formation and biochemical properties of these related compounds is not merely an academic exercise; it is critical for ensuring the validity and reproducibility of experimental results obtained with Rapamycin.

PART 1: Core Physicochemical and Biological Identifiers

Precise identification of chemical compounds is fundamental to scientific integrity. Secorapamycin B is a distinct molecule with a unique Chemical Abstracts Service (CAS) number and molecular weight. These identifiers differentiate it from Rapamycin and other related impurities, such as the more commonly referenced Secorapamycin A.

PropertySecorapamycin BSecorapamycin A (Free Acid)Rapamycin (Sirolimus)
CAS Number 185107-79-3[5]147438-27-5[6][7][8][9]53123-88-9[8][10]
Molecular Formula C₅₁H₈₁NO₁₄[5]C₅₁H₇₉NO₁₃[6][7][11]C₅₁H₇₉NO₁₃[10]
Molecular Weight 932.2 g/mol [5]914.2 g/mol [6][7][9]914.17 g/mol [10][11]

Table 1: Comparative physicochemical properties of Secorapamycin B, Secorapamycin A, and the parent compound, Rapamycin.

The primary structural difference between Rapamycin and its seco-derivatives is the cleavage of the macrocyclic ring. This transformation, often initiated by ester hydration, fundamentally alters the molecule's three-dimensional conformation and, consequently, its biological activity.[3][4]

PART 2: Mechanism of Action and Biological Significance

The scientific value of studying Secorapamycin B and its analogues lies in understanding what they are not. They are markers of the degradation of Rapamycin and possess significantly different biological activity profiles.

The Canonical mTOR Signaling Pathway and the Impact of Rapamycin

Rapamycin exerts its profound immunosuppressive and anti-proliferative effects by first forming a high-affinity complex with the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[][13] This Rapamycin/FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, a serine/threonine kinase that serves as the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[14][15] The binding of the Rapamycin/FKBP12 complex allosterically inhibits the activity of mTORC1, disrupting downstream signaling cascades that are crucial for cell growth, proliferation, and metabolism.[][13][14]

mTOR_Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Growth Cell Growth & Proliferation S6K1->Growth EBP1->Growth (inhibition released) Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin/FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibits Seco Secorapamycin Seco->mTORC1 No Significant Inhibition

Caption: The canonical PI3K/Akt/mTORC1 signaling pathway inhibited by the Rapamycin/FKBP12 complex.

The Contrasting Inactivity of Secorapamycin

Crucially, the ring-opened structure of secorapamycins prevents the proper conformational binding required for potent mTOR inhibition. Multiple sources report that Secorapamycin does not effectively inhibit mTOR function.[2][16] For instance, in a thymocyte proliferation assay, Secorapamycin was found to have less than 4% of the inhibitory potency of Rapamycin.[3] This loss of activity is the primary reason why the degradation of Rapamycin to Secorapamycin is a significant source of experimental variability and potential data misinterpretation.[2]

Interestingly, one study has suggested that while Secorapamycin does not effectively target mTOR, it may mimic Rapamycin in its ability to inhibit the proteasome.[3] This finding, while less explored, suggests that seco-derivatives may not be entirely biologically inert and warrants further investigation depending on the experimental context.

PART 3: Methodologies for the Research Scientist

As a Senior Application Scientist, my primary directive is to ensure robust and reproducible results. When working with Rapamycin, this translates to a critical need for analytical vigilance. The following protocols are designed as a self-validating system to confirm the integrity of the primary compound and understand the potential impact of degradants like Secorapamycin B.

Experimental Workflow: Ensuring Compound Integrity

The workflow for any experiment involving Rapamycin should begin with an analytical verification step. This proactive measure prevents the downstream loss of time and resources resulting from the use of a degraded and therefore less potent compound.

Experimental_Workflow cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis stock 1. Prepare Rapamycin Stock (e.g., in DMSO) aliquot 2. Create Single-Use Aliquots (-80°C) stock->aliquot qc 3. Quality Control: HPLC Analysis aliquot->qc prep_working 4. Prepare Working Solution (from validated aliquot) qc->prep_working Proceed if >95% pure interpret 8. Interpretation (Confidence in results linked to QC) qc->interpret Re-evaluate if significant degradation cell_treat 5. Cell Treatment (e.g., Cancer cell line) prep_working->cell_treat assay 6. Downstream Assay (e.g., Western Blot for p-S6K) cell_treat->assay data 7. Data Acquisition assay->data data->interpret

Caption: A validated experimental workflow for studies using Rapamycin.

Protocol 1: HPLC-Based Quantification of Rapamycin and Secorapamycin

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in a mixture. This protocol allows the researcher to determine the purity of their Rapamycin stock and quantify the percentage of Secorapamycin present. This is a non-negotiable quality control step.

Methodology:

  • System Preparation:

    • HPLC System: A standard reversed-phase HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Expert Insight: TFA helps to protonate the secorapamycins, often resulting in sharper, more resolved peaks.[1]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 278 nm.

  • Sample Preparation:

    • Dilute a small amount of the Rapamycin stock solution (e.g., from DMSO) into the mobile phase to a final concentration of approximately 20 µg/mL.

  • Chromatographic Run:

    • Equilibrate the column with a starting mixture (e.g., 60% B, 40% A) for 15 minutes.

    • Inject 20 µL of the prepared sample.

    • Run a linear gradient from 60% B to 90% B over 30 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis:

    • Identify the peaks corresponding to Rapamycin and Secorapamycin based on their retention times (Rapamycin will typically be more retained and elute later).

    • Integrate the area under each peak.

    • Calculate the percentage purity of Rapamycin: (Area_Rapamycin / (Area_Rapamycin + Area_Secorapamycin + Area_OtherImpurities)) * 100.

    • Trustworthiness Check: A stock solution should be considered for use only if the purity of Rapamycin is >95%.

Conclusion and Authoritative Recommendations

Secorapamycin B is a specifically defined chemical, yet its primary relevance to the research community is as a representative of the broader class of secorapamycins—the less active, ring-opened degradation products of Rapamycin. The presence of these molecules in a Rapamycin stock solution directly compromises the effective concentration of the active compound, leading to reduced potency and highly variable experimental outcomes.

Therefore, this guide asserts that rigorous analytical quality control is not an optional step but a core requirement for any research involving Rapamycin. By implementing routine HPLC analysis to verify compound integrity, researchers can ensure that their results are based on a known concentration of the active mTOR inhibitor, thereby upholding the principles of scientific accuracy and reproducibility.

References

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  • Novatia, LLC. Degradation of rapamycin and its ring-opened isomer. [Link]

  • GlpBio. Seco Rapamycin | Cas# 147438-27-5. [Link]

  • Xiong, Y., & Sheen, J. (2014). The Role of Target of Rapamycin Signaling Networks in Plant Growth and Metabolism. Plant Physiology, 164(2), 499–512. [Link]

  • Papadopoli, D., et al. (2019). Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets. Cancers, 11(1), 102. [Link]

  • Li, J., et al. (2022). Target of Rapamycin Signaling Involved in the Regulation of Photosynthesis and Cellular Metabolism in Chlorella sorokiniana. International Journal of Molecular Sciences, 23(13), 7384. [Link]

  • Sehgal, S. N. (2003). Sirolimus: its discovery, biological properties, and mechanism of action. Transplantation Proceedings, 35(3 Suppl), 7S–14S. [Link]

  • Wullschleger, S., et al. (2006). Signaling by Target of Rapamycin Proteins in Cell Growth Control. Cell, 124(3), 471–484. [Link]

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Exploratory

Secorapamycin B: A Technical Guide to its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Secorapamycin B is a derivative of rapamycin (sirolimus), a macrolide with potent immunosuppressive and antiproliferative properties. While rap...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secorapamycin B is a derivative of rapamycin (sirolimus), a macrolide with potent immunosuppressive and antiproliferative properties. While rapamycin itself has been the subject of extensive research, its degradation products and analogs, such as the secorapamycins, are of significant interest for understanding the stability, metabolism, and potential bioactivity of this class of compounds. This guide provides a detailed overview of the known physical and chemical properties of Secorapamycin B, contextualized with the more extensively studied Secorapamycin A, and outlines the experimental methodologies required for its comprehensive characterization.

Secorapamycin B is structurally distinct from the more commonly referenced degradation product, Secorapamycin A. While both are ring-opened forms of rapamycin, Secorapamycin B possesses a molecular formula of C₅₁H₈₁NO₁₄ and a molecular weight of 932.2 g/mol [1]. This contrasts with Secorapamycin A, which has a molecular formula of C₅₁H₇₉NO₁₃ and a molecular weight of approximately 914.2 g/mol [2][3][4][5][6][7]. The structural differences imply distinct chemical and biological properties, necessitating specific investigation.

This document serves as a technical resource for researchers, providing foundational knowledge and practical frameworks for the study of Secorapamycin B.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. Due to the limited publicly available data specifically for Secorapamycin B, the properties of the closely related Secorapamycin A are presented here as a comparative reference. It is anticipated that Secorapamycin B will exhibit similar, though not identical, characteristics.

Table 1: Physicochemical Properties of Secorapamycins
PropertySecorapamycin BSecorapamycin A (Reference)
IUPAC Name (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-Dihydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[1](2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid[6][7]
CAS Number 185107-79-3[1]147438-27-5 (free acid)[7], 148554-65-8 (sodium salt)[2][5][7]
Molecular Formula C₅₁H₈₁NO₁₄[1]C₅₁H₇₉NO₁₃[2][4][5][6][7]
Molecular Weight 932.2 g/mol [1]914.19 g/mol [2][7]
Solubility Data not available. Expected to have some solubility in organic solvents like DMSO, DMF, and ethanol.DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, PBS (pH 7.2): 5 mg/ml[8]
Stability Data not available. Likely sensitive to pH, temperature, and light.More stable than rapamycin in aqueous solutions.[2][9][10][11] Recommended storage at -20°C.[7] Degrades in aqueous solutions over time.
Appearance Data not available.Often supplied as a solid.

Experimental Protocols for Characterization

To address the data gap for Secorapamycin B, the following experimental workflows are proposed. These protocols are based on established methodologies for the characterization of macrolide antibiotics and their derivatives.

Workflow for Physicochemical Characterization of Secorapamycin B

G cluster_0 Sample Acquisition and Preparation start Obtain Secorapamycin B Sample prep Prepare Stock Solutions (e.g., in DMSO) start->prep solubility Solubility Assessment (in various solvents and buffers) prep->solubility stability Stability Studies (pH, temperature, light) prep->stability pka pKa Determination (potentiometric or spectrophotometric) prep->pka logp LogP/LogD Measurement (shake-flask or HPLC method) prep->logp hplc HPLC Method Development (for purity and stability) prep->hplc ms Mass Spectrometry (for molecular weight confirmation) hplc->ms nmr NMR Spectroscopy (for structural elucidation) hplc->nmr ftir FT-IR Spectroscopy (for functional group analysis) hplc->ftir

Caption: Proposed workflow for the comprehensive physicochemical characterization of Secorapamycin B.

Detailed Methodologies

1. Solubility Determination

The solubility of Secorapamycin B should be determined in a range of pharmaceutically relevant solvents and buffer systems.

  • Protocol:

    • Prepare saturated solutions of Secorapamycin B in various solvents (e.g., water, ethanol, DMSO, PBS at different pH values).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours with constant agitation.

    • Centrifuge the samples to pellet undissolved solid.

    • Carefully remove an aliquot of the supernatant.

    • Quantify the concentration of Secorapamycin B in the supernatant using a validated analytical method, such as HPLC-UV.

2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

  • Protocol:

    • Prepare solutions of Secorapamycin B in appropriate solvents.

    • Expose the solutions to various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid and solution).

      • Photolytic: Expose to UV light (254 nm) and visible light for a defined period.

    • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

3. HPLC Method for Purity and Stability Analysis

A robust reversed-phase HPLC (RP-HPLC) method is crucial for the analysis of Secorapamycin B.

  • Starting Point for Method Development:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 278 nm.

    • Justification: C18 columns are well-suited for the separation of large, hydrophobic molecules like macrolides. The use of a formic acid modifier improves peak shape and ionization efficiency for mass spectrometry. A gradient elution is necessary to resolve the parent compound from potential impurities and degradation products. Elevated column temperature can help in managing the conformational isomers that are common with large macrolides, leading to sharper peaks.

Chemical Reactivity and Biological Context

Secorapamycins are formed by the cleavage of the ester bond in the rapamycin macrocycle. This ring-opening has significant implications for the molecule's three-dimensional structure and its ability to interact with its biological targets.

Formation of Secorapamycin

The formation of secorapamycin from rapamycin is a key degradation pathway. This process is typically initiated by the hydrolysis of the lactone ester bond, followed by dehydration.

G rapamycin Rapamycin (Macrocyclic Lactone) hydrolysis Hydrolysis (Ester Cleavage) rapamycin->hydrolysis dehydration Dehydration hydrolysis->dehydration secorapamycin Secorapamycin (Ring-Opened Structure) dehydration->secorapamycin G cluster_0 Cellular Environment cluster_1 Compound Interaction fkbp12 FKBP12 complex SecoB-FKBP12 Complex? fkbp12->complex mtor mTOR Complex downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtor->downstream Phosphorylation secoB Secorapamycin B secoB->fkbp12 Binding? secoB->complex complex->mtor Inhibition?

Caption: A diagram illustrating the key components for investigating the effect of Secorapamycin B on the mTOR signaling pathway.

Conclusion

Secorapamycin B represents an important, yet undercharacterized, derivative of rapamycin. This guide has provided the available structural and identifying information for Secorapamycin B and has outlined a comprehensive strategy for its full physicochemical and biological characterization. By following the proposed experimental protocols, researchers can elucidate the properties of Secorapamycin B, contributing to a deeper understanding of the chemistry and pharmacology of rapamycin and its analogs. The insights gained will be invaluable for drug development professionals working with this important class of molecules.

References

  • precisionFDA. (n.d.). SECORAPAMYCIN A. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. Retrieved from [Link]

  • ResearchGate. (2007). Forced degradation studies of rapamycin: Identification of autoxidation products. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • Il'ichev, Y. V., et al. (2007).
  • PubChem. (n.d.). Secorapamycin A. Retrieved from [Link]

  • GlpBio. (n.d.). Seco Rapamycin | Cas# 147438-27-5. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Secorapamycin B: Understanding and Controlling a Key Rapamycin Impurity

Introduction: The Imperative of Purity in Rapamycin Formulations Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and antiproliferative properties.[1][2] Its primary mechanism of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Rapamycin Formulations

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and antiproliferative properties.[1][2] Its primary mechanism of action involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[3][4] This activity makes rapamycin an essential therapeutic agent in preventing organ transplant rejection and in certain cancer therapies.[2][4]

However, the therapeutic success of any active pharmaceutical ingredient (API) is inextricably linked to its purity. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[5][6][7] Impurities can arise from various sources, including the manufacturing process, degradation of the API over time, or unwanted side reactions.[6][8][9] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A/B) to control impurity levels, ensuring patient safety and consistent product quality.[8][10][11][12]

Among the known impurities of rapamycin, secorapamycin B stands out as a critical degradation product. This guide provides an in-depth technical overview of secorapamycin B, from its chemical formation and structural relationship to rapamycin, to its potential biological impact and the analytical methodologies required for its precise control.

Part 1: The Genesis of an Impurity: Formation and Structure of Secorapamycin B

Secorapamycin B is the ring-opened hydrolytic degradation product of rapamycin.[13] Understanding its structure and the mechanism of its formation is the first step toward effective control.

Structural Distinction: From Macrocycle to Seco-Acid

Rapamycin is a 31-membered macrocycle containing a lactone (ester) bond.[14][15] The structural integrity of this macrocyclic ring is essential for its biological activity. Secorapamycin B results from the cleavage of this critical lactone bond. This transformation from a cyclic ester to a linear carboxylic acid fundamentally alters the molecule's three-dimensional conformation and, consequently, its ability to interact with its biological targets.

G Rapamycin Rapamycin (Cyclic Macrolide) SecorapamycinB Secorapamycin B (Acyclic Carboxylic Acid) Rapamycin->SecorapamycinB  Lactone Ring Hydrolysis (Base-catalyzed)

Caption: Transformation of Rapamycin to its primary degradant, Secorapamycin B.

Mechanism of Formation: The Role of Base Catalysis

The conversion of rapamycin to secorapamycin is primarily a hydrolysis reaction. Studies have shown that this degradation is subject to both specific and general base catalysis.[14][15][16] The presence of basic conditions, or even nucleophilic species in aqueous solutions, can promote the attack on the ester carbonyl, leading to the cleavage of the macrocyclic ring.

The kinetics of this degradation show that while rapamycin's half-life can be substantial under neutral or slightly acidic conditions, it is reduced by several orders of magnitude in basic solutions (e.g., pH 12.2).[14][15][16] This inherent instability underscores the need for careful control of pH and exclusion of moisture during the manufacturing, formulation, and storage of rapamycin-containing products to minimize the formation of secorapamycin B.

G cluster_rapamycin Rapamycin Structure cluster_transition Transition State cluster_seco Secorapamycin B Structure R R1-C(=O)-O-R2 (Lactone Ring) TS R1-C(O⁻)(OH)-O-R2 R->TS S R1-C(=O)OH + HO-R2 (Carboxylic Acid + Alcohol) TS->S Ring Opening OH OH⁻ (Base) OH->R Nucleophilic Attack H2O H₂O H2O->R Hydrolysis

Sources

Exploratory

A Technical Guide to the Biological Activity of Secorapamycin B: Beyond the Shadow of Rapamycin

For Researchers, Scientists, and Drug Development Professionals Abstract Secorapamycin B, a primary degradation product of the potent mTOR inhibitor Rapamycin (Sirolimus), represents a critical molecule of study for rese...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secorapamycin B, a primary degradation product of the potent mTOR inhibitor Rapamycin (Sirolimus), represents a critical molecule of study for researchers working with its parent compound. Due to the inherent instability of Rapamycin, understanding the biological profile of its metabolites is paramount for accurate experimental interpretation and therapeutic development. This technical guide provides an in-depth analysis of Secorapamycin B's potential biological activities. Synthesizing current literature, we establish that Secorapamycin B, owing to its ring-opened structure, is largely inert as an inhibitor of the mTOR signaling pathway. Consequently, its immunosuppressive and anti-proliferative capacities are significantly diminished compared to Rapamycin. However, emerging evidence suggests a potential mTOR-independent mechanism through proteasome inhibition, a characteristic it may share with its parent compound. This guide presents the mechanistic rationale behind these observations, provides detailed protocols for validation, and outlines future directions for clarifying the complete biological profile of this crucial metabolite.

Introduction: The Progenitor and the Metabolite

Rapamycin (Sirolimus) is a 31-membered macrolide that has been a cornerstone of immunosuppressive therapy in organ transplantation and has garnered significant attention in oncology due to its potent anti-proliferative effects.[1][2] Its mechanism of action is well-defined: Rapamycin forms a complex with the intracellular immunophilin FKBP12, and this complex then binds to and allosterically inhibits the mTOR (mechanistic Target of Rapamycin) protein, specifically the mTORC1 complex.[2][3][4] This inhibition blocks downstream signaling crucial for cell growth, proliferation, and metabolism.[5]

However, the Rapamycin macrocycle is susceptible to hydrolysis, leading to a ring-opened form known as Secorapamycin.[6] Secorapamycin B is a specific isomer of this hydrolytic product.[7] The presence of Secorapamycin in experimental or clinical settings is not trivial; it can arise from degradation in aqueous solutions, during storage, or through metabolic processes.[6][8] Therefore, a clear understanding of Secorapamycin B's own biological activity is essential to avoid misinterpretation of data attributed solely to Rapamycin. This guide dissects the known and potential activities of Secorapamycin B, moving beyond its identity as a mere degradant to that of a distinct chemical entity.

The mTOR Signaling Axis: A Comparative Analysis

The mTOR pathway is a central regulator of cellular homeostasis, existing in two main multi-protein complexes: mTORC1 and mTORC2.[9] Rapamycin's therapeutic effects are mediated almost exclusively through the inhibition of mTORC1.[10] The binding of the Rapamycin-FKBP12 complex to the FRB (FKBP12-Rapamycin Binding) domain of mTOR is a prerequisite for this inhibition.[3][11]

Multiple reports indicate that Secorapamycin, the ring-opened product, does not significantly affect mTOR function.[11][12] The hydrolysis of the ester bond within the macrolide ring alters the three-dimensional conformation of the molecule. This structural change is critical, as it is presumed to prevent the formation of the stable ternary complex between FKBP12, the drug, and the mTOR FRB domain. This loss of binding affinity renders Secorapamycin incapable of inhibiting mTORC1's downstream signaling cascade.

cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm R Rapamycin FKBP12 FKBP12 R->FKBP12 Binds RF_complex Rapamycin-FKBP12 Complex SR Secorapamycin B SR->FKBP12 Binds SRF_complex Secorapamycin-FKBP12 mTORC1 mTORC1 (Raptor, mTOR, mLST8) S6K S6K mTORC1->S6K Phosphorylates pS6K p-S6K (Active) Growth Cell Growth & Proliferation pS6K->Growth Promotes RF_complex->mTORC1 Inhibits SRF_complex->mTORC1 No Inhibition

Caption: Rapamycin vs. Secorapamycin B: Mechanism of mTORC1 Interaction.

Experimental Protocol 1: Western Blot Analysis of mTORC1 Signaling

This protocol provides a definitive method to validate the inert nature of Secorapamycin B on mTORC1 signaling by measuring the phosphorylation of a key downstream target, S6 Kinase (S6K).

Objective: To compare the effects of Rapamycin and Secorapamycin B on the phosphorylation of S6K at Threonine 389 (p-S6K T389), a direct indicator of mTORC1 activity.

Materials:

  • Cell line (e.g., HEK293T, Jurkat, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Rapamycin (positive control)

  • Secorapamycin B (test compound)

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-S6K (T389), Rabbit anti-total S6K, Rabbit anti-β-Actin (loading control)

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density to achieve 70-80% confluency on the day of treatment.

    • Starve cells of serum for 4-6 hours if assessing growth factor stimulation.

    • Treat cells with Vehicle (DMSO), Rapamycin (e.g., 20 nM), and a range of Secorapamycin B concentrations (e.g., 20 nM, 100 nM, 1 µM) for 1-2 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody against p-S6K (T389) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection & Analysis:

    • Apply ECL substrate and visualize bands using an imaging system.

    • Strip the membrane and re-probe for total S6K and then β-Actin to ensure equal loading and to normalize the p-S6K signal.

    • Quantify band intensities. A significant decrease in the p-S6K/total S6K ratio in Rapamycin-treated cells and no significant change in Secorapamycin B-treated cells would confirm its lack of mTORC1 inhibition.

A 1. Plate & Grow Cells (e.g., HEK293T) B 2. Treat with Compounds - Vehicle (DMSO) - Rapamycin (20 nM) - Secorapamycin B (20 nM - 1 µM) A->B C 3. Lyse Cells & Extract Protein B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE & PVDF Transfer D->E F 6. Probe with Antibodies - p-S6K (T389) - Total S6K - β-Actin E->F G 7. ECL Detection & Imaging F->G H 8. Analyze Data (Quantify Bands) G->H

Caption: Experimental Workflow for Western Blot Analysis.

Immunosuppressive and Anti-Proliferative Activity

Rapamycin's potent immunosuppressive activity is a direct consequence of its ability to inhibit mTORC1, which is crucial for the proliferation of T and B lymphocytes following antigen stimulation.[2][13][14] By blocking progression through the G1 phase of the cell cycle, Rapamycin halts the clonal expansion required for a robust immune response.[13]

Given that Secorapamycin B fails to inhibit mTORC1, it logically follows that its immunosuppressive and anti-proliferative capabilities would be severely compromised. This is supported by data showing it has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay.[8] While some commercial sources suggest potential immunosuppressive properties for Secorapamycin A (a related isomer), this is likely an overstatement or based on impure preparations containing residual Rapamycin.[15] The overwhelming mechanistic evidence points toward biological inertness in this context.

FeatureRapamycin (Sirolimus)Secorapamycin BReference
Primary MOA Allosteric mTORC1 InhibitorDoes not inhibit mTORC1[11][12]
Immunosuppression Potent inhibitor of T and B cell proliferationSignificantly reduced potency (<4% of Rapamycin)[2][8]
Anti-Proliferative Potent, blocks G1-S phase transitionSignificantly reduced potency[8][16]
Potential Off-Target Proteasome InhibitionProteasome Inhibition[8]

An Alternative Mechanism: Proteasome Inhibition

While the mTOR pathway is the canonical target of Rapamycin, some studies suggest it can also allosterically inhibit the proteasome.[8] Intriguingly, this activity appears to be independent of the mTOR-inhibitory function. One report suggests that while Secorapamycin poorly affects mTOR, it mimics Rapamycin in its ability to inhibit the proteasome.[8]

This presents a novel and potentially significant biological activity for Secorapamycin B. The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy (e.g., Bortezomib). If Secorapamycin B retains proteasome-inhibitory function, it could exert biological effects entirely separate from the well-trodden mTOR pathway. This warrants rigorous investigation.

Experimental Protocol 2: In Vitro Proteasome Activity Assay

Objective: To determine if Secorapamycin B directly inhibits the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S Proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5)

  • Rapamycin (for comparison)

  • Secorapamycin B

  • Bortezomib or MG-132 (positive control for proteasome inhibition)

  • DMSO (vehicle control)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of Secorapamycin B, Rapamycin, and Bortezomib in DMSO.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to each well.

    • Add the test compounds to their respective wells to achieve the final desired concentrations. Include vehicle-only wells.

    • Add purified 20S proteasome to all wells except for a "no enzyme" blank.

    • Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Add the Suc-LLVY-AMC substrate to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (set to 100% activity).

    • Plot the percent activity against the logarithm of the compound concentration.

    • Calculate the IC50 value for each compound that shows inhibition.

A 1. Prepare Serial Dilutions - Secorapamycin B - Controls (Bortezomib, Rapa) B 2. Plate Setup (96-well) - Add Assay Buffer - Add Compounds A->B C 3. Add Purified 20S Proteasome B->C D 4. Pre-incubate (15 min, 37°C) C->D E 5. Add Fluorogenic Substrate (Suc-LLVY-AMC) D->E F 6. Kinetic Reading (Fluorescence Plate Reader) E->F G 7. Analyze Data - Calculate Reaction Rates - Determine % Inhibition & IC50 F->G

Caption: Workflow for In Vitro Proteasome Activity Assay.

Potential Antifungal Activity: An Unexplored Frontier

Rapamycin was originally discovered due to its potent activity against fungi, particularly Candida albicans.[1][17] This antifungal action is also mediated through the inhibition of the TOR pathway, which is highly conserved in fungi.[18] Studies have shown that Rapamycin can act synergistically with other antifungal agents like caspofungin.[19]

To date, there is a lack of specific data on the antifungal properties of Secorapamycin B. However, based on its inability to inhibit mTOR, it is reasonable to hypothesize that its antifungal activity would be substantially lower than that of Rapamycin. Nevertheless, this assumption requires experimental validation, as other off-target effects could potentially contribute to some level of fungal inhibition.

Experimental Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Secorapamycin B against a common fungal pathogen and compare it to Rapamycin.

Materials:

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Secorapamycin B, Rapamycin, Amphotericin B (control)

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of Secorapamycin B, Rapamycin, and Amphotericin B in RPMI-1640 directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Summary and Future Directions

The available evidence strongly indicates that Secorapamycin B is not a functional analog of Rapamycin. Its primary characteristic is a profound lack of mTORC1 inhibitory activity, which consequently nullifies the potent immunosuppressive and anti-proliferative effects of its parent compound.

Key Takeaways:

  • mTOR Inactivity: The ring-opened structure of Secorapamycin B prevents the necessary conformation to inhibit the mTORC1 complex.

  • Reduced Potency: Its immunosuppressive and anti-proliferative effects are negligible compared to Rapamycin.

  • Potential Off-Target Activity: Secorapamycin B may retain the ability to inhibit the proteasome, an mTOR-independent mechanism that warrants further exploration.

For researchers in drug development and cellular biology, Secorapamycin B should be considered a distinct entity. Its presence in Rapamycin formulations must be quantified and its own biological profile accounted for. Future research should focus on definitively confirming its effect on the proteasome in cellular models and exploring whether this activity translates to any potential therapeutic utility, separate from the legacy of Rapamycin.

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  • Marx, W. H., & Marks, P. A. (1997). Rapamycin-FKBP inhibits cell cycle regulators of proliferation in vascular smooth muscle cells. Circulation research, 80(4), 543-550. [16]

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  • Vélez, H., & Vélez, N. A. (1995). Antifungal activities of rapamycin and its derivatives, prolylrapamycin, 32-desmethylrapamycin, and 32-desmethoxyrapamycin. The Journal of antibiotics, 48(12), 1475-1477. [18]

  • Delpouve, N., et al. (2024). Rapamycin and caspofungin show synergistic antifungal effects in caspofungin-susceptible and caspofungin-resistant Candida strains in vitro. The Journal of antimicrobial chemotherapy, 79(1), 151-156. [19]

Sources

Foundational

An In-depth Technical Guide to the Formation of Secorapamycin B from Rapamycin

For Researchers, Scientists, and Drug Development Professionals Abstract Rapamycin, a cornerstone immunosuppressant and mTOR inhibitor, is susceptible to degradation, leading to various transformation products. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a cornerstone immunosuppressant and mTOR inhibitor, is susceptible to degradation, leading to various transformation products. Among these, the secorapamycins, resulting from the cleavage of the macrolide ring, are of significant interest. This technical guide provides a comprehensive overview of the mechanism, synthesis, and characterization of a specific hydrated, ring-opened isomer, Secorapamycin B. We will delve into the primary formation pathway via base-catalyzed hydrolysis and explore a potential alternative route involving oxidative cleavage. This document will serve as a detailed resource, offering insights into reaction mechanisms, step-by-step experimental protocols, and analytical characterization.

Introduction: The Landscape of Rapamycin Degradation

Rapamycin's complex structure, featuring a 31-membered macrolide ring, renders it susceptible to degradation under various conditions, including exposure to base. This degradation can lead to a loss of its potent immunosuppressive activity. A primary degradation pathway involves the hydrolytic cleavage of the ester bond within the macrolide ring, resulting in the formation of ring-opened structures known as secorapamycins.[1][2] These secorapamycins can exist as various isomers, with Secorapamycin A and Secorapamycin B being notable examples. While Secorapamycin A is a dehydrated form, Secorapamycin B is a hydrated analog, a distinction critical for understanding its chemical properties and potential biological activity.

This guide focuses specifically on the formation of Secorapamycin B from rapamycin, providing a detailed exploration of the underlying chemical transformations.

Mechanistic Pathways to Secorapamycin B

Two principal mechanistic pathways are considered for the formation of Secorapamycin B from rapamycin: base-catalyzed hydrolysis and a theoretical oxidative cleavage route.

Base-Catalyzed Hydrolysis: The Predominant Pathway

The most direct and well-documented method for the formation of secorapamycins is through base-catalyzed hydrolysis of the macrolide ester linkage in rapamycin.[1][3] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the carbonyl carbon of the ester group in the rapamycin macroring.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the macrolide ring and the formation of a carboxylate and an alcohol.

  • Protonation: Subsequent protonation of the resulting alkoxide and carboxylate during workup yields the final hydrated, ring-opened product, Secorapamycin B.

The overall process results in the addition of a water molecule across the ester bond, consistent with the molecular formula of Secorapamycin B (C₅₁H₈₁NO₁₄).

Base_Catalyzed_Hydrolysis Rapamycin Rapamycin Tetrahedral_Intermediate Tetrahedral Intermediate Rapamycin->Tetrahedral_Intermediate OH⁻ (Nucleophilic Attack) Ring_Opened_Intermediate Ring-Opened Intermediate (Carboxylate and Alkoxide) Tetrahedral_Intermediate->Ring_Opened_Intermediate Ring Opening Secorapamycin_B Secorapamycin B Ring_Opened_Intermediate->Secorapamycin_B Protonation (H₂O)

Caption: Base-catalyzed hydrolysis of rapamycin to Secorapamycin B.

Oxidative Cleavage: A Hypothetical Alternative

An alternative, though less documented, pathway to a ring-opened dicarbonyl precursor of a secorapamycin isomer involves the oxidative cleavage of the cyclohexene moiety within the rapamycin structure. This approach, utilizing methods like the Lemieux-Johnson oxidation, would generate two carbonyl groups, which could then potentially undergo further reactions.

Mechanism:

The Lemieux-Johnson oxidation involves a two-step process:

  • Dihydroxylation: The alkene in the cyclohexene ring is first dihydroxylated to a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric re-oxidant like N-methylmorpholine N-oxide (NMO).

  • Oxidative Cleavage: The resulting diol is then cleaved by sodium periodate (NaIO₄) to yield two aldehyde or ketone functionalities.[4]

This oxidative cleavage of the C-C bond in the cyclohexene ring would result in a linear rapamycin derivative with terminal carbonyl groups. While this specific transformation to yield Secorapamycin B is not explicitly detailed in the reviewed literature, it represents a plausible synthetic strategy for creating novel secorapamycin analogs.

Oxidative_Cleavage Rapamycin_Cyclohexene Rapamycin (Cyclohexene moiety) Vicinal_Diol Vicinal Diol Intermediate Rapamycin_Cyclohexene->Vicinal_Diol 1. OsO₄ (cat.), NMO Dicarbonyl_Product Dicarbonyl Product Vicinal_Diol->Dicarbonyl_Product 2. NaIO₄

Caption: Hypothetical oxidative cleavage of rapamycin's cyclohexene ring.

Experimental Protocols

The following protocols provide a starting point for the synthesis and analysis of Secorapamycin B. Researchers should optimize these procedures based on their specific experimental setup and analytical capabilities.

Protocol for Base-Catalyzed Hydrolysis of Rapamycin

This protocol outlines a general procedure for the formation of Secorapamycin B via base-catalyzed hydrolysis.

Materials:

  • Rapamycin

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Dissolution: Dissolve a known amount of rapamycin in methanol.

  • Hydrolysis: Add the sodium hydroxide solution to the rapamycin solution. The reaction can be monitored by HPLC to track the disappearance of the rapamycin peak and the appearance of new product peaks.[3][5] The reaction time and temperature may need to be optimized.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture with the hydrochloric acid solution to a pH of approximately 7.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel or preparative HPLC to isolate Secorapamycin B.[6]

Analytical Characterization

The structure and purity of the synthesized Secorapamycin B should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations for Secorapamycin B
HPLC A distinct peak with a different retention time compared to rapamycin and other degradation products.[3]
High-Resolution Mass Spectrometry (HRMS) An accurate mass measurement corresponding to the molecular formula C₅₁H₈₁NO₁₄.
¹H and ¹³C NMR The disappearance of signals corresponding to the ester carbonyl and adjacent protons in rapamycin, and the appearance of new signals for the carboxylic acid and alcohol moieties. Detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) are necessary for complete structural elucidation.[3]

Data Presentation and Visualization

Key Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Structural Feature
RapamycinC₅₁H₇₉NO₁₃914.1753123-88-931-membered macrolide ring
Secorapamycin AC₅₁H₇₉NO₁₃914.17147438-27-5Ring-opened, dehydrated form
Secorapamycin BC₅₁H₈₁NO₁₄932.18185107-79-3Ring-opened, hydrated form
Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Rapamycin Reaction Base-Catalyzed Hydrolysis Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Chromatography Workup->Purification HPLC HPLC Purification->HPLC MS HRMS Purification->MS NMR NMR (1D & 2D) Purification->NMR Structure_Confirmation Structure Confirmation HPLC->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of Secorapamycin B.

Conclusion and Future Perspectives

The formation of Secorapamycin B from rapamycin is primarily achieved through a straightforward base-catalyzed hydrolysis of the macrolide ester bond. This technical guide has provided a detailed mechanistic overview and a practical experimental protocol for its synthesis and characterization. While the oxidative cleavage of the cyclohexene ring presents an intriguing theoretical pathway to novel secorapamycin analogs, further research is required to validate this approach for the specific synthesis of Secorapamycin B.

A thorough understanding of the formation and structure of Secorapamycin B is crucial for researchers in drug development and related fields. Future studies should focus on the complete elucidation of its three-dimensional structure and the evaluation of its biological activity, particularly its interaction with the mTOR pathway. This knowledge will contribute to a more comprehensive understanding of rapamycin's stability and degradation profile, which is essential for the development of stable formulations and novel rapamycin-based therapeutics.

References

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Arkivoc, 2007(12), 110-131. [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ResearchGate. [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer. Novatia, LLC. [Link]

  • Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. [Link]

  • Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: identification of autoxidation products. PubMed. [Link]

  • Streitwieser, A., & Heathcock, C. H. (1992). Introduction to Organic Chemistry. Macmillan.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • SynZeal. (n.d.). Seco Rapamycin. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Retrieved from [Link]

  • US Patent No. 3,929,992. (1975).
  • Wikipedia. (n.d.). Lemieux–Johnson oxidation. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Secorapamycin B: Structure, Mechanism, and Analysis

Executive Summary Secorapamycin B is a ring-opened derivative of the well-known macrolide immunosuppressant, Rapamycin (also known as Sirolimus). Unlike its parent compound, which is a potent inhibitor of the mechanistic...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Secorapamycin B is a ring-opened derivative of the well-known macrolide immunosuppressant, Rapamycin (also known as Sirolimus). Unlike its parent compound, which is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), Secorapamycin B and its close analogs are characterized by a loss of mTOR activity. However, emerging evidence for related seco-metabolites indicates a distinct mechanism of action: allosteric inhibition of the 26S proteasome. This guide provides a comprehensive review of the current scientific understanding of Secorapamycin B, including its chemical structure, hypothesized formation, and probable mechanism of action. It further supplies detailed experimental protocols for its analytical characterization and for assessing its biological transport properties, equipping researchers with the foundational knowledge required for its further investigation.

Introduction and Chemical Identity

Secorapamycin B is primarily recognized as a metabolite and degradation impurity of Rapamycin, a natural product isolated from the bacterium Streptomyces hygroscopicus.[1][] While Rapamycin's clinical utility as an immunosuppressant and anti-proliferative agent is well-established, the biological activities of its derivatives are less understood.[3] Secorapamycin B represents a structurally distinct entity where the 31-membered macrocyclic ring of Rapamycin has been hydrolyzed.

1.1. Structural Elucidation

Secorapamycin B is chemically identified as (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-Dihydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid.[1] It is also commonly referred to as 34-Hydroxy Sirolimus , which highlights a key structural modification in addition to the opened macrocycle.[]

The key structural differences from its parent compound, Rapamycin, and the more common degradation product, Secorapamycin A, are:

  • Opened Macrolide Ring: The defining feature of all secorapamycins is the hydrolysis of the lactone (ester) bond within the macrocycle, resulting in a linear carboxylic acid derivative.

  • Hydroxylation: Secorapamycin B possesses an additional hydroxyl group, distinguishing it from Secorapamycin A and Rapamycin. Based on its synonym "34-Hydroxy Sirolimus," this modification occurs at the C34 position.

1.2. Physicochemical Properties

A comparative summary of the key properties of Rapamycin and its seco-derivatives is presented below.

CompoundChemical FormulaMolecular Weight ( g/mol )Primary Mechanism of Action
Rapamycin (Sirolimus) C₅₁H₇₉NO₁₃914.2mTORC1 Inhibition
Secorapamycin A C₅₁H₇₉NO₁₃914.2Proteasome Inhibition[4][5]
Secorapamycin B C₅₁H₈₁NO₁₄932.2Proteasome Inhibition (Hypothesized)
Formation Pathway

Secorapamycin B is not a direct product of biosynthesis but rather a result of the chemical transformation of Rapamycin.[4] The formation involves a non-enzymatic, two-step process of ester hydrolysis followed by dehydration for the common Secorapamycin A. For Secorapamycin B, an additional hydroxylation step is involved, likely through metabolic processes.

The hypothesized pathway from Rapamycin to Secorapamycin B involves:

  • Ester Hydrolysis: The macrocyclic lactone bond in Rapamycin undergoes hydrolysis, opening the ring to form a linear carboxylic acid. This reaction is often catalyzed by aqueous alkaline conditions.

  • Hydroxylation: An enzymatic or chemical oxidation event introduces a hydroxyl group at the C34 position of the molecule. This can occur either before or after the ring-opening event.

G rapamycin Rapamycin (Closed Ring) hydrolysis_intermediate Ring-Opened Intermediate (Seco-acid) rapamycin->hydrolysis_intermediate 1. Ester Hydrolysis (e.g., aqueous base) secoB Secorapamycin B (34-Hydroxy, Ring-Opened) hydrolysis_intermediate->secoB 2. Hydroxylation (Metabolic or Chemical)

Hypothesized formation pathway of Secorapamycin B from Rapamycin.
Mechanism of Action: A Shift from mTOR to the Proteasome

The defining functional characteristic of seco-rapamycins is their inability to inhibit mTOR.[3][4] The structural integrity of the macrocycle is essential for forming the ternary complex with FKBP12 and the FRB domain of mTOR. Once the ring is opened, this inhibitory activity is lost.

However, research has demonstrated that both Rapamycin and its primary open-ring metabolite, Secorapamycin A, can allosterically inhibit the 26S proteasome at low micromolar concentrations.[5] Given the structural similarity, this is the most probable mechanism of action for Secorapamycin B.

3.1. Allosteric Inhibition of the 20S Catalytic Core

The proteasome is a critical cellular machine responsible for degrading polyubiquitinated proteins, thereby regulating processes like cell cycle progression, signal transduction, and apoptosis. The mechanism of inhibition by seco-rapamycins does not target the active sites directly but is allosteric in nature:

  • Binding to the α-Ring: Seco-rapamycin is hypothesized to bind to specific grooves on the α-face of the 20S catalytic core particle.[5]

  • Interference with Activator Binding: This binding interferes with the docking of the 19S regulatory particle cap and other proteasome activators (like PA200).[5]

  • Gating Impairment: The binding event affects the conformational dynamics of the proteasomal gate, which is the central channel through which substrate proteins must pass to reach the catalytic β-subunits. This impairs the intake and subsequent degradation of proteins.[5]

This mechanism leads to the accumulation of polyubiquitinated proteins, which can trigger ER stress and ultimately lead to apoptosis, a pathway exploited by clinically approved proteasome inhibitors in cancer therapy.

G cluster_0 26S Proteasome Function cluster_1 Inhibition by Secorapamycin B ub_protein Polyubiquitinated Protein Substrate proteasome_19S 19S Regulatory Particle (Recognition & Unfolding) ub_protein->proteasome_19S Binds accumulation Accumulation of Ub-Proteins (ER Stress, Apoptosis) ub_protein->accumulation proteasome_20S α-Ring (Gate) β-Ring (Catalysis) proteasome_19S->proteasome_20S:f0 Docks & Opens Gate peptides Small Peptides proteasome_20S:f1->peptides Degrades Protein secoB Secorapamycin B blocked_gate α-Ring (Gate Blocked) β-Ring secoB->blocked_gate:f0 Allosteric Binding, Prevents 19S Docking, Alters Gate Dynamics

Proposed mechanism of allosteric proteasome inhibition by Secorapamycin B.
Experimental Methodologies

The study of Secorapamycin B requires robust analytical and biological assay protocols. Due to its nature as an impurity and metabolite, isolation and characterization are critical first steps, followed by functional assays to determine its biological properties.

4.1. Protocol 1: Isolation and Analytical Characterization

This protocol outlines a workflow for purifying Secorapamycin B from a complex mixture (e.g., a forced degradation sample of Rapamycin) and confirming its structure.

Objective: To isolate Secorapamycin B with >95% purity and confirm its molecular weight and structure.

Materials:

  • Rapamycin degradation sample

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffers (e.g., Ammonium Acetate)

  • Semi-preparative and analytical HPLC system with UV detector

  • C18 HPLC columns

  • High-Resolution Mass Spectrometer (HRMS) with ESI source

  • High-field NMR Spectrometer (≥600 MHz) with cryoprobe

  • NMR solvents (e.g., DMSO-d₆)

Workflow Diagram:

G start Rapamycin Degradation Mixture step1 Semi-Preparative HPLC Fractionation start->step1 step2 Collect Fractions (Target Retention Time) step1->step2 step3 Analytical HPLC Purity Check step2->step3 step4 High-Resolution MS (HRMS) step3->step4 If Purity >95% step5 2D NMR Spectroscopy (COSY, HSQC, HMBC) step4->step5 end Structure Confirmed: Secorapamycin B step5->end

Workflow for the isolation and characterization of Secorapamycin B.

Step-by-Step Methodology:

  • Semi-Preparative HPLC:

    • Dissolve the crude degradation mixture in a minimal amount of methanol.

    • Inject the sample onto a semi-preparative C18 column.

    • Elute with a gradient of acetonitrile and water (containing 10 mM ammonium acetate). A typical gradient might be 30% to 90% acetonitrile over 40 minutes.

    • Monitor the elution profile at 278 nm.

    • Collect fractions corresponding to the target peak for Secorapamycin B. The retention time will need to be determined from analytical scouting runs.

  • Purity Assessment:

    • Combine and evaporate the solvent from the collected fractions under reduced pressure.

    • Redissolve a small aliquot in methanol and inject it into an analytical HPLC system using a similar mobile phase to confirm purity. The purity should be ≥95% for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution (~1 µg/mL) of the purified sample in 50:50 acetonitrile:water.

    • Infuse the sample into an ESI-HRMS instrument.

    • Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₅₁H₈₁NO₁₄ is m/z 932.57. Confirm the measured mass is within 5 ppm of the theoretical mass.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for further structural confirmation.

  • NMR Spectroscopy:

    • Dissolve a sufficient amount (typically >0.5 mg) of the pure, dried sample in an appropriate deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

    • Assign all proton and carbon signals. The data will confirm the linear structure, the presence of the additional hydroxyl group, and the overall connectivity, definitively identifying the compound as Secorapamycin B.[6]

4.2. Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is a self-validating system to determine the intestinal permeability of Secorapamycin B and assess if it is a substrate for efflux pumps like P-glycoprotein (P-gp).

Objective: To determine the apparent permeability coefficient (Papp) of Secorapamycin B in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (DMEM with 20% FBS, 1% NEAA, 1% Pen-Strep)

  • Transwell® permeable supports (24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (marker for monolayer integrity)

  • Propranolol (high permeability control), Atenolol (low permeability control)

  • Verapamil (P-gp inhibitor)

  • Purified Secorapamycin B

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Validation:

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >250 Ω·cm².

    • Perform a Lucifer yellow permeability test. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after 1 hour. A Papp for Lucifer yellow < 0.5 x 10⁻⁶ cm/s confirms tight junction integrity.

  • Permeability Experiment:

    • Wash the monolayers twice with pre-warmed HBSS.

    • For A→B Permeability: Add HBSS containing 10 µM Secorapamycin B to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B→A Permeability: Add HBSS containing 10 µM Secorapamycin B to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • For P-gp Substrate Identification: Repeat the B→A experiment in the presence of a P-gp inhibitor (e.g., 50 µM Verapamil).

    • Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At the end of the incubation, take samples from both donor and receiver chambers for analysis.

  • Quantification and Data Analysis:

    • Quantify the concentration of Secorapamycin B in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation (moles/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration in the donor chamber (moles/cm³)

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • Interpretation: An ER > 2 suggests the compound is a substrate for active efflux. If the ER is significantly reduced in the presence of Verapamil, it confirms P-gp mediated efflux.

Conclusion and Future Directions

Secorapamycin B is a distinct, hydroxylated, ring-opened derivative of Rapamycin. While data specific to this molecule is scarce, compelling evidence from its close analog, Secorapamycin A, points towards a mechanism of action centered on allosteric inhibition of the proteasome, a stark departure from the mTOR inhibition of its parent compound.[4][5] This positions Secorapamycin B as a molecule of interest for research into proteasome function and as a potential, albeit likely weak, anti-proliferative agent.

The primary challenge remains the lack of direct biological activity data. Future research should focus on:

  • Confirming Proteasome Inhibition: Directly testing the effect of purified Secorapamycin B on proteasome activity in cell-free and cell-based assays to determine its IC₅₀ value.

  • Evaluating Antifungal Activity: Given the potent antifungal nature of Rapamycin, it is crucial to systematically test Secorapamycin B against a panel of pathogenic fungi to determine if any activity is retained.

  • Metabolic Profiling: Elucidating the precise metabolic pathways in various systems (e.g., human liver microsomes) that lead to the formation of Secorapamycin B.

The protocols and information provided in this guide offer a solid framework for researchers to pursue these investigations and further unravel the biological role of this unique Rapamycin derivative.

References
  • Guduru, S. K. R., & Arya, P. (2017). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. MedChemComm, 8(1), 27-43. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No: 185107-79-3 | Product Name: Secorapamycin B. Pharmaffiliates. Retrieved from [Link]

  • Osmulski, P. A., & Gaczynska, M. (2013). Rapamycin allosterically inhibits the proteasome. Molecular pharmacology, 84(1), 104–113. Available from: [Link]

  • ResearchGate. (n.d.). Structures of the compounds tested in the study... ResearchGate. Retrieved from [Link]

  • Lowden, P. A., Böhm, G. A., Metcalfe, S., Staunton, J., & Leadlay, P. F. (2004). New rapamycin derivatives by precursor-directed biosynthesis. Chembiochem, 5(4), 535-8. Available from: [Link]

  • Gregory, M. A., Boger, D. L., et al. (2011). Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients. Journal of natural products, 74(8), 1745-51. Available from: [Link]

  • PubChem. (n.d.). Secorapamycin A. National Center for Biotechnology Information. Retrieved from [Link]

  • GLPBIO. (n.d.). Seco Rapamycin | Cas# 147438-27-5. GLPBIO. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Venkatasai Life Sciences. Retrieved from [Link]

  • Allmpus. (n.d.). SECO-RAPAMYCIN. Allmpus. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. ARKIVOC. Retrieved from [Link]

  • Fiorito, F., et al. (2021). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. Magnetic Resonance in Chemistry, 59(11), 1081-1089. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: A High-Resolution Chromatographic Protocol for the Isolation of Secorapamycin B from Rapamycin

An Application Guide for Drug Development Professionals Abstract This application note provides a detailed, two-stage chromatographic methodology for the effective separation and isolation of Secorapamycin B from a mixtu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a detailed, two-stage chromatographic methodology for the effective separation and isolation of Secorapamycin B from a mixture containing its parent compound, rapamycin (also known as Sirolimus). Rapamycin is a macrolide compound with significant immunosuppressive and anti-proliferative properties, making it a cornerstone in transplant medicine and oncology research.[1][2] Secorapamycin B, a related impurity and dihydroxy derivative, can arise during fermentation or degradation processes. Distinguishing the biological activities of these closely related compounds necessitates their isolation to high purity. The protocol herein leverages the inherent differences in polarity between the two molecules, employing a primary bulk separation via normal-phase flash chromatography followed by a high-resolution purification step using preparative reversed-phase high-performance liquid chromatography (Prep-HPLC). This guide includes step-by-step protocols, analytical verification methods, and the scientific rationale behind the chosen parameters, designed for researchers in pharmaceutical development and medicinal chemistry.

Introduction: The Basis for Separation

Rapamycin is a 31-membered macrolide lactone.[2] Secorapamycin B is a ring-opened, dihydroxy derivative of rapamycin.[3][4] The key structural difference is the hydrolysis of the lactone ring and the presence of an additional hydroxyl group in Secorapamycin B. This modification significantly increases the molecule's polarity compared to the parent rapamycin. This distinct physicochemical property is the fundamental principle upon which this separation strategy is built.

High-purity rapamycin is essential for clinical applications and accurate research.[1] The presence of impurities such as Secorapamycin B can confound biological assays and introduce variability. Therefore, a robust method to isolate these compounds is of critical importance.

Physicochemical Properties

A clear understanding of the molecular characteristics of rapamycin and Secorapamycin B is essential for designing an effective separation protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureRelative Polarity
Rapamycin C₅₁H₇₉NO₁₃914.2[2][5][6][7]Macrocyclic LactoneLower
Secorapamycin B C₅₁H₈₁NO₁₄932.2[3]Acyclic, DihydroxyHigher

Overall Isolation Workflow

The isolation strategy is a multi-step process designed to first perform a rapid, large-scale separation before refining the purity of the target compounds. The workflow ensures efficiency and high-resolution separation.

G cluster_0 Phase 1: Bulk Separation cluster_1 Phase 2: High-Purity Isolation cluster_2 Phase 3: Verification & Final Product start Initial Mixture (Rapamycin & Secorapamycin B) prep Sample Preparation (Dissolution in minimal DCM) start->prep flash Normal-Phase Flash Chromatography (Silica Gel) prep->flash fractions_bulk Collect Fractions flash->fractions_bulk tlc TLC Analysis fractions_bulk->tlc pool Pool Enriched Fractions (Rapamycin-rich & Seco B-rich) tlc->pool prep_hplc Preparative RP-HPLC pool->prep_hplc fractions_hplc Collect High-Purity Fractions prep_hplc->fractions_hplc analytics Purity & Identity Confirmation (Analytical HPLC & LC-MS) fractions_hplc->analytics product_rapa Isolated Rapamycin (>99%) analytics->product_rapa product_seco Isolated Secorapamycin B (>99%) analytics->product_seco

Caption: Overall workflow for the isolation of Secorapamycin B from rapamycin.

Experimental Protocols

This section details the step-by-step procedures for the isolation and purification process. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling organic solvents.

Protocol 1: Bulk Separation via Normal-Phase Flash Chromatography

This initial step is designed to rapidly separate the bulk of the less-polar rapamycin from the more-polar Secorapamycin B. Silica gel chromatography is a well-established method for the purification of rapamycin from fermentation broths and crude extracts.[8][9]

Rationale: The stationary phase (silica gel) is highly polar. The more polar Secorapamycin B will have a stronger interaction with the silica and will thus be retained longer on the column. Rapamycin, being less polar, will elute earlier. A gradient elution is employed to first elute rapamycin and then increase solvent polarity to elute Secorapamycin B.

Methodology:

  • Column Preparation:

    • Select a silica gel flash column (e.g., 40 µm particle size) appropriate for the sample mass.

    • Equilibrate the column with the initial mobile phase (95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude mixture of rapamycin and Secorapamycin B in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

    • If solubility is an issue, the sample can be dry-loaded by adsorbing the dissolved mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Chromatographic Conditions:

    • Stationary Phase: Silica Gel (60-200 mesh size is also suitable for gravity columns).[8]

    • Mobile Phase A: Hexane

    • Mobile Phase B: Ethyl Acetate (Acetone can also be used as the polar component[9]).

    • Flow Rate: Dependent on column size (e.g., 40 mL/min for a 40g column).

    • Detection: UV at 278 nm.

    • Gradient Program:

      • 0-5 min: 5% B (Isocratic)

      • 5-30 min: Linear gradient from 5% to 60% B

      • 30-40 min: 60% B (Isocratic hold)

      • 40-50 min: Linear gradient from 60% to 100% B

  • Fraction Collection & Analysis:

    • Collect fractions throughout the run.

    • Analyze fractions using Thin Layer Chromatography (TLC) with a mobile phase of 70:30 Hexane:Ethyl Acetate. Visualize spots under UV light.

    • Pool fractions containing pure rapamycin (lower Rf value) and fractions containing enriched Secorapamycin B (higher Rf value, closer to the baseline).

    • Evaporate the solvent from the pooled fractions under reduced pressure.

Protocol 2: High-Purity Isolation via Preparative RP-HPLC

This second stage uses reversed-phase chromatography to achieve >99% purity. This technique is highly effective for separating compounds with small differences in polarity and is widely used for final purification steps of rapamycin and its analogues.[1][10]

Rationale: In reversed-phase chromatography, the stationary phase (e.g., C18) is non-polar. The elution order is reversed from normal-phase: the more polar Secorapamycin B will elute before the less polar rapamycin.

Methodology:

  • Column and System Preparation:

    • Install a preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Equilibrate the system with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the enriched fractions from Protocol 1 in the mobile phase (or a compatible solvent like methanol).

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • Chromatographic Conditions:

    • Stationary Phase: C18 bonded silica

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (Methanol can also be used[10][11]).

    • Flow Rate: Dependent on column size (e.g., 15-20 mL/min).

    • Column Temperature: 50-57°C (Elevated temperature can improve peak shape for rapamycin isomers[10][11]).

    • Detection: UV at 278 nm.[12]

    • Gradient Program (Example):

      • 0-10 min: Linear gradient from 60% to 85% B

      • 10-25 min: 85% B (Isocratic)

      • 25-30 min: Linear gradient from 85% to 100% B

  • Fraction Collection:

    • Collect fractions corresponding to the Secorapamycin B peak (earlier retention time) and the rapamycin peak (later retention time).

    • Collect only the peak apex to ensure the highest purity.

Protocol 3: Analytical Verification

Purity analysis of the final fractions is a mandatory step for validation. Analytical HPLC provides quantitative purity data, while LC-MS confirms the identity of the isolated compounds.

Methodology:

  • Analytical HPLC:

    • Use an analytical C8 or C18 column (e.g., 5 µm particle size, 150 x 4.6 mm).

    • Employ a fast gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.[11][12]

    • Column Temperature: 57°C.[10]

    • Detection: UV at 277-278 nm.[11][12]

    • Calculate purity based on the peak area percentage.

  • LC-MS Analysis:

    • Use the same chromatographic conditions as the analytical HPLC method.

    • Analyze the eluent by mass spectrometry (e.g., ESI source).

    • Confirm the identity of the peaks by their mass-to-charge ratio (m/z).

      • Rapamycin [M+Na]⁺: ~936.6

      • Secorapamycin B [M+H]⁺: ~932.6

      • Secorapamycin B [M+Na]⁺: ~954.6

Summary of Chromatographic Parameters

ParameterProtocol 1: Flash ChromatographyProtocol 2: Prep RP-HPLCProtocol 3: Analytical HPLC
Principle Normal-PhaseReversed-PhaseReversed-Phase
Stationary Phase Silica GelC18C8 or C18
Mobile Phase Hexane / Ethyl AcetateWater / AcetonitrileWater / Acetonitrile
Elution Order 1. Rapamycin2. Secorapamycin B1. Secorapamycin B2. Rapamycin1. Secorapamycin B2. Rapamycin
Detection (UV) 278 nm278 nm277-278 nm
Primary Goal Bulk SeparationHigh-Purity IsolationPurity & Identity Check

Conclusion

The protocol described in this application note presents a robust and reliable two-stage chromatographic method for the preparative isolation of Secorapamycin B from rapamycin. By effectively exploiting the polarity differences between the two molecules, the combination of normal-phase flash chromatography for bulk separation and reversed-phase HPLC for high-resolution purification allows for the attainment of both compounds in high purity (>99%). The inclusion of rigorous analytical verification ensures the identity and quality of the final isolated products, making this method highly suitable for applications in drug discovery, pharmacology, and quality control.

References

  • ResearchGate. (n.d.). Chemical structure of Rapamycin 1 (C 51 H 79 NO 13 ) with numbering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5497196, Rapamycin (TN). Retrieved from [Link]

  • Biocompare. (n.d.). Rapamycin. Retrieved from [Link]

  • Google Patents. (2014). WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth.
  • Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. (n.d.). Retrieved from [Link]

  • Google Patents. (2010). US20100029933A1 - Pure form of rapamycin and a process for recovery and purification thereof.
  • Science Alert. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Retrieved from [Link]

  • precisionFDA. (n.d.). SECORAPAMYCIN A. Retrieved from [Link]

  • Google Patents. (2023). CN115097046B - Method for separating rapamycin and impurities thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284616, Sirolimus. Retrieved from [Link]

  • Novatia, LLC. (2007). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • Google Patents. (2008). WO2008144567A1 - Method of purification of rapamycin and its analogs by use of cascade chromatography.
  • National Center for Biotechnology Information. (2011). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Retrieved from [Link]

  • ResearchGate. (2009). Separation and identification of rapamycin tautomer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71772274, Secorapamycin A. Retrieved from [Link]

  • ResearchGate. (2022). Percentage of secorapamycin, the main degradation product of rapamycin. Retrieved from [Link]

  • GlpBio. (n.d.). Seco Rapamycin. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of Secorapamycin B

For Researchers, Scientists, and Drug Development Professionals Introduction Secorapamycin B is a macrocyclic compound derived from the immunosuppressant rapamycin (also known as Sirolimus). As a member of the macrolide...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secorapamycin B is a macrocyclic compound derived from the immunosuppressant rapamycin (also known as Sirolimus). As a member of the macrolide family, it holds significant interest for researchers in drug discovery and development due to its potential biological activities. The purification of Secorapamycin B from complex mixtures, such as fermentation broths or synthetic reaction media, is a critical step to enable accurate biological evaluation and further development. This guide provides a comprehensive overview of the principles and detailed protocols for the purification of Secorapamycin B, with a focus on chromatographic techniques. The methodologies described herein are designed to be robust and scalable, catering to both research and early-stage development needs.

The purification strategy for Secorapamycin B is largely analogous to that of its parent compound, rapamycin, leveraging its physicochemical properties. A multi-step approach is typically employed, beginning with extraction, followed by initial purification using flash chromatography, and culminating in a high-resolution preparative High-Performance Liquid Chromatography (HPLC) step to achieve high purity.

Physicochemical Properties of Secorapamycin B

A thorough understanding of the physicochemical properties of Secorapamycin B is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₅₁H₈₁NO₁₄[1]
Molecular Weight932.19 g/mol [1]
SolubilitySoluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Poorly soluble in water.[2]
StabilitySusceptible to degradation in aqueous solutions. Should be stored at low temperatures, ideally -20°C or below, in an anhydrous organic solvent.[3]
UV AbsorbanceExhibits characteristic UV absorbance maxima around 268, 278, and 289 nm, with 278 nm being a common wavelength for detection.[2][4]

Overall Purification Workflow

The purification of Secorapamycin B from a crude mixture can be systematically approached in a series of logical steps. The following diagram illustrates a typical workflow, commencing from a crude extract to the final high-purity compound.

Purification_Workflow Crude_Extract Crude Secorapamycin B Extract Flash_Chromatography Step 1: Flash Chromatography (Initial Purification) Crude_Extract->Flash_Chromatography Semi_Pure Semi-Purified Secorapamycin B Fractions Flash_Chromatography->Semi_Pure Prep_HPLC Step 2: Preparative HPLC (High-Resolution Purification) Semi_Pure->Prep_HPLC High_Purity High-Purity Secorapamycin B Fractions Prep_HPLC->High_Purity Solvent_Removal Step 3: Solvent Removal & Product Recovery High_Purity->Solvent_Removal Final_Product Purified Secorapamycin B (>98% Purity) Solvent_Removal->Final_Product QC_Analysis Step 4: Quality Control (Analytical HPLC, MS) Final_Product->QC_Analysis

Caption: A generalized workflow for the purification of Secorapamycin B.

Step 1: Initial Purification by Flash Chromatography

Flash chromatography is an efficient technique for the initial, rapid purification of Secorapamycin B from a crude extract.[5] This step aims to remove the majority of impurities, yielding a semi-purified product that is suitable for further high-resolution purification. The choice of stationary and mobile phases is critical for achieving good separation.

Rationale for Method Selection

Normal-phase flash chromatography using silica gel is a cost-effective and scalable method for the initial clean-up of moderately polar compounds like Secorapamycin B from complex organic mixtures.[6][7] A gradient elution with a non-polar solvent and a more polar modifier allows for the sequential elution of compounds based on their polarity, effectively separating Secorapamycin B from less polar and more polar impurities.

Protocol: Flash Chromatography of Secorapamycin B

Materials:

  • Silica gel (60-200 mesh)[7]

  • Crude Secorapamycin B extract

  • Hexane (or heptane)

  • Acetone (or ethyl acetate)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform packed bed.

    • Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude Secorapamycin B extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 90% hexane: 10% acetone).[7]

    • Gradually increase the polarity of the mobile phase by increasing the percentage of acetone. A suggested gradient is as follows:

      • 90:10 Hexane:Acetone (2 column volumes)

      • 80:20 Hexane:Acetone (2 column volumes)

      • 70:30 Hexane:Acetone (4 column volumes)

      • 60:40 Hexane:Acetone (until the product has eluted)[7]

    • Maintain a constant flow rate to ensure good separation.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the elution of Secorapamycin B by TLC, spotting every few fractions. Use a mobile phase that gives a retention factor (Rf) of approximately 0.3-0.4 for Secorapamycin B.

    • Visualize the spots under a UV lamp.

    • Pool the fractions containing pure or semi-pure Secorapamycin B.

  • Solvent Removal:

    • Combine the desired fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the semi-purified Secorapamycin B.

Step 2: High-Resolution Purification by Preparative HPLC

Preparative HPLC is the cornerstone for obtaining high-purity Secorapamycin B.[8] This technique utilizes a high-efficiency stationary phase and a precisely controlled mobile phase to achieve excellent separation of Secorapamycin B from closely related impurities.

Rationale for Method Selection

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the final purification of macrolides like Secorapamycin B.[9] A C18 stationary phase provides the necessary hydrophobicity to retain Secorapamycin B, while a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water allows for fine-tuning of the separation.[9] A gradient elution is often employed to ensure good resolution and reasonable run times.

Protocol: Preparative RP-HPLC of Secorapamycin B

System and Columns:

  • A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

  • A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Water (HPLC grade)

  • Solvent B: Acetonitrile (HPLC grade)

Procedure:

  • Sample Preparation:

    • Dissolve the semi-purified Secorapamycin B from the flash chromatography step in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on the column diameter, typically in the range of 10-20 mL/min for a 21.2 mm ID column.

    • Detection Wavelength: 278 nm.[4][9]

    • Column Temperature: 40-50°C. Elevated temperatures can improve peak shape and reduce viscosity, but stability of the compound should be considered.[4][10]

    • Injection Volume: Dependent on the column size and sample concentration.

    • Gradient Program (Example):

      Time (min) % Solvent A (Water) % Solvent B (Acetonitrile)
      0 40 60
      20 20 80
      25 20 80
      26 40 60

      | 30 | 40 | 60 |

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the main Secorapamycin B peak. It is advisable to collect narrow fractions across the peak to isolate the purest portions.

  • Purity Analysis of Fractions:

    • Analyze the collected fractions using an analytical HPLC method (see Step 4) to determine their purity.

    • Pool the fractions that meet the desired purity specifications (e.g., >98%).

Step 3: Product Recovery

Once the high-purity fractions have been identified and pooled, the final step is to recover the purified Secorapamycin B.

Procedure:

  • Solvent Removal:

    • Remove the majority of the organic solvent (acetonitrile) from the pooled HPLC fractions using a rotary evaporator. Be cautious with the temperature to avoid degradation.

  • Lyophilization (Freeze-Drying):

    • Freeze the remaining aqueous solution.

    • Lyophilize the frozen sample to remove the water, yielding the purified Secorapamycin B as a solid.

Step 4: Quality Control and Purity Assessment

It is imperative to verify the purity and identity of the final product. Analytical HPLC coupled with mass spectrometry (MS) is the standard method for this purpose.

Protocol: Analytical RP-HPLC for Purity Assessment

System and Column:

  • An analytical HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid (optional, to improve peak shape).[11]

  • Solvent B: Acetonitrile with 0.1% formic acid.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 278 nm.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 10-20 µL.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 40 60
    15 20 80
    20 20 80
    21 40 60

    | 25 | 40 | 60 |

Data Analysis:

  • Integrate the peak areas in the chromatogram.

  • Calculate the purity of Secorapamycin B as the percentage of the main peak area relative to the total area of all peaks.

  • Confirm the identity of the purified compound by comparing its retention time to that of a reference standard and by mass spectrometry to confirm the expected molecular weight.

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution in Flash Chromatography - Inappropriate solvent system- Column overloading- Improper column packing- Optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform bed.
Peak Tailing in HPLC - Column degradation- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Use a guard column and replace the analytical column if necessary.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[11]- Ensure the sample is fully dissolved in the mobile phase.
Multiple Peaks for a Single Compound - Presence of conformational isomers (rotamers)[11]- On-column degradation- Increase the column temperature (e.g., 50-60°C) to potentially coalesce isomer peaks.[10]- Ensure the mobile phase is buffered and at a suitable pH to minimize degradation.
Low Recovery - Irreversible adsorption to the stationary phase- Degradation during purification- Check for sample precipitation on the column.- Work at lower temperatures and minimize the time the sample is in solution.

Conclusion

The successful purification of Secorapamycin B is a multi-faceted process that relies on a systematic and well-optimized chromatographic strategy. By employing a combination of flash chromatography for initial purification and preparative RP-HPLC for high-resolution separation, it is possible to obtain Secorapamycin B with a high degree of purity. The protocols and guidelines presented in this document provide a robust framework for researchers, scientists, and drug development professionals to achieve their purification goals. As with any purification endeavor, careful optimization of each step for the specific crude mixture is key to maximizing both yield and purity.

References

  • Novatia, LLC. (2007). Degradation of rapamycin and its ring-opened isomer. ARKIVOC. Retrieved from [Link]

  • Maleki, S. J., et al. (2014). Analytical Methodologies for the Determination of Sirolimus: A Review. Journal of Applied Pharmaceutical Science, 4(12), 114-121.
  • Ghassempour, A., et al. (2011). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Research, 10(2), 237-243.
  • SiChem GmbH. (n.d.). Preparative HPLC – Enantioseparation from mg to kg. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Retrieved from [Link]

  • Gampa, K. K., et al. (2013). Recovery and purification of rapamycin from the culture broth of Mtcc 5681. Pakistan Journal of Biological Sciences, 16(5), 219-225.
  • Reddy, P. V., et al. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Pakistan Journal of Biological Sciences, 16(5), 219-225.
  • Science Alert. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Retrieved from [Link]

  • Google Patents. (2014). WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth.
  • Science Alert. (2013). Recovery and Purification of Rapamycin from the Culture Broth of Mtcc 5681. Retrieved from [Link]

Sources

Method

A Stability-Indicating HPLC Method for the Analysis of Secorapamycin B

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Secorapamycin B, a primary ring-opened degradation product of the immunosuppressant drug Sirolimus (Rapamycin). The presence and quantity of Secorapamycin B are critical quality attributes in stability studies of Sirolimus drug products. This guide provides a comprehensive protocol, from sample preparation to chromatographic analysis, and explains the scientific rationale behind the method's parameters. The methodology is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical research and development.

Introduction: The Significance of Secorapamycin B Analysis

Sirolimus (Rapamycin) is a macrolide lactone with potent immunosuppressive and anti-proliferative properties, widely used to prevent organ transplant rejection.[1] However, the complex structure of Sirolimus, featuring a lactone ring, makes it susceptible to degradation, particularly through hydrolysis. This ring-cleavage reaction yields Secorapamycin (often referred to as Seco-Rapamycin), a family of ring-opened isomers with significantly diminished biological activity.[2][3] Secorapamycin B is a specific and critical member of this family.

Monitoring the formation of Secorapamycin B is essential for several reasons:

  • Stability Assessment: Its presence is a direct indicator of Sirolimus degradation, making this analysis fundamental for determining the shelf-life and appropriate storage conditions for Sirolimus-containing drug products.

  • Quality Control: Quantifying this impurity ensures that the drug product meets the stringent purity and safety standards set by regulatory bodies.

  • Process Optimization: Understanding the degradation pathway helps in optimizing formulation and manufacturing processes to enhance drug stability.

This document provides a scientifically grounded HPLC method designed to reliably separate and quantify Secorapamycin B from its parent compound, Sirolimus.

Chemical Background: The Degradation Pathway

Sirolimus degrades primarily through the hydrolysis of its lactone ring, a reaction that is notably accelerated in aqueous solutions, especially under basic conditions.[4][5] This process results in the formation of Secorapamycin B, the open-ring carboxylic acid derivative.

Sirolimus Sirolimus (Rapamycin) (Closed-Ring Lactone) SecorapamycinB Secorapamycin B (Open-Ring Carboxylic Acid) Sirolimus->SecorapamycinB  Hydrolysis (e.g., H₂O, pH changes)

Caption: Degradation of Sirolimus to Secorapamycin B via hydrolysis.

Principle of the Chromatographic Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating moderately polar to non-polar compounds like Sirolimus and Secorapamycin B.

  • Stationary Phase: A non-polar C18 or C8 stationary phase is used. The long alkyl chains provide a hydrophobic surface for interaction.

  • Mobile Phase: A polar mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is used to elute the analytes.

  • Separation Mechanism: Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Sirolimus, being more non-polar than the more polar Secorapamycin B, will interact more strongly with the C18 stationary phase and thus have a longer retention time under typical RP-HPLC conditions.

  • Detection: Both Sirolimus and Secorapamycin B contain a conjugated triene chromophore, which allows for sensitive detection by UV spectrophotometry, with a maximum absorbance typically observed around 278 nm.[4][6]

A critical challenge in the chromatography of Sirolimus and its analogs is the presence of multiple conformational isomers in solution, which can lead to broad or split peaks.[2][4] This method addresses this issue by utilizing an elevated column temperature, which provides sufficient thermal energy to promote rapid interconversion between isomers, resulting in the coalescence of multiple peaks into a single, sharp, and reproducible peak for each analyte.[2][7]

Detailed HPLC Method Parameters

The following parameters have been optimized for the robust separation and quantification of Secorapamycin B and Sirolimus.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (ACS Grade or higher)

    • Phosphoric Acid (ACS Grade or higher)

    • Water (HPLC Grade or Milli-Q)

    • Reference Standards: Sirolimus, Secorapamycin B

Chromatographic Conditions

All quantitative data and experimental choices are summarized in the table below for clarity.

ParameterRecommended ConditionRationale / Justification
Column C18 or C8 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3-5 µm particle size)Provides excellent hydrophobic retention and separation for macrolides. C18 is generally the first choice due to its high retentivity.[4][7][8]
Mobile Phase A 10 mM Ammonium Acetate or 0.1% Phosphoric Acid in WaterA buffered or acidic mobile phase is crucial for obtaining symmetrical peak shapes and preventing on-column degradation.[4][9]
Mobile Phase B AcetonitrileOffers good elution strength and low UV cutoff, making it ideal for this analysis.
Elution Mode Gradient ElutionA gradient program allows for the efficient elution of both the more polar Secorapamycin B and the more retained Sirolimus within a reasonable run time while maintaining good resolution.
Gradient Program Time (min)%A
0.040
10.025
12.025
12.140
15.040
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[7][10]
Column Temperature 50 - 60 °CCritical Parameter. Elevated temperature is used to coalesce peaks from conformational isomers, leading to sharp, reproducible peaks.[2][4][6]
Detection Wavelength 278 nmThis is the typical UV absorbance maximum for the conjugated triene system present in both Sirolimus and Secorapamycin B.[4][10]
Injection Volume 10 - 20 µLA typical injection volume to ensure sufficient sensitivity without causing column overload.
Diluent Acetonitrile/Water (50:50, v/v) or initial mobile phase compositionEnsures sample solubility and compatibility with the mobile phase to prevent peak distortion.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh approximately 10 mg of Secorapamycin B reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the Primary Stock Solution with the diluent.

    • These solutions should be stored protected from light and at 2-8°C when not in use.

Protocol 2: Sample Preparation from a Pharmaceutical Formulation (e.g., Tablets)
  • Sample Weighing: Weigh and finely powder no fewer than 10 tablets to create a homogenous composite.

  • Extraction: Accurately weigh a portion of the powder equivalent to approximately 1 mg of Sirolimus into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of diluent. Sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the analyte.

  • Dilution: Allow the flask to cool to ambient temperature, then dilute to volume with the diluent and mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[11] Discard the first 1-2 mL of the filtrate.

  • Analysis: The resulting solution is ready for injection into the HPLC system. The expected concentration is approximately 20 µg/mL.

Overall Analytical Workflow

The entire process, from sample preparation to final data analysis, follows a systematic workflow to ensure data integrity and reproducibility.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample / Reference Standard dissolve Dissolve in Diluent & Sonicate prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_inject Inject into HPLC System filter->hplc_inject separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_inject->separation detection UV Detection at 278 nm separation->detection data_acq Acquire Chromatogram detection->data_acq integrate Integrate Peak Areas data_acq->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC analysis of Secorapamycin B.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the method must be validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Result
System Suitability Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) > 2000; %RSD of replicate injections < 2.0%T = 1.2, N = 8500, %RSD = 0.8%
Specificity The peak for Secorapamycin B should be free of interference from the blank, placebo, and Sirolimus. Peak purity should pass.No interfering peaks observed at the retention time of Secorapamycin B.
Linearity Correlation coefficient (r²) ≥ 0.999 over the analytical range (e.g., 0.5 - 50 µg/mL).r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.99.1% - 101.3%
Precision (%RSD) Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%Intra-day RSD = 0.95%; Inter-day RSD = 1.35%
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.0.25 µg/mL[12]
Robustness Method should be unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).All results remain within system suitability criteria.

Troubleshooting Guide

Common issues encountered during the HPLC analysis of Sirolimus and its degradation products are addressed below.[4]

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Ensure mobile phase is correctly buffered. Replace the column if performance has degraded. Reduce sample concentration.
Inconsistent Retention Times Fluctuations in mobile phase composition; Unstable column temperature; Pump malfunction.Prepare fresh mobile phase and ensure thorough mixing/degassing. Verify the column oven is maintaining a stable temperature. Check the HPLC pump for leaks.
Multiple Peaks for a Single Standard Presence of conformational isomers; On-column degradation.Ensure column temperature is elevated (50-60°C) to coalesce isomer peaks. Use a buffered mobile phase to minimize degradation during the run.
Loss of Resolution Column contamination or aging; Change in mobile phase composition.Wash the column with a strong solvent (e.g., 100% Acetonitrile) or replace it. Prepare fresh mobile phase.

Conclusion

This application note provides a comprehensive and reliable RP-HPLC method for the analysis of Secorapamycin B. By explaining the causality behind experimental choices, such as the use of an elevated column temperature to manage isomers and a buffered mobile phase for peak integrity, this guide serves as a practical tool for researchers and quality control analysts. The detailed protocols and validation insights ensure that the method can be readily implemented to support the development of stable and high-quality Sirolimus drug products.

References

  • Benchchem. (n.d.). Analysis of Seco-Rapamycin and its Degradation Products by HPLC. Technical Support Center.
  • Yadav, M., & Singhal, P. (2018). Stability indicating assay method of sirolimus using HPLC and separation of acid degradant by HPTLC. ResearchGate. Retrieved from [Link]

  • Ricciutelli, M., et al. (2006). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • Jain, A., & Malviya, R. (2012). Analytical Methodologies for the Determination of Sirolimus: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Google Patents. (2016). High performance liquid chromatography analysis method of sirolimus. CN105301159A.
  • Tavakkoli, F., et al. (2014). Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (2019). High performance liquid chromatography analysis method of sirolimus. CN105301159B.
  • Lin, Y. F., et al. (2011). Determination of sirolimus in blood by high-performance liquid chromatography with ultraviolet detection - Experience and review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Sobhani, H., et al. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Svensson, J. O., et al. (1997). Determination of rapamycin in whole blood by HPLC. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Andrew Alliance. (n.d.). Immunosuppressant Sample Prep. OneLab Protocol. Retrieved from [Link]

  • Chromatography Today. (2013). Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. Retrieved from [Link]

  • Sobhani, H., et al. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Brieflands. Retrieved from [Link]

  • IDC Technologies. (n.d.). Validated RP - HPLC Method for the Estimation of Sirolimus in Formulation and Serum. Retrieved from [Link]

  • Sobhani, H., et al. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. National Institutes of Health. Retrieved from [Link]

  • Casarini, D. E., et al. (2004). Sirolimus quantification by high-performance liquid chromatography with ultraviolet detection. Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]

  • Zhorov, E., & Zhorov, B. S. (2007). Degradation of rapamycin and its ring-opened isomer. Arkivoc. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Simultaneous Determination of Six Immunosuppressants in Human Whole Blood by HPLC-MS/MS Using a Modified QuEChERS Method. National Institutes of Health. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Retrieved from [Link]

  • Allmpus. (n.d.). SECO-RAPAMYCIN. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Secorapamycin A. PubChem Compound Database. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of Secorapamycin B

Introduction Secorapamycin B is a complex macrolide and a derivative of the well-known immunosuppressant Rapamycin (also known as Sirolimus)[1][2]. As a ring-opened analogue, its structural integrity, purity, and conform...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Secorapamycin B is a complex macrolide and a derivative of the well-known immunosuppressant Rapamycin (also known as Sirolimus)[1][2]. As a ring-opened analogue, its structural integrity, purity, and conformational dynamics are of significant interest to researchers in drug development, medicinal chemistry, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and quantitative analysis of such complex natural products.[3][4]

This guide provides a comprehensive overview and detailed protocols for the NMR analysis of Secorapamycin B. It is designed for researchers, scientists, and drug development professionals who require robust methods for structural verification, purity assessment, and deeper molecular understanding. We will delve into the causality behind experimental choices, providing not just a methodology, but a framework for high-quality, reliable NMR data acquisition and interpretation.

Part 1: Foundational Principles for NMR of Macrolides

Macrolides like Secorapamycin B (Molecular Formula: C₅₁H₈₁NO₁₄) present unique challenges for NMR analysis due to their large size, high number of stereocenters, and conformational flexibility.[2][5] This often leads to significant signal overlap in one-dimensional (1D) ¹H NMR spectra, making complete assignment difficult. Therefore, a multi-technique approach combining 1D and two-dimensional (2D) NMR experiments is essential for a complete and accurate structural characterization.[6][7]

  • ¹H NMR: Provides initial information on the types of protons (aliphatic, olefinic, hydroxyl, etc.) and their immediate electronic environment.

  • ¹³C NMR & DEPT: Reveals the carbon skeleton. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the cornerstone of structural elucidation. They reveal connectivity information, allowing chemists to piece together the molecular structure fragment by fragment.[8]

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about through-space proton-proton correlations, which is critical for determining relative stereochemistry and understanding the molecule's 3D conformation in solution.[9]

Part 2: Experimental Protocols

This section details the step-by-step methodologies for acquiring high-quality NMR data for Secorapamycin B.

2.1: Sample Preparation Protocol

The choice of solvent is critical. It must fully dissolve the analyte without reacting with it, and its residual signals should not obscure important analyte resonances. For macrolides, several solvents are commonly used.

Rationale for Solvent Selection:

  • Chloroform-d (CDCl₃): Excellent for many organic molecules, offering good resolution. However, hydroxyl (-OH) protons may exchange or produce broad signals, complicating their assignment.[10]

  • Methanol-d₄ (CD₃OD): Good solvating power for polar macrolides. Hydroxyl and amine protons will exchange with deuterium, causing their signals to disappear, which can be a useful diagnostic tool.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds, which typically allows for the observation of exchangeable -OH and -NH protons as sharper signals.[11]

  • THF-d₈/D₂O mixtures: Have been successfully used for Secorapamycin salts and can be considered if solubility is a challenge in other solvents.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of Secorapamycin B into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Quality Check: Ensure the sample height is sufficient for the spectrometer's coil (typically ~4 cm or 0.5 mL).

2.2: 1D NMR Acquisition

Modern NMR spectrometers allow for the acquisition of a full suite of 1D and 2D data in a reasonable timeframe, even with sample quantities of less than 1 mg.[3]

Protocol for ¹H and ¹³C NMR:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum to assess signal dispersion and concentration.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse program is standard.

  • Acquire DEPT-135 and DEPT-90 spectra to edit the ¹³C data, which will aid in identifying carbon types.

Parameter ¹H NMR (500 MHz) ¹³C NMR (125 MHz) Causality & Field-Proven Insights
Pulse Program zg30zgpg30Standard single-pulse experiments for routine acquisition.
Spectral Width 12 ppm (0-12 ppm)220 ppm (-10-210 ppm)Covers the typical chemical shift range for organic molecules.
Acquisition Time ~3 sec~1 secBalances resolution with experiment time.
Relaxation Delay (d1) 2 sec2 secAllows for sufficient relaxation of most nuclei between scans.
Number of Scans 16-641024-4096Depends on sample concentration; more scans improve signal-to-noise.
2.3: 2D NMR for Structural Elucidation

2D NMR is indispensable for assigning the complex spectra of Secorapamycin B.[4] The following experiments provide a comprehensive dataset for full structural assignment.

Step-by-Step Protocol for 2D NMR:

  • Using the same locked and shimmed sample, load standard parameter sets for each 2D experiment.

  • Adjust the spectral widths in both dimensions (F1 and F2) to encompass all signals observed in the 1D spectra.

  • Run a COSY (Correlation Spectroscopy) experiment to identify proton-proton spin systems.

  • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is key to connecting the fragments identified from COSY.

  • (Optional but Recommended) Run a NOESY or ROESY experiment to determine the spatial proximity of protons, which is essential for stereochemical and conformational analysis.

Experiment Purpose Key Insight
COSY Identifies scalar-coupled protons (¹H-¹H J-coupling)Establishes connectivity within proton spin systems (e.g., -CH-CH₂-).
HSQC Correlates protons to their directly attached carbons (¹JCH)Assigns the carbon resonance for each proton, creating a map of all C-H pairs.
HMBC Correlates protons to carbons over 2-3 bonds (²JCH, ³JCH)Connects spin system fragments through quaternary carbons and heteroatoms.
NOESY/ROESY Correlates protons that are close in space (<5 Å)Provides data for determining relative stereochemistry and 3D conformation.

Part 3: Data Analysis and Interpretation Strategy

A systematic approach is required to translate the raw NMR data into a complete molecular structure. The workflow below illustrates a logical path from data acquisition to final structure validation.

G cluster_0 Data Acquisition cluster_1 Structure Elucidation Workflow cluster_2 Validation & Refinement acq_1d 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) acq_2d 2. Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) acq_1d->acq_2d step1 3. Assign C-H Pairs (Use HSQC) acq_2d->step1 step2 4. Build Spin Systems (Use COSY) step1->step2 step3 5. Connect Fragments (Use HMBC) step2->step3 step4 6. Assemble Full Structure step3->step4 step5 7. Verify Stereochemistry (Use NOESY/ROESY) step4->step5 step6 8. Final Structure Confirmation step5->step6

Caption: NMR Data Analysis Workflow for Secorapamycin B.

The diagram below illustrates the logical relationships between the key 2D NMR experiments used for structural elucidation.

G FragA Fragment A FragA->FragA COSY (¹H-¹H in A) QuatC Quaternary Carbon FragA->QuatC HMBC (³JCH from A) FragB Fragment B FragB->FragB COSY (¹H-¹H in B) FragB->QuatC HMBC (³JCH from B)

Caption: Connecting molecular fragments using 2D NMR correlations.

Part 4: Advanced Applications

Beyond structural elucidation, NMR offers powerful quantitative and functional insights.

4.1: Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method for determining the purity of a substance without needing a reference standard of the analyte itself.[12][13] The signal integral is directly proportional to the number of nuclei, allowing for precise quantification.[14][15]

Protocol Outline:

  • Accurately weigh the Secorapamycin B sample and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity into the same vial.[16]

  • Dissolve completely in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum using quantitative parameters, especially a long relaxation delay (d1 > 5 * T₁) to ensure full relaxation of all protons.

  • Integrate a well-resolved signal from Secorapamycin B and a signal from the internal standard.

  • Calculate the purity using the standard qNMR equation, accounting for molar masses, number of protons in each integral, and weights.[12]

4.2: Diffusion Ordered Spectroscopy (DOSY) for Interaction Studies

DOSY is a non-invasive technique used to measure the diffusion coefficients of molecules in solution, which correlates with their size.[17] It is highly effective for studying drug-protein binding or aggregation.[18][19][20] If Secorapamycin B binds to a larger molecule like a protein, its diffusion rate will decrease, which can be measured and quantified.[21]

Conclusion

The comprehensive NMR approach detailed in this application note provides a robust framework for the complete characterization of Secorapamycin B. By systematically applying a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural elucidation, confirm stereochemistry, and perform accurate purity assessments. This level of detailed molecular understanding is critical for advancing drug development programs and ensuring the quality and consistency of complex pharmaceutical agents.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. Retrieved from [Link]

  • Patsnap. (2024, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. Retrieved from [Link]

  • precisionFDA. (n.d.). SECORAPAMYCIN A. U.S. Food & Drug Administration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A method for estimation of plasma protein binding using diffusion ordered NMR spectroscopy (DOSY). RSC Publishing. Retrieved from [Link]

  • Pagano, T. G. (2005). Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin. Magnetic Resonance in Chemistry, 43(2), 174-175. Retrieved from [Link]

  • Duke University. (2022, October 12). The Duke NMR Center Diffusion Ordered SpectroscopY (DOSY). Duke University. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. SynZeal. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Venkatasai Life Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A method for estimation of plasma protein binding using diffusion ordered NMR spectroscopy (DOSY). RSC Medicinal Chemistry. Retrieved from [Link]

  • University of West London. (n.d.). UWL REPOSITORY. University of West London. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Secorapamycin A. PubChem. Retrieved from [Link]

  • American Chemical Society and American Society of Pharmacognosy. (2023). Unmasking the True Identity of Rapamycin's Minor Conformer. Journal of Natural Products. Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Retrieved from [Link]

  • MDPI. (n.d.). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. MDPI. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library. Retrieved from [Link]

  • Nanalysis. (n.d.). Q-NMR for purity determination of macrolide antibiotic reference standards: Comparison with the mass balance method. Nanalysis. Retrieved from [Link]

  • MDPI. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 25(20), 4825. Retrieved from [Link]

  • American Chemical Society. (2012). Probing the Interactions of Macrolide Antibiotics with Membrane-Mimetics by NMR Spectroscopy. Journal of Medicinal Chemistry, 55(11), 5312-5321. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). ResearchGate. Retrieved from [Link]

  • Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Journal of Environmental and Analytical Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). A Method for Estimation of Plasma Protein Binding Using Diffusion Ordered NMR Spectroscopy (DOSY) | Request PDF. ResearchGate. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectral studies a 1 H NMR for pure rapamycin in CDCl 3. b 1 H.... ResearchGate. Retrieved from [Link]

  • Natural Pet Health. (n.d.). Determination of Chemical Identification of Rapamycin by 1H NMR Spectroscopy. Natural Pet Health. Retrieved from [Link]

  • MDPI. (2021). Investigation of the Binding of the Macrolide Antibiotic Telithromycin to Human Serum Albumin by NMR Spectroscopy. International Journal of Molecular Sciences, 22(19), 10729. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform. Molecules, 27(21), 7278. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Testing of Secorapamycin B Standard

Introduction Secorapamycin B is a macrocyclic lactone belonging to the same family as Sirolimus (Rapamycin), a potent immunosuppressant and mTOR inhibitor. It is often encountered as a degradation product or a related im...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Secorapamycin B is a macrocyclic lactone belonging to the same family as Sirolimus (Rapamycin), a potent immunosuppressant and mTOR inhibitor. It is often encountered as a degradation product or a related impurity in the manufacturing and storage of Sirolimus-based therapeutics.[1][2][3] The structural integrity of the parent drug is crucial for its therapeutic efficacy and safety, making the accurate detection and quantification of degradation products like Secorapamycin B a critical aspect of quality control in pharmaceutical development and manufacturing. These application notes provide a comprehensive guide for the analytical testing of Secorapamycin B using a reference standard, with a focus on robust and reliable methodologies.

Physicochemical Properties of Secorapamycin B

A thorough understanding of the physicochemical properties of Secorapamycin B is fundamental to developing and validating appropriate analytical methods.

PropertyValueSource
Chemical Name (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-Dihydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[4]
CAS Number 185107-79-3[4]
Molecular Formula C51H81NO14[4]
Molecular Weight 932.2 g/mol [4]
Appearance Typically a white to off-white solid[2]
Solubility Soluble in organic solvents such as methanol, acetonitrile, DMSO, and DMF.[2] Limited solubility in water.
Stability Degrades in aqueous solutions, particularly at neutral and basic pH.[5][6] Stock solutions should be prepared in anhydrous organic solvents and stored at low temperatures.

Handling and Preparation of Secorapamycin B Standard

The integrity of the analytical results is directly dependent on the proper handling and preparation of the reference standard.

2.1. Storage and Handling

  • Storage: The Secorapamycin B reference standard should be stored at -20°C or lower in a tightly sealed container to prevent degradation from moisture and light.[2]

  • Handling: Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the standard. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.

2.2. Preparation of Stock Solution

The choice of solvent is critical for the stability of the Secorapamycin B standard. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing the initial stock solution.

  • Accurately weigh a suitable amount of the Secorapamycin B reference standard.

  • Dissolve the standard in a minimal amount of anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Sonicate the solution for a few minutes to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-resistant vial at -20°C or lower. Under these conditions, the solution should be stable for several months.

2.3. Preparation of Working Solutions

Prepare working solutions daily by diluting the stock solution with the initial mobile phase composition to be used in the HPLC analysis. This practice minimizes solvent-induced peak distortion.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and reliable method for the quantification of Secorapamycin B.[7]

3.1. Principle of the Method

This method utilizes a non-polar stationary phase (C8 or C18) and a polar mobile phase to separate Secorapamycin B from its parent compound, Rapamycin, and other related impurities. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

3.2. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate or formic acid (for mobile phase modification).

  • Volumetric flasks, pipettes, and autosampler vials.

3.3. Detailed HPLC Protocol

This protocol is designed for the separation of Secorapamycin B from Rapamycin.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water. The buffer helps to maintain a consistent pH and improve peak shape.

    • Solvent B: Acetonitrile.

    • Degas both solvents before use to prevent bubble formation in the HPLC system.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and resolution for macrocyclic lactones.
Mobile Phase Gradient of Solvent A and Solvent BA gradient is necessary to elute both Rapamycin and the more polar Secorapamycin B with good peak shape in a reasonable time.
Gradient Program Time (min)% Solvent A
040
2525
3025
3540
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, but should be carefully controlled to prevent on-column degradation.[7]
Detection Wavelength 278 nmThis is a common UV maximum for Rapamycin and its derivatives.[7]
Injection Volume 20 µLCan be adjusted based on the concentration of the sample and the sensitivity of the detector.
  • System Suitability Test (SST): Before running samples, perform an SST to ensure the chromatographic system is performing adequately. Inject a standard solution containing both Rapamycin and Secorapamycin B five times.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0 for both peaks
Theoretical Plates ≥ 2000 for both peaks
Resolution ≥ 2.0 between Rapamycin and Secorapamycin B
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

3.4. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_data Data Processing Standard Secorapamycin B Reference Standard Dilution Working Standard Standard->Dilution Dissolve & Dilute Solvent Mobile Phase (A & B) HPLC HPLC System (Pump, Column, Detector) Solvent->HPLC Prime System Sample Test Sample SamplePrep Prepared Sample Sample->SamplePrep Prepare Dilution->HPLC Inject Chromatogram Generate Chromatogram HPLC->Chromatogram SamplePrep->HPLC Inject Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General workflow for HPLC analysis of Secorapamycin B.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity, making it an excellent tool for confirming the identity of Secorapamycin B and for trace-level quantification.

4.1. Principle of the Method

The eluent from the HPLC system is introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides molecular weight information, confirming the identity of the peak.

4.2. Instrumentation and Materials

  • LC-MS system (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • The same HPLC setup and materials as described in the HPLC section, with the mobile phase being compatible with MS (e.g., using formic acid instead of non-volatile buffers).

4.3. LC-MS Protocol

  • LC Conditions: The HPLC conditions can be similar to those described previously, but replace ammonium acetate with a volatile modifier like 0.1% formic acid in both Solvent A and Solvent B.

  • MS Conditions (Example for ESI in Positive Mode):

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 600 L/hr
Scan Range m/z 100-1200
Expected Ion [M+H]+, [M+Na]+, [M+NH4]+

4.4. LC-MS Workflow Diagram

LCMS_Workflow Sample Sample Preparation HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI Source) HPLC->ESI Eluent MassAnalyzer Mass Analyzer (e.g., Quadrupole) ESI->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: Simplified workflow for LC-MS analysis.

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Ensure the mobile phase is buffered.- Replace the column.- Reduce injection volume or dilute the sample.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Unstable column temperature.- Pump malfunction.- Prepare fresh mobile phase and ensure thorough mixing/degassing.- Use a column oven.- Check the HPLC pump for leaks and proper function.[7]
Loss of Resolution - Column contamination or aging.- Change in mobile phase composition.- Wash the column with a strong solvent or replace it.- Prepare fresh mobile phase, ensuring accurate composition.
No Peaks Detected - Detector lamp is off or has exceeded its lifetime.- No sample injected.- Incorrect detector wavelength.- Ensure the detector lamp is on and functional.- Verify the injection process and sample vial contents.- Set the detector to the correct wavelength (~278 nm).[7]

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of Secorapamycin B using a reference standard. Adherence to proper handling procedures, system suitability criteria, and troubleshooting guidelines is essential for ensuring the integrity of the analytical data generated. The use of RP-HPLC with UV detection serves as a reliable primary method, while LC-MS offers an orthogonal technique for confirmation and higher sensitivity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71772274, Secorapamycin A. [Link]

  • SynZeal. Seco Rapamycin | 147438-27-5. [Link]

  • Venkatasai Life Sciences. Secorapamycin B. [Link]

  • Novatia, LLC. Degradation of rapamycin and its ring-opened isomer. [Link]

  • Maleki, S. J., et al. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Research, 12(1), 59–65. [Link]

  • Y. V. T. S. S. S. Sriram. (2011). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ResearchGate. [Link]

  • Veeprho. Seco Rapamycin | CAS 147438-27-5. [Link]

  • Patel, D. P., et al. (2014). Analytical Methodologies for the Determination of Sirolimus: A Review. Pharmaceutical Methods, 5(2), 58-65. [Link]

  • Chen, C. H., et al. (2005). Determination of sirolimus in blood by high-performance liquid chromatography with ultraviolet detection - Experience and review. Journal of Food and Drug Analysis, 13(3), 209-217. [Link]

Sources

Application

Application Note: A Validated UPLC-MS/MS Protocol for the Quantitative Determination of Secorapamycin B in Human Whole Blood

Abstract This application note presents a detailed, robust, and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Secorapamycin B in human who...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Secorapamycin B in human whole blood. Secorapamycin B, a derivative of the macrocyclic lactone Rapamycin (Sirolimus), requires a sensitive and specific analytical method for its detection in complex biological matrices. This protocol employs a straightforward protein precipitation for sample preparation and utilizes Ascomycin as a structural analog internal standard to ensure accuracy and precision. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolism studies involving Secorapamycin B.

Introduction

Secorapamycin B is a metabolite and derivative of Rapamycin (Sirolimus), a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1] The analysis of Rapamycin and its metabolites is crucial for therapeutic drug monitoring and for understanding its metabolic fate. Secorapamycin B, with a molecular formula of C₅₁H₈₁NO₁₄ and a molecular weight of 932.2 g/mol , is a ring-opened derivative of Rapamycin.[1][2] Given the structural complexity and the potential for isomeric forms common to macrolides, a highly selective and sensitive analytical technique is required for its accurate quantification in biological samples.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of immunosuppressants and their metabolites due to its superior sensitivity, specificity, and speed.[4][5] This application note details a UPLC-MS/MS method optimized for the determination of Secorapamycin B in human whole blood, a common and relevant matrix for this class of compounds. The protocol includes a simple and efficient protein precipitation step, chromatographic separation on a C18 reversed-phase column, and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method has been developed and validated following the principles outlined in the FDA's Bioanalytical Method Validation guidance.[6][7][8][9][10]

Experimental Workflow

The overall workflow for the quantification of Secorapamycin B is depicted below. This process ensures a streamlined and efficient analysis from sample receipt to data reporting.

Secorapamycin B Quantification Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Receive Whole Blood Sample s2 Thaw and Vortex s1->s2 s3 Aliquoting s2->s3 s4 Add Internal Standard (Ascomycin) s3->s4 s5 Protein Precipitation (Acetonitrile) s4->s5 s6 Vortex and Centrifuge s5->s6 s7 Transfer Supernatant s6->s7 a1 Inject Sample s7->a1 To UPLC-MS/MS a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Quantification of Secorapamycin B d2->d3 d4 Data Review and Reporting d3->d4

Caption: Workflow for Secorapamycin B quantification.

Materials and Reagents

Chemicals and Standards
  • Secorapamycin B analytical standard (purity ≥95%): Sourced from a reputable supplier such as LGC Standards or Pharmaffiliates.[2][11]

  • Ascomycin (internal standard, IS, purity ≥98%): Selected as a structural analog to mimic the analyte's behavior during sample preparation and analysis.[10][12]

  • Acetonitrile (ACN): LC-MS grade.

  • Methanol (MeOH): LC-MS grade.

  • Formic acid (FA): LC-MS grade.

  • Ammonium formate: LC-MS grade.

  • Ultrapure water: Resistivity of 18.2 MΩ·cm.

  • Human whole blood (K₂EDTA): Sourced from an accredited biobank.

Stock and Working Solutions
  • Secorapamycin B Stock Solution (1 mg/mL): Accurately weigh and dissolve the Secorapamycin B standard in methanol. Store at -20°C.

  • Ascomycin (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ascomycin in methanol. Store at -20°C.

  • Secorapamycin B Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation Protocol

This protocol utilizes a simple and effective protein precipitation method for the extraction of Secorapamycin B from whole blood.[7][8][13]

  • Thaw Samples: Allow the whole blood samples, calibration standards, and QC samples to thaw completely at room temperature.

  • Vortex: Vortex the thawed samples for 15 seconds to ensure homogeneity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.

  • Internal Standard Addition: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will also act as the protein precipitating agent.

  • Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

Chromatographic Conditions

The chromatographic separation is designed to achieve a good peak shape and resolution from potential interferences.

ParameterCondition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 50°C
Mobile Phase A 2 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0060406
0.5060406
2.5010906
3.5010906
3.6060406
4.5060406
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode, monitoring the sodium adducts of the analyte and internal standard, which are known to provide a stable and abundant signal for this class of compounds.[3]

ParameterCondition
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Secorapamycin B 955.6TBD40TBD
Ascomycin (IS) 814.5756.53520

*TBD (To Be Determined): The optimal product ion and collision energy for Secorapamycin B should be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan of the [M+Na]⁺ precursor ion (calculated m/z = 932.6 + 23.0 = 955.6).

Method Validation

The analytical method should be validated according to the FDA's guidance on bioanalytical method validation.[6][7][8][9][10] The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of blank whole blood from at least six different sources to ensure no endogenous interferences at the retention times of Secorapamycin B and the IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² is recommended. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery and Matrix Effect: Assessed to understand the efficiency of the extraction process and the influence of the biological matrix on ionization.

  • Stability: The stability of Secorapamycin B in whole blood should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Data Analysis and Quantification

The quantification of Secorapamycin B in unknown samples is performed using the calibration curve generated from the analysis of the calibration standards. The concentration of the analyte is calculated from the linear regression equation derived from the calibration curve.

Data Analysis Logic data_input UPLC-MS/MS Data Peak Areas of Secorapamycin B and Ascomycin (IS) processing Calculate Peak Area Ratio (Area_Analyte / Area_IS) data_input:f1->processing:f0 calibration Calibration Curve y = mx + c y = Peak Area Ratio x = Concentration processing:f1->calibration:f2 quantification Calculate Concentration of Secorapamycin B x = (y - c) / m calibration:f1->quantification:f0

Caption: Data analysis and quantification logic.

Conclusion

This application note provides a comprehensive and detailed UPLC-MS/MS protocol for the quantitative determination of Secorapamycin B in human whole blood. The method is sensitive, specific, and robust, making it suitable for a wide range of research and drug development applications. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. Adherence to the described protocol and proper method validation will ensure the generation of high-quality, reliable, and reproducible data for pharmacokinetic and other related studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Boddu, S. H., et al. (2015). Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 107, 299-307. [Link]

  • BASi. (n.d.). Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rapamycin-impurities. Retrieved from [Link]

  • Li, W., et al. (2024). Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood. Current Pharmaceutical Analysis, 20(6). [Link]

  • Pharmaceutical Online. (n.d.). A Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues. Retrieved from [Link]

  • Vethe, K., et al. (2001). Quantification of Sirolimus by Liquid Chromatography-Tandem Mass Spectrometry Using On-Line Solid-Phase Extraction. Therapeutic Drug Monitoring, 23(4), 437-442.
  • Valbuena, H., et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. Clinical Chemistry and Laboratory Medicine, 54(3), 437-446. [Link]

  • DeForrest, Z. M., et al. (2017). Development and Validation of An LC-MS/MS Method for the Quantification of Rapamycin in Porcine Whole Blood and Tissues. ResearchGate. Retrieved from [Link]

  • Amet, Y., et al. (2000). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 117-127. [Link]

  • Il'ichev, Y. V., et al. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Arkivoc, 2007(12), 110-131.
  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Retrieved from [Link]

Sources

Method

In Vitro Assays for Testing Secorapamycin B Activity

An Application Guide and Protocols Abstract Secorapamycin B, a ring-opened derivative of the well-characterized mTOR inhibitor rapamycin, presents a unique molecule for investigation.[1][2] While structurally related to...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols

Abstract

Secorapamycin B, a ring-opened derivative of the well-characterized mTOR inhibitor rapamycin, presents a unique molecule for investigation.[1][2] While structurally related to a potent immunosuppressive and anti-proliferative agent, initial reports suggest its activity profile may be distinct, with some studies indicating it does not affect mTOR function directly.[3][4] This application note provides a comprehensive framework of in vitro assays for researchers, scientists, and drug development professionals to rigorously characterize the biological activity of Secorapamycin B. The protocols herein are designed to first assess its overall anti-proliferative effects, then to dissect its specific impact on the mTOR signaling pathway, and finally to determine any direct enzymatic inhibition in a cell-free system.

Scientific Background: The mTOR Signaling Hub

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, and metabolism.[5] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and sensitivities to inhibitors.[6]

  • mTORC1: Directly activated by nutrients and growth factors, mTORC1 promotes protein synthesis and cell growth by phosphorylating key substrates like p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[7] It is the primary target of rapamycin.[8]

  • mTORC2: This complex is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and full activation of Akt at serine 473 (S473).[7][8]

Given Secorapamycin B's origin as a rapamycin derivative, evaluating its influence on both mTORC1 and mTORC2 is a logical and critical starting point for mechanistic elucidation.

mTOR_Pathway cluster_upstream Upstream Signals cluster_complexes mTOR Complexes cluster_downstream_mTORC1 mTORC1 Substrates cluster_downstream_mTORC2 mTORC2 Substrates cluster_outputs Cellular Outputs Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Akt Akt (S473) mTORC2->Akt Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis\n& Cell Growth 4EBP1->Protein Synthesis\n& Cell Growth Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation

Caption: Overview of the mTOR signaling pathway, showing upstream inputs and distinct downstream outputs from mTORC1 and mTORC2.

Assay Cascade for Activity Profiling

A tiered approach is recommended, starting with broad cellular effects and progressively moving to more specific molecular-level investigations.

Tier 1: Cellular Anti-Proliferative Activity

The first step is to determine if Secorapamycin B has any effect on the proliferation and metabolic activity of cancer cell lines. This provides a quantitative measure of its overall potency, the half-maximal inhibitory concentration (IC50).[9]

Assay Principle: Resazurin (AlamarBlue) Reduction Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial reductases in metabolically active, viable cells to the pink, highly fluorescent resorufin.[10] The resulting fluorescence intensity is directly proportional to the number of living cells, providing a robust method for assessing cytotoxicity.[11][12]

Protocol: Cell Viability Assay

  • Cell Culture and Seeding:

    • Select a panel of relevant human cancer cell lines (e.g., A-549 lung, HT-29 colon, ZR-75 breast).[9]

    • Culture cells in appropriate media and harvest during the logarithmic growth phase.

    • Seed cells in a 96-well, black, clear-bottom plate at a pre-optimized density (typically 3,000-8,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Secorapamycin B in DMSO.

    • Perform a serial dilution to create a dose-response curve (e.g., 100 µM down to 1 nM). Prepare a vehicle control (DMSO at the highest concentration used, typically ≤0.1%).

    • Add 1 µL of each compound dilution to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Development and Measurement:

    • Prepare a sterile 0.15 mg/mL solution of resazurin in DPBS.[12]

    • Add 20 µL of the resazurin solution to each well (including no-cell background controls).[12]

    • Incubate for 2-4 hours at 37°C, protected from light.[12]

    • Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.[11][12]

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability versus the logarithm of the compound concentration and fit the data using a non-linear regression (four-parameter variable slope) to determine the IC50 value.

Table 1: Key Parameters for Resazurin Assay

ParameterRecommended ValueSource(s)
Cell Seeding Density3,000 - 8,000 cells/well[13]
Final DMSO Concentration≤ 0.1%[7]
Treatment Duration72 hours[14]
Resazurin Incubation2-4 hours[12]
Excitation / Emission560 nm / 590 nm[11][12]
Tier 2: Target Engagement in a Cellular Context

If Secorapamycin B demonstrates anti-proliferative activity, the next step is to determine if this effect is mediated through the mTOR pathway. Western blotting is the gold-standard technique for visualizing changes in protein phosphorylation that indicate pathway inhibition.[15]

Assay Principle: Immunoblotting This technique separates proteins from cell lysates by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.[15] By using antibodies that recognize specific phosphorylation sites, one can quantify the activation state of key pathway components.[8]

Caption: Standardized workflow for Western Blot analysis, from sample preparation to final data analysis.

Protocol: Western Blot for mTOR Pathway Markers

  • Cell Culture and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Secorapamycin B at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 2-6 hours. Include a vehicle control.

    • Wash cells twice with ice-cold PBS.[7]

    • Lyse cells on ice using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

    • Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.[7]

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 7.5% or 4-15% gradient SDS-PAGE gel.[16]

    • Transfer proteins to a PVDF membrane. For a large protein like mTOR (~289 kDa), a wet transfer at 100V for 120 minutes is recommended.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash again 3x for 10 minutes with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the bands using a digital imager.

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phospho-protein levels to their total protein counterparts, and then normalize all samples to a loading control (e.g., β-actin).

Table 2: Recommended Antibodies for mTOR Pathway Analysis

Target ProteinSignificanceExample DilutionSource(s)
p-p70S6K (T389) mTORC1 substrate1:1000[8]
Total p70S6KLoading control1:1000[8]
p-Akt (S473) mTORC2 substrate1:1000[8]
Total AktLoading control1:1000[8]
p-mTOR (S2448) mTORC1 activation marker1:1000[7]
Total mTORLoading control1:1000[16]
β-ActinLoading control1:5000[14]
Tier 3: Direct Enzymatic Inhibition

A key question is whether Secorapamycin B directly inhibits the kinase domain of mTOR. A cell-free in vitro kinase assay can answer this definitively. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for this purpose.[17]

Assay Principle: TR-FRET Kinase Binding Assay This assay measures the displacement of a fluorescently labeled, ATP-competitive inhibitor (tracer) from the kinase's active site.[18] A long-lifetime europium (Eu)-labeled antibody binds the kinase, and when the Alexa Fluor 647-labeled tracer is also bound, FRET occurs.[18] An unlabeled inhibitor (like Secorapamycin B) will compete with the tracer, disrupting FRET and causing a loss of signal. The time-resolved format minimizes background fluorescence, increasing sensitivity.[19][20]

Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • All reagents should be prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Pluronic F-127).[18]

    • Prepare a serial dilution of Secorapamycin B.

    • Prepare a solution containing recombinant mTOR kinase and Eu-anti-tag antibody.

    • Prepare a solution of the kinase tracer.

  • Assay Assembly (384-well plate):

    • Add 5 µL of the Secorapamycin B dilution or control to each well.

    • Add 5 µL of the kinase/antibody mixture.

    • Initiate the reaction by adding 5 µL of the tracer solution.[18]

  • Incubation and Data Acquisition:

    • Incubate the plate for 60-90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader. Measure the emission from the europium donor (615-620 nm) and the FRET-sensitized acceptor (665 nm) after a pulsed excitation at ~340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm) for each well.

    • Normalize the data to high (no inhibitor) and low (no kinase) controls.

    • Plot the normalized signal versus the logarithm of the Secorapamycin B concentration and fit the curve to determine the IC50 for direct kinase binding.

Conclusion

The systematic application of these three tiers of in vitro assays provides a powerful and logical workflow to define the biological activity of Secorapamycin B. This approach will determine its anti-proliferative potency, clarify its mechanism of action with respect to the mTOR signaling cascade, and confirm whether it acts as a direct inhibitor of the mTOR kinase. The resulting data package will be crucial for guiding further drug development efforts and understanding the unique pharmacological profile of this rapamycin derivative.

References

  • Dodd, K. M., & Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 6(11), e1827. [Link]

  • Oh, W. J., & Jacinto, E. (2011). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology, 757, 243–260. [Link]

  • Ramirez, C. N., Antczak, C., & Djaballah, H. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. bio-protocol, 14(21), e4909. [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

  • Liu, Q., et al. (2014). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 13(7), 1777-1785. [Link]

  • Ilkun, O., et al. (2013). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Combinatorial chemistry & high throughput screening, 16(4), 267–274. [Link]

  • Campos, M. I., et al. (2023). Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. Journal of visualized experiments, (191). [Link]

  • Singh, D., & Sharma, R. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. University of Toronto. [Link]

  • Ramirez, C. N., et al. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 6(5), 87. [Link]

  • Varghese, E., et al. (2021). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. [Link]

  • Ramirez, C. N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. ResearchGate. [Link]

  • Wikipedia. (2023). Time-resolved fluorescence energy transfer. Retrieved from [Link]

  • Sato, T., et al. (2009). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Journal of Biological Chemistry, 284(19), 12783–12791. [Link]

  • ResearchGate. (2015). What are the best western conditions for mTOR?. Retrieved from [Link]

  • Cancer Research. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Retrieved from [Link]

  • Liu, Q., et al. (2014). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Molecular cancer therapeutics, 13(7), 1777–1785. [Link]

  • Wikipedia. (2023). mTOR inhibitors. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • GlpBio. (n.d.). Seco Rapamycin. Retrieved from [Link]

  • Science.gov. (n.d.). chemical characterization antiproliferative: Topics. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug design, development and therapy, 14, 2197–2213. [Link]

  • National Center for Biotechnology Information. (n.d.). Secorapamycin A. PubChem Compound Database. Retrieved from [Link]

  • Sehgal, S. N. (2003). Sirolimus: its discovery, biological properties, and mechanism of action. Transplantation proceedings, 35(3 Suppl), 7S–14S. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving Secorapamycin B

Introduction: Understanding Secorapamycin B in the Context of mTOR Signaling For researchers investigating the intricacies of the mechanistic Target of Rapamycin (mTOR) signaling pathway, the macrolide compound Rapamycin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Secorapamycin B in the Context of mTOR Signaling

For researchers investigating the intricacies of the mechanistic Target of Rapamycin (mTOR) signaling pathway, the macrolide compound Rapamycin (also known as Sirolimus) is an indispensable tool. As a potent and specific allosteric inhibitor of mTOR Complex 1 (mTORC1), Rapamycin has been pivotal in dissecting the roles of mTOR in cell growth, proliferation, and metabolism.[1] However, robust scientific inquiry demands equally robust controls. Secorapamycin B, the ring-opened hydrolytic degradation product of Rapamycin, serves this critical function.[2]

Contrary to its parent compound, Secorapamycin B is largely considered biologically inert with respect to mTOR inhibition.[2][3] One study reported that it exhibits less than 4% of the potency of Rapamycin in a thymocyte proliferation assay, highlighting a substantial loss of on-target biological activity.[4][5] This inherent lack of mTORC1 inhibitory action makes Secorapamycin B an ideal negative control for experiments involving Rapamycin. Its use allows researchers to unequivocally attribute observed cellular effects to the specific inhibition of mTOR by Rapamycin, rather than to off-target effects of the macrolide structure or its degradation products.

Furthermore, recent studies have suggested that while inert towards mTOR, Secorapamycin B may possess its own biological activities, including the ability to inhibit the proteasome, mimicking an off-target effect also observed with Rapamycin.[4][5] This positions Secorapamycin B not only as a negative control but also as a tool to investigate potential mTOR-independent effects of this class of molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Secorapamycin B in cell-based assays. We will detail its application as a negative control in mTOR signaling studies and provide protocols to explore its potential off-target activities.

Part 1: Validating the Inert Nature of Secorapamycin B on mTORC1 Signaling

The primary application of Secorapamycin B is to serve as a direct comparative control for Rapamycin, confirming that the observed biological outcomes are a consequence of mTORC1 inhibition. The following protocols are designed to validate this principle.

Core Concept: The mTORC1 Signaling Cascade

mTORC1 is a central regulator of cell growth and proliferation.[6] When active, it phosphorylates key downstream effectors, including p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[1] Rapamycin, by forming a complex with FKBP12, allosterically inhibits mTORC1, leading to the dephosphorylation of S6K and 4E-BP1.[1][7] A successful control experiment will show a marked decrease in the phosphorylation of these substrates with Rapamycin treatment, but not with Secorapamycin B treatment.

mTOR_Pathway cluster_input cluster_mTORC1 mTORC1 Complex cluster_downstream cluster_output Growth_Factors Growth Factors (e.g., Insulin) mTORC1 mTORC1 Growth_Factors->mTORC1 Activates S6K p70 S6K mTORC1->S6K Phosphorylates (Activates) EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inactivates) Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis EBP1->Protein_Synthesis Inhibits when dephosphorylated Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1 Inhibits Secorapamycin_B Secorapamycin B Secorapamycin_B->mTORC1 No significant inhibition

Caption: mTORC1 Signaling and Points of Inhibition.

Protocol 1.1: Western Blot Analysis of mTORC1 Activity

This protocol details the use of Western blotting to semi-quantitatively measure the phosphorylation status of S6K and 4E-BP1, key downstream targets of mTORC1.

Objective: To demonstrate that Rapamycin, but not Secorapamycin B, inhibits insulin-stimulated phosphorylation of S6K (at Thr389) and 4E-BP1 (at Thr37/46).

Materials:

  • Cell Line: Human embryonic kidney cells (HEK293) or breast cancer cells (MCF-7) are recommended due to their robust response to insulin.[8]

  • Reagents: Rapamycin (e.g., 20 nM), Secorapamycin B (e.g., 20 nM, 100 nM), Insulin (100 nM), DMSO (vehicle control).

  • Buffers: RIPA lysis buffer with protease and phosphatase inhibitors.[3]

  • Antibodies: Primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.

Procedure:

  • Cell Culture and Starvation:

    • Plate cells (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium to reduce basal mTORC1 activity.

  • Treatment:

    • Pre-treat cells for 1 hour with:

      • Vehicle (DMSO)

      • Rapamycin (20 nM)

      • Secorapamycin B (20 nM)

      • Secorapamycin B (100 nM)

    • Stimulate the cells with Insulin (100 nM) for 30 minutes. A non-stimulated control group should also be included.

  • Cell Lysis:

    • Place plates on ice, wash twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[3]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect proteins using an enhanced chemiluminescence (ECL) kit.[9]

Expected Results:

Treatment Groupp-S6K (Thr389) Levelp-4E-BP1 (Thr37/46) Level
Vehicle (DMSO)LowLow
InsulinHighHigh
Insulin + Rapamycin (20 nM)LowLow
Insulin + Secorapamycin B (20 nM)HighHigh
Insulin + Secorapamycin B (100 nM)HighHigh

These results would visually confirm that Secorapamycin B does not inhibit mTORC1 signaling, even at a higher concentration, thus validating its use as a negative control.

Protocol 1.2: Cell Proliferation Assay

mTORC1 is a critical driver of cell proliferation.[10] Inhibition of mTORC1 by Rapamycin leads to G1 cell cycle arrest and reduced proliferation.[11][12] This assay assesses the functional consequence of mTORC1 inhibition.

Objective: To show that Rapamycin inhibits cell proliferation while Secorapamycin B has a minimal effect.

Materials:

  • Cell Line: A rapidly proliferating cell line such as human rhabdomyosarcoma (Rh1) or retinoblastoma (Y79) cells.[10][12]

  • Reagents: Rapamycin, Secorapamycin B, DMSO.

  • Assay Kit: BrdU (5-bromo-2'-deoxyuridine) incorporation assay or a colorimetric assay like CCK-8.[10][13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: Treat cells with a range of concentrations of Rapamycin and Secorapamycin B (e.g., 1 nM to 1 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Measurement:

    • For BrdU Assay: Add BrdU to the wells for the final 2-4 hours of incubation. Measure incorporation using an anti-BrdU antibody as per the manufacturer's protocol.[13]

    • For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 for each compound.

Expected Results: Rapamycin should exhibit a potent, dose-dependent inhibition of cell proliferation with a low nanomolar IC50 value. In contrast, Secorapamycin B is expected to show a significantly higher IC50 value, likely in the micromolar range or not achievable, demonstrating its lack of anti-proliferative activity via mTOR inhibition.

Part 2: Investigating Potential Off-Target Effects of Secorapamycin B

While inert towards mTOR, Secorapamycin B has been reported to affect proteasome activity.[4][5] This section provides a protocol to investigate this potential mTOR-independent effect.

Protocol 2.1: Cell-Based Proteasome Activity Assay

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Its activity can be measured using specific fluorogenic or luminogenic substrates.

Objective: To determine if Secorapamycin B, similar to Rapamycin, can inhibit the chymotrypsin-like activity of the proteasome in intact cells.

Materials:

  • Cell Line: Jurkat (human T lymphocyte) or other suitable cell line.

  • Reagents: Secorapamycin B, Rapamycin (as a positive control for this off-target effect), MG-132 (a potent, specific proteasome inhibitor as a positive control), DMSO.

  • Assay Kit: A commercial luminescent or fluorescent cell-based proteasome activity assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay).[2][14] These kits provide a specific substrate (e.g., Suc-LLVY-aminoluciferin) that is cleaved by the proteasome to generate a signal.[2]

Procedure:

  • Cell Seeding: Plate cells in a white, opaque 96-well plate suitable for luminescence measurements.

  • Treatment: Treat cells with various concentrations of Secorapamycin B, Rapamycin, MG-132, and DMSO vehicle control for a predetermined time (e.g., 2-4 hours).

  • Assay Execution:

    • Equilibrate the plate and reagents to room temperature.

    • Add the proteasome assay reagent directly to the wells in an "add-mix-measure" format.[2] This reagent typically contains the substrate and components to lyse the cells and stabilize the signal.

    • Incubate for 10-15 minutes to allow for substrate cleavage and signal generation.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proteasome activity relative to the DMSO-treated control cells.

Expected Results: If Secorapamycin B inhibits the proteasome, a dose-dependent decrease in the luminescent signal will be observed, similar to that seen with Rapamycin and the positive control inhibitor MG-132. This would indicate an mTOR-independent activity of the compound.

Part 3: Studying the Metabolism of Rapamycin to Secorapamycin B

Secorapamycin B is a metabolite of Rapamycin.[4] The Caco-2 cell monolayer model, derived from human colon adenocarcinoma, is a well-established in vitro system for studying drug absorption and metabolism by the intestinal epithelium.[4][15][16]

Protocol 3.1: Caco-2 Permeability and Metabolism Assay

This assay assesses the transport of Rapamycin across a Caco-2 monolayer and its potential conversion to Secorapamycin B.

Objective: To monitor the appearance of Secorapamycin B in the basolateral or apical compartments after applying Rapamycin to the apical side of a Caco-2 cell monolayer.

Materials:

  • Cell Line: Caco-2 cells.

  • Culture System: Transwell inserts (e.g., 12-well format with 0.4 µm pore size).

  • Reagents: Rapamycin, Secorapamycin B standard.

  • Buffers: Hank's Balanced Salt Solution (HBSS) or similar transport buffer.

  • Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of Rapamycin and Secorapamycin B.

Procedure:

  • Caco-2 Monolayer Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[17]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the monolayers carefully with pre-warmed transport buffer.

    • Add Rapamycin (e.g., 10 µM) dissolved in transport buffer to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh buffer.

    • At the end of the experiment, collect the final samples from both apical and basolateral compartments.

    • Lyse the cells on the filter to analyze intracellular concentrations.

  • Sample Analysis:

    • Analyze the collected samples by LC-MS/MS to quantify the concentrations of both Rapamycin and Secorapamycin B. Use a standard curve for accurate quantification.

Expected Results: Over time, Rapamycin concentration should increase in the basolateral compartment, demonstrating its permeability. Crucially, Secorapamycin B should also be detected, indicating that the Caco-2 cells are metabolizing the parent drug. This assay can be used to study the kinetics of this conversion and the influence of other factors (e.g., co-administered drugs) on Rapamycin metabolism.

Caco2_Workflow cluster_prep Monolayer Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Caco-2 cells on Transwell insert Culture 2. Culture for 21-25 days (Differentiation) Seed->Culture TEER 3. Verify monolayer integrity (Measure TEER) Culture->TEER Add_Rapa 4. Add Rapamycin to Apical side TEER->Add_Rapa Incubate 5. Incubate at 37°C Add_Rapa->Incubate Sample 6. Sample Basolateral side at time points Incubate->Sample LCMS 7. Quantify Rapamycin & Secorapamycin B by LC-MS/MS Sample->LCMS

Caption: Caco-2 Cell Metabolism Assay Workflow.

Conclusion and Best Practices

Secorapamycin B is an essential reagent for any laboratory studying mTOR signaling with Rapamycin. Its primary role as a negative control is fundamental to ensuring the specificity of experimental findings. The protocols outlined here provide a framework for:

  • Confirming the Inertia of Secorapamycin B: Systematically demonstrating its lack of effect on mTORC1 signaling and downstream cellular proliferation.

  • Exploring mTOR-Independent Activities: Investigating potential off-target effects, such as proteasome inhibition, which may be relevant to the broader pharmacology of Rapamycin and its analogs.

  • Metabolism Studies: Using it as an analytical standard in metabolic studies to understand the stability and conversion of Rapamycin in biological systems.

When using Secorapamycin B, it is crucial to always include Rapamycin as a direct comparator, along with appropriate vehicle and positive controls for the specific assay being performed. By employing these rigorous experimental designs, researchers can enhance the quality and reliability of their data, leading to a more precise understanding of the mTOR pathway and the compounds used to modulate it.

References

  • (Reference details to be populated
  • (Reference details to be populated
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  • Selected Topics in Health and Disease (2019 Edition). 1.2 Western Blot and the mTOR Pathway. Available from: [Link].

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link].

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  • GlpBio. Seco Rapamycin | Cas# 147438-27-5. GlpBio. Available from: [Link].

  • Delie, F. & Rubas, W. Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available from: [Link].

  • NIH. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Available from: [Link].

  • Mork, M., et al. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). PubMed Central. Available from: [Link].

  • ResearchGate. Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. ResearchGate. Available from: [Link].

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  • NIH. Rapamycin, a mTOR inhibitor, induced growth inhibition in retinoblastoma Y79 cell via down-regulation of Bmi-1. National Institutes of Health. Available from: [Link].

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  • Fernandes, S. A., & Demetriades, C. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor. PubMed Central. Available from: [Link].

  • NIH. The mTOR inhibitor rapamycin down-regulates the expression of the ubiquitin ligase subunit Skp2 in breast cancer cells. National Institutes of Health. Available from: [Link].

  • Dilling, M. B., et al. Rapamycin causes poorly reversible inhibition of mTOR and induces p53-independent apoptosis in human rhabdomyosarcoma cells. PubMed. Available from: [Link].

Sources

Method

Handling and storage guidelines for Secorapamycin B

Application Notes and Protocols for Secorapamycin Introduction: Defining Secorapamycin and Its Unique Experimental Utility Secorapamycin, also known as Secorapamycin A or Seco-Sirolimus, is the primary ring-opened degrad...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Secorapamycin

Introduction: Defining Secorapamycin and Its Unique Experimental Utility

Secorapamycin, also known as Secorapamycin A or Seco-Sirolimus, is the primary ring-opened degradation product and a metabolite of Rapamycin (Sirolimus)[1][2][3]. The name "Secorapamycin B" is not commonly found in scientific literature; this document pertains to the well-characterized Secorapamycin. Unlike its parent compound, Rapamycin, which is a potent and specific inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1), Secorapamycin is largely inactive in this capacity, possessing less than 4% of Rapamycin's potency in thymocyte proliferation assays[4][5].

This profound difference in mTORC1 activity is the cornerstone of Secorapamycin's utility in research. Its primary role is not as a therapeutic agent but as an essential negative control. By comparing the cellular effects of Rapamycin to those of Secorapamycin, researchers can definitively attribute observed phenomena to the inhibition of the mTOR pathway, thereby eliminating off-target or mTOR-independent effects. Furthermore, emerging evidence indicates that Secorapamycin exhibits mTOR-independent biological activity, including the ability to inhibit the proteasome[4][5]. This guide provides comprehensive, field-tested protocols for the safe handling, storage, and effective application of Secorapamycin, empowering researchers to generate robust and reproducible data.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of Secorapamycin's properties is fundamental to its correct use. The compound exists as a free acid and, more commonly for research applications, as a sodium salt, which offers enhanced aqueous solubility and stability[1].

Compound Identification
PropertyValueSource(s)
Chemical Name (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[2][6]
Synonyms Secorapamycin A, Seco-Sirolimus, Sirolimus open ring[1][2][3]
CAS Number 147438-27-5 (Free Acid)[2][3]
148554-65-8 (Sodium Salt)[2][4]
Molecular Formula C₅₁H₇₉NO₁₃[2][3]
Molecular Weight 914.2 g/mol [2][3]
Solubility Profile

The choice of solvent is critical for ensuring complete dissolution and avoiding precipitation in experimental assays. The sodium salt form is recommended for studies requiring aqueous buffers.

SolventSolubility (Sodium Salt)Source(s)
DMF 30 mg/mL[4]
DMSO 25 mg/mL[4]
Ethanol 25 mg/mL[4]
PBS (pH 7.2) 5 mg/mL[4]

Section 2: Safety and Handling Protocols

Causality Statement: While the Safety Data Sheet (SDS) for Secorapamycin sodium salt indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its parent compound, Rapamycin, is a potent bioactive molecule[7][8]. Therefore, as a matter of sound scientific practice and to minimize any potential risk associated with a structurally related, biologically active research chemical, standard laboratory precautions are mandated.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: When handling the powdered form, work in a chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.

  • Hand Protection: Wear nitrile or latex gloves at all times.

  • Eye Protection: Use ANSI-approved safety glasses or goggles.

  • Body Protection: A standard laboratory coat is required.

Handling Workflow for Solid and Liquid Forms

The following workflow ensures minimal exposure and maintains compound integrity.

cluster_prep Preparation cluster_solid Handling Solid Compound cluster_liquid Handling Solutions cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Goggles B Work in Ventilated Hood A->B Enter Workspace C Allow compound to equilibrate to room temperature B->C D Weigh required amount using a calibrated balance C->D E Clean spatula and surfaces with 70% ethanol post-use D->E F Use calibrated micropipettes for all transfers D->F Proceed to Reconstitution I Dispose of waste in accordance with institutional policy E->I G Cap vials tightly after use F->G H Label tubes clearly (Compound, Conc., Date) G->H H->I J Remove PPE and wash hands I->J

Caption: General laboratory workflow for handling Secorapamycin.

First Aid Measures

Although the compound is not classified as hazardous, in case of accidental exposure, follow these guidelines[7]:

  • After Inhalation: Move the individual to fresh air. If any respiratory symptoms develop, consult a physician.

  • After Skin Contact: The product is generally not an irritant, but it is good practice to wash the affected area with soap and water.

  • After Eye Contact: Rinse the eye with running water for several minutes.

  • After Swallowing: If symptoms persist, seek medical advice.

Section 3: Long-Term Storage and Stability

Causality Statement: Secorapamycin is a degradation product, but it can undergo further chemical changes if not stored correctly. Adherence to these storage guidelines is paramount for experimental reproducibility, ensuring that the compound's integrity is maintained throughout its shelf life. The sodium salt form generally offers enhanced stability[1].

Recommended Storage Conditions
FormTemperatureDurationSource(s)
Powder -20°C≥ 4 years[1][4][9]
4°CUp to 2 years[1]
2-8°C (Refrigerator)Long-term[6]
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Expert Insight: For maximum stability and to prevent the introduction of moisture, it is recommended to aliquot the powdered compound into smaller, single-use vials upon receipt. Similarly, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce variability.

Section 4: Experimental Protocols and Applications

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the reconstitution of Secorapamycin (sodium salt) powder to create a high-concentration stock solution.

Materials:

  • Secorapamycin (sodium salt) (MW: 936.2 g/mol for sodium salt)[4]

  • Anhydrous or molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Methodology:

  • Pre-Weighing Preparation: Allow the vial of Secorapamycin powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh out the desired amount of Secorapamycin (e.g., 1 mg).

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 100,000

    • Example for 1 mg: Volume (µL) = [1 mg / 936.2 g/mol ] * 100,000 ≈ 106.8 µL

  • Dissolution: Add the calculated volume of DMSO to the tube containing the powder.

  • Solubilization: Vortex the solution for 30-60 seconds until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store immediately at -80°C for long-term stability.

Protocol 2: Application as a Negative Control for Rapamycin

Causality Statement: The structural similarity but functional divergence of Secorapamycin from Rapamycin makes it the ideal tool to dissect mTORC1-specific signaling. This protocol outlines its use to validate that an observed cellular response is a direct consequence of mTORC1 inhibition.

Experimental Design:

  • Cell Seeding: Plate cells of interest at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

  • Treatment Groups: Prepare the following treatment conditions in your cell culture medium:

    • Group 1: Vehicle Control (e.g., 0.1% DMSO, matching the final solvent concentration in other groups).

    • Group 2: Rapamycin (e.g., 100 nM, a common concentration for mTORC1 inhibition).

    • Group 3: Secorapamycin (100 nM, at an equimolar concentration to Rapamycin).

  • Treatment: Treat the cells for the desired duration (e.g., 24 hours).

  • Endpoint Analysis: Harvest cells and perform downstream analysis. A common readout for mTORC1 activity is the phosphorylation of its substrate, p70S6 Kinase (p70S6K), at Threonine 389.

  • Self-Validating System:

    • Expected Result: A significant decrease in p-p70S6K (T389) levels in the Rapamycin-treated group compared to the vehicle control.

    • Validation: No significant change in p-p70S6K (T389) levels in the Secorapamycin-treated group compared to the vehicle control. This result confirms that the effect seen with Rapamycin is due to its specific action on mTORC1 and not a non-specific effect of the macrolide structure.

Vehicle Vehicle Control (e.g., 0.1% DMSO) mTORC1 mTORC1 Activity Vehicle->mTORC1 No Effect Rapamycin Rapamycin (mTORC1 Inhibitor) Rapamycin->mTORC1 Inhibits Secorapamycin Secorapamycin (Negative Control) Secorapamycin->mTORC1 No Significant Effect Result_Vehicle Baseline p-p70S6K mTORC1->Result_Vehicle Result_Rapa Decreased p-p70S6K mTORC1->Result_Rapa Result_Seco Baseline p-p70S6K mTORC1->Result_Seco Conclusion Conclusion: Observed effect is mTORC1-dependent Result_Rapa->Conclusion Result_Seco->Conclusion

Caption: Logical workflow for using Secorapamycin as a negative control.

References

  • MedchemExpress.com. Seco Rapamycin (Synonyms: Secorapamycin A). MedchemExpress.

  • Cayman Chemical. Seco Rapamycin (sodium salt) (CAS Number: 148554-65-8). Cayman Chemical.

  • SynZeal. Seco Rapamycin | 147438-27-5. SynZeal.

  • ResearchGate. Percentage of secorapamycin, the main degradation product of rapamycin. ResearchGate.

  • Novatia, LLC. Degradation of rapamycin and its ring-opened isomer. ARKIVOC.

  • Clearsynth. Seco Rapamycin | CAS No. 147438-27-5. Clearsynth.

  • Fisher Scientific. SAFETY DATA SHEET - Rapamycin. Fisher Scientific.

  • PubChem - NIH. Secorapamycin A. PubChem.

  • Pharma Source Direct. Safety Data Sheet - Sirolimus. Pharma Source Direct.

  • LKT Labs. Seco-rapamycin. LKT Labs.

  • Cayman Chemical. Safety Data Sheet - Seco Rapamycin (sodium salt). Cayman Chemical.

  • Dr.Oracle. What are the protocols for using rapamycin (sirolimus) for longevity?. Dr.Oracle.

  • Sehgal, S. N. Sirolimus: its discovery, biological properties, and mechanism of action. PubMed.

  • Benchchem. Technical Support Center: Optimizing Seco-Rapamycin Concentration for Cell-Based Assays. Benchchem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Separation of Secorapamycin B from Rapamycin

Welcome to the technical support center dedicated to addressing the intricate challenges of separating Secorapamycin B from rapamycin. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the intricate challenges of separating Secorapamycin B from rapamycin. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet demanding purification task. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to empower you in your experimental endeavors.

The Fundamental Challenge: Why is this Separation so Difficult?

The primary obstacle in separating Secorapamycin B from rapamycin lies in their profound structural similarity. Secorapamycin B is the hydrolytic ring-opened product of rapamycin.[1][2][3] This seemingly minor difference—the cleavage of a single ester bond to form a carboxylic acid and an alcohol—does not significantly alter the molecule's overall size, shape, or hydrophobicity. Consequently, many standard chromatographic and crystallization techniques struggle to resolve these two compounds effectively.

Visualizing the Structural Similarity

To appreciate the challenge, let's visualize the structures of rapamycin and its ring-opened counterpart, Secorapamycin B.

G cluster_rapamycin Rapamycin (Closed Ring) cluster_secorapamycin Secorapamycin B (Open Ring) rapamycin_structure hydrolysis Hydrolysis (Ester bond cleavage) rapamycin_structure->hydrolysis secorapamycin_structure hydrolysis->secorapamycin_structure G cluster_process Separation & Purification Workflow start Crude Rapamycin (with Secorapamycin B) extraction Solvent Extraction start->extraction chromatography Column Chromatography (e.g., Silica Gel) extraction->chromatography crystallization Controlled Crystallization / Recrystallization chromatography->crystallization hplc_analysis Purity Analysis by HPLC crystallization->hplc_analysis pure_rapamycin High-Purity Rapamycin hplc_analysis->pure_rapamycin Purity > 99.5% reprocess Reprocess if Purity is not met hplc_analysis->reprocess Purity < 99.5% reprocess->chromatography Further Purification

Sources

Optimization

Technical Support Center: A Scientist's Guide to Improving Resolution of Secorapamycin B and Rapamycin Peaks

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving baseline resolution between structurally similar compounds like the macrolide immunosuppressant rapamycin and its pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving baseline resolution between structurally similar compounds like the macrolide immunosuppressant rapamycin and its primary ring-opened variant, Secorapamycin B, is a significant chromatographic challenge. The subtle differences in their structures demand a highly optimized and robust analytical method.

This guide provides in-depth, field-proven insights to empower you to troubleshoot and resolve these challenging separations. We will move beyond simple procedural steps to explain the underlying chromatographic principles, enabling you to make informed decisions during method development and optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when separating rapamycin and its related substances.

Q1: Why are my rapamycin and Secorapamycin B peaks co-eluting or showing very poor resolution (Rs < 1.2)?

A1: The primary reason for co-elution is the high structural similarity between rapamycin and Secorapamycin B. Rapamycin is a large macrocyclic lactone, while Secorapamycin B is a hydroxylated, ring-opened version resulting from the hydrolysis of this lactone functional group.[1][2][3] Standard reversed-phase C18 columns separate compounds primarily based on hydrophobicity.[4] Since these two molecules have nearly identical hydrophobic character, achieving separation requires optimizing the selectivity (α) of your chromatographic system. This involves manipulating the subtle chemical interactions between the analytes, the stationary phase, and the mobile phase.[5][6]

Q2: My rapamycin peak appears broad, split, or shows significant tailing. What is the cause?

A2: This is a well-documented phenomenon for rapamycin and is often attributed to the presence of multiple conformational isomers (or "rotamers") that co-exist in solution and can interconvert slowly on the chromatographic timescale.[1][7] This results in peak distortion rather than a sharp, Gaussian peak. Other potential causes include:

  • Secondary Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on the analytes, causing peak tailing.[5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.[8][9]

  • Sub-optimal Temperature: Temperature can influence the kinetics of isomer interconversion and mobile phase viscosity. Operating at an elevated and controlled temperature (e.g., 45-60°C) often results in sharper, more symmetrical peaks.[7][10][11]

Q3: What is a good set of starting conditions for a reversed-phase HPLC method?

A3: A robust starting point is crucial for systematic method development. The following conditions provide a solid baseline from which to begin optimization for macrolide separation.[7][12][13]

ParameterRecommended Starting Condition
Column C18 or C8, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection UV at 278 nm
Injection Volume 10 µL

Part 2: In-Depth Troubleshooting and Optimization Guide

Effective troubleshooting is a logical process. The resolution of two chromatographic peaks is governed by the fundamental resolution equation, which provides a strategic framework for our efforts. It is defined by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k).[4][6] Of these, selectivity is the most powerful tool for separating structurally similar isomers.[4][6]

Troubleshooting Workflow: A Logical Approach

The following diagram outlines a systematic approach to diagnosing and solving poor resolution between Secorapamycin B and rapamycin.

G cluster_0 Problem Identification cluster_1 Primary Strategy cluster_2 Tactical Adjustments start Poor Resolution (Rs < 1.5) coelution Peaks Co-eluting or Merged start->coelution broad Broad or Tailing Peaks start->broad selectivity Optimize Selectivity (α) coelution->selectivity retention Adjust Retention (k) coelution->retention efficiency Improve Efficiency (N) broad->efficiency mod Change Organic Modifier (ACN vs MeOH) selectivity->mod ph Adjust Mobile Phase pH selectivity->ph temp Vary Column Temperature selectivity->temp column Change Stationary Phase selectivity->column efficiency->temp gradient Shallow Gradient efficiency->gradient flow Reduce Flow Rate efficiency->flow retention->gradient

Figure 1. Systematic troubleshooting workflow for peak resolution.
Step 1: Focus on Selectivity (α) - Your Most Powerful Lever

Selectivity describes the ability of the chromatographic system to distinguish between two analytes. Even small changes can have a profound impact on resolution.[6]

Mobile Phase Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent is a critical first step in manipulating selectivity.[14]

  • Acetonitrile (ACN): As a polar aprotic solvent, ACN primarily interacts with analytes through dipole-dipole interactions. It is a stronger solvent than methanol in reversed-phase, generally leading to shorter retention times.[14]

  • Methanol (MeOH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[14] This additional interaction mechanism can create unique selectivity for complex molecules like macrolides that have numerous hydroxyl and carbonyl groups.[15]

Actionable Insight: If you are using ACN and have poor resolution, a direct switch to MeOH (or vice versa) is one of the most effective changes you can make to alter peak elution order and improve separation.[6]

Mobile Phase pH: Exploiting Structural Differences

This is arguably the most critical parameter for this specific separation. Rapamycin has no easily ionizable groups within the standard HPLC pH range.[7] However, Secorapamycin B, as a ring-opened hydrolytic product, contains a carboxylic acid moiety. [16][17]

  • At neutral or high pH (>5): The carboxylic acid will be deprotonated (negatively charged). This increases its polarity, causing it to elute much earlier with poor retention on a reversed-phase column.

  • At acidic pH (<5): The carboxylic acid will be protonated (neutral). This makes Secorapamycin B less polar and more hydrophobic, significantly increasing its retention time and allowing it to interact more with the C18 stationary phase.

Actionable Insight: Control the mobile phase pH using a buffer or acid modifier (e.g., 0.1% formic acid or acetic acid) to a value between 3.0 and 4.5 . This will suppress the ionization of Secorapamycin B, increasing its retention and dramatically altering the selectivity between it and the neutral rapamycin molecule.

Column Temperature

Temperature not only affects efficiency but also selectivity.[18] Changing the temperature alters the thermodynamics of the analyte-stationary phase interactions. For structurally similar compounds, a change of just 5-10°C can sometimes be enough to resolve co-eluting peaks.[18] Elevated temperatures (50-60°C) are often beneficial for macrolides, improving peak shape and reducing high backpressure associated with ACN/water mobile phases.[10][11]

Step 2: Optimize Efficiency (N) and Retention (k)

Once selectivity has been addressed, fine-tuning efficiency and retention will sharpen the peaks and ensure they are well-spaced.

Gradient Slope

A steep gradient can cause peaks to elute too quickly, compromising resolution. Once the approximate elution time of your compounds is known, switch to a shallower gradient around that time window.

  • Example: If peaks elute around 15 minutes in a 20-minute 20-80% B gradient, try a gradient of 40-60% B over 15 minutes. This gives the molecules more time to interact with the stationary phase, improving separation.[9]

Flow Rate

While higher flow rates shorten run times, they can decrease efficiency. Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time analytes spend in the column, allowing for more theoretical plates and better resolution, though at the cost of longer analysis time.[8]

Part 3: Experimental Protocol for Method Optimization

This section provides a structured, step-by-step workflow to systematically improve the resolution between Secorapamycin B and rapamycin.

Objective:

To achieve a chromatographic resolution (Rs) of >1.5 between the main rapamycin peak and the Secorapamycin B peak, with acceptable peak symmetry (Tailing Factor < 1.5).

Method Optimization Workflow

Follow this sequence to avoid confounding variables and build upon previous results logically.

G cluster_workflow Optimization Sequence A 1. Baseline Run (Initial Conditions) B 2. Gradient Optimization (Adjust Slope) A->B C 3. Solvent Screening (ACN vs. MeOH) B->C D 4. Temperature Tuning (40°C to 60°C) C->D E 5. Final Method (Rs > 1.5) D->E

Figure 2. Recommended workflow for HPLC method optimization.
Step-by-Step Methodology
  • Establish Baseline Performance:

    • Set up your HPLC system using the "Recommended Starting Conditions" from the table in the FAQ section.

    • Prepare a standard containing both rapamycin and Secorapamycin B at a known concentration (e.g., 10 µg/mL).

    • Perform an injection and record the chromatogram. Calculate the initial resolution (Rs), retention times, and tailing factors. This is your benchmark.

  • Optimize the Gradient Slope:

    • Based on the baseline run, identify the %B at which the analytes elute.

    • Design a new, shallower gradient focused on this region. For example, if elution occurs at 65% B, try a new gradient segment of 55-75% B over 15 minutes.

    • Run the new method and evaluate the change in resolution.

  • Screen Organic Modifier:

    • Keeping the optimized gradient profile and temperature constant, prepare a new mobile phase B using methanol instead of acetonitrile.

    • Re-equilibrate the column thoroughly (at least 10 column volumes).

    • Inject the standard and compare the chromatogram to the best result from the acetonitrile method. Pay close attention to changes in peak spacing and elution order, which indicate a change in selectivity.[6]

  • Fine-Tune Column Temperature:

    • Using the best organic modifier from Step 3, perform injections at three different temperatures: 45°C, 50°C, and 60°C.

    • Analyze the results to find the temperature that provides the best balance of resolution, peak shape, and acceptable backpressure.[18]

  • Final Assessment:

    • Combine the optimal parameters (gradient, solvent, temperature) into a single method.

    • Perform multiple injections to confirm reproducibility.

    • Verify that the final method meets the objective of Rs > 1.5 and Tailing Factor < 1.5.

Part 4: Summary of Optimization Parameters

This table provides a quick-reference guide to the key parameters and their expected impact on your separation.

ParameterPrimary Effect OnActionRationale & Expected Outcome
Organic Modifier Selectivity (α) Switch from Acetonitrile to Methanol (or vice-versa).Changes hydrogen bonding interactions, altering relative retention and potentially reversing elution order to improve spacing.[14]
Mobile Phase pH Selectivity (α) Adjust pH to 3.0-4.5 using 0.1% Formic/Acetic Acid.Suppresses ionization of Secorapamycin B's carboxylic acid, increasing its retention and separating it from neutral rapamycin.
Column Temperature Efficiency (N) , Selectivity (α) Increase temperature in 5°C increments (e.g., 45-60°C).Reduces viscosity, leading to sharper peaks (higher N). Can also alter selectivity for closely related compounds.[11][18]
Gradient Slope Retention (k) , ResolutionDecrease the %B/min rate around the elution window.Increases the effective difference in retention times by giving analytes more time to interact with the stationary phase.
Flow Rate Efficiency (N) Decrease flow rate (e.g., 1.0 -> 0.7 mL/min).Provides more time for equilibrium between mobile and stationary phases, increasing plate count and improving resolution.[8]
Column Chemistry Selectivity (α) Switch from C18 to a Phenyl-Hexyl or Embedded Polar Group column.Introduces different separation mechanisms (e.g., π-π interactions) that can differentiate the analytes more effectively.[4]
References
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • Spectroscopy Online. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Mahmoudi, A., et al. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. ResearchGate. [Link]

  • Mahmoudi, A., et al. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. British Journal of Pharmacy. [Link]

  • Informit. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simul. [Link]

  • Taha, M., et al. (2023). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. RSC Advances. [Link]

  • Google Patents.
  • Novatia, LLC. Degradation of rapamycin and its ring-opened isomer. [Link]

  • Tzouganaki, Z., & Koupparis, M. (2017). Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. Semantic Scholar. [Link]

  • Google Patents.
  • ARKIVOC. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. [Link]

  • Dadashzadeh, S., et al. (2010). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Research. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. Effect of column temperature on peak area (A) and peak. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]

  • SynZeal. Seco Rapamycin | 147438-27-5. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?[Link]

  • The Pharma Guide. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • Valhalla Vitality. (2024). Exploring Rapamycin: Insights into Its Chemical Structure. [Link]

  • ResearchGate. Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). [Link]

  • PubChem - NIH. Secorapamycin A | C51H79NO13 | CID 71772274. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Secorapamycin B Degradation and Stability

Welcome to the technical support center for Secorapamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation and stability issues...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Secorapamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation and stability issues associated with this critical rapamycin-related compound. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Secorapamycin B, and how is it related to Rapamycin?

A: Secorapamycin B is one of the primary degradation products of Rapamycin (also known as Sirolimus). It is a ring-opened isomer formed through the hydrolysis of the ester bond within the 31-membered macrocyclic ring of Rapamycin.[1][2] This transformation significantly alters the molecule's three-dimensional structure and, consequently, its biological activity. While Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), Secorapamycin B exhibits substantially reduced immunosuppressive activity.[3]

Q2: How does the stability of Secorapamycin B compare to that of Rapamycin?

A: Secorapamycin B is considerably more stable than its parent compound, Rapamycin.[1][2] This is particularly evident in aqueous solutions, where Rapamycin is prone to degradation. The degradation of Rapamycin is significantly accelerated in basic conditions.[1][4] In contrast, Secorapamycin B demonstrates significantly slower degradation kinetics under the same conditions.[1][2]

Q3: What are the primary factors that influence the degradation of Secorapamycin B?

A: The stability of Secorapamycin B is predominantly influenced by pH. While more stable than Rapamycin, it is not completely inert. In highly basic aqueous solutions (e.g., apparent pH 12.2), Secorapamycin B will undergo further degradation through fragmentation and water addition reactions.[1][2][5] Both specific and general base catalysis have been observed in the degradation of both Rapamycin and Secorapamycin.[1][2][5]

Q4: I am observing multiple peaks for my Secorapamycin B standard in my HPLC analysis. Is my standard impure?

A: Not necessarily. The presence of multiple peaks for a single standard of Secorapamycin B (and Rapamycin) is a well-documented phenomenon in reversed-phase HPLC (RP-HPLC).[5] This is typically due to the existence of conformational isomers (rotamers) that are in equilibrium in solution.[3][5] The separation and appearance of these isomer peaks can be influenced by several chromatographic parameters, including the mobile phase composition (e.g., the presence of acidic modifiers like TFA or formic acid), the type of organic solvent used (e.g., acetonitrile vs. tetrahydrofuran), and the column temperature.[5]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid Degradation of Secorapamycin B in Solution
  • Symptoms:

    • A significant decrease in the main Secorapamycin B peak area over a short period in your HPLC analysis.

    • The appearance of new, more polar peaks (earlier retention times) in the chromatogram.

  • Root Cause Analysis:

    • pH of the Medium: The most likely culprit is a basic pH of your solvent or buffer. Secorapamycin B, while more stable than rapamycin, will degrade under highly alkaline conditions.[1][5]

    • Elevated Temperature: Although less impactful than pH, prolonged exposure to high temperatures can accelerate degradation.

    • Presence of Catalysts: Certain buffers or solution components can act as catalysts for hydrolysis.

  • Corrective Actions:

    • pH Control: Ensure that your solutions are neutral or slightly acidic. If preparing aqueous solutions, use a buffered system (e.g., ammonium acetate at an apparent pH of 7.3) to maintain a stable pH.[1][5]

    • Temperature Management: Prepare solutions fresh and store them at recommended temperatures (typically -20°C for long-term storage). Avoid repeated freeze-thaw cycles. For ongoing experiments, keep samples in a cooled autosampler (e.g., 4°C).

    • Solvent Selection: For stock solutions, use aprotic organic solvents like acetonitrile or DMSO and store them at low temperatures. Minimize the time the compound is in an aqueous environment before analysis.

Issue 2: Inconsistent Peak Areas and Retention Times in HPLC Analysis
  • Symptoms:

    • Poor reproducibility of peak areas for the same sample injected multiple times.

    • Shifting retention times for the Secorapamycin B isomers.

  • Root Cause Analysis:

    • Isomeric Interconversion: The equilibrium between conformational isomers can be dynamic and sensitive to analytical conditions. Changes in mobile phase composition or temperature during a run or between runs can affect this equilibrium.[5]

    • On-Column Degradation: If the mobile phase is too basic, degradation can occur on the column during the analysis.

    • HPLC System Instability: Fluctuations in pump pressure, mobile phase composition, or column temperature can lead to inconsistent results.

  • Corrective Actions:

    • Mobile Phase Optimization:

      • The use of acidic modifiers (e.g., 0.02% formic acid or TFA) in the mobile phase can help to protonate the molecule and often results in more consistent peak shapes and retention times for the isomers.[5]

      • Ensure the mobile phase is thoroughly mixed and degassed.

    • Temperature Control: Use a column oven to maintain a stable and consistent column temperature. This is crucial for managing the equilibrium of the isomers.

    • System Suitability: Before running samples, perform system suitability tests to ensure the HPLC system is performing optimally. Check for stable pressure, baseline, and reproducible injections of a standard.

Quantitative Stability Data

The following table summarizes the comparative stability of Rapamycin and Secorapamycin B under different conditions, based on published data.

CompoundConditionApparent Half-LifeReference
Rapamycin 30/70 MeCN/H₂O with 237 mM MeCOONH₄ (apparent pH 7.3)~200 hours[1][2][5]
Rapamycin 30/70 MeCN/H₂O with 23.7 mM MeCOONH₄ (apparent pH 7.3)~890 hours[1][2][5]
Rapamycin 30/70 MeCN/H₂O with ~3 mM NaOH (apparent pH 12.2)Half-life reduced by 3 orders of magnitude compared to pH 7.3[1][2][5]
Secorapamycin B 30/70 MeCN/H₂O with 23.7 mM and 237 mM MeCOONH₄Degradation is significantly slower than Rapamycin. A ~6% and ~15% decrease in concentration was observed after 19 days, respectively.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Secorapamycin B

This protocol is designed to intentionally degrade Secorapamycin B to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Secorapamycin B in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours. Note: Basic degradation is rapid.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/MS method to identify and characterize the degradation products.

Protocol 2: RP-HPLC Method for the Separation of Secorapamycin B and Its Isomers

This is a general method that can be adapted for the analysis of Secorapamycin B.

  • HPLC System: A standard HPLC system with a UV detector and a column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 50 50
    25 10 90
    30 10 90
    31 50 50

    | 40 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

Visualizing Degradation and Analysis Workflows

G cluster_degradation Rapamycin to Secorapamycin B Degradation Pathway Rapamycin Rapamycin (Macrocyclic Lactone) Hydrolysis Ester Bond Hydrolysis Rapamycin->Hydrolysis Base Catalysis (e.g., high pH) Secorapamycin Secorapamycin B (Ring-Opened Carboxylic Acid) Hydrolysis->Secorapamycin Further_Deg Further Degradation (Fragmentation, Water Addition) Secorapamycin->Further_Deg Harsh Basic Conditions G cluster_workflow HPLC Troubleshooting Workflow for Secorapamycin B Start Inconsistent HPLC Results (Peak Area/Retention Time) Check_System Verify HPLC System Suitability (Pressure, Baseline) Start->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, pH, Degassing) Check_System->Check_Mobile_Phase System OK Optimize_Method Optimize Method (Gradient, Temperature, pH) Check_System->Optimize_Method System Issue (After Maintenance) Check_Temp Verify Column Temperature (Stability) Check_Mobile_Phase->Check_Temp Mobile Phase OK Check_Mobile_Phase->Optimize_Method Mobile Phase Issue (After Correction) Check_Sample Assess Sample Preparation (Solvent, Age) Check_Temp->Check_Sample Temp OK Check_Temp->Optimize_Method Temp Issue (After Correction) Check_Sample->Optimize_Method Sample OK Resolved Consistent Results Check_Sample->Resolved Sample Issue (After Correction) Optimize_Method->Resolved

Caption: General HPLC troubleshooting workflow for Secorapamycin B analysis.

References

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(xii), 110-131. [Link]

  • BenchChem. (2025). Technical Support Center: Analysis of Seco-Rapamycin and its Degradation Products by HPLC.
  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (n.d.). Degradation of rapamycin and its ring-opened isomer. Novatia, LLC. Retrieved from [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ResearchGate. Retrieved from [Link]

  • Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of rapamycin: Identification of autoxidation products. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Yazdi, M. Z., et al. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian Journal of Pharmaceutical Research, 12(1), 55-61. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Arkat USA. (n.d.). Degradation of rapamycin and its ring-opened isomer: role of base catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). Retrieved from [Link]

  • Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]

  • Google Patents. (n.d.). CN115097046B - Method for separating rapamycin and impurities thereof.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. Retrieved from [Link]

Sources

Optimization

How to prevent the formation of Secorapamycin B during storage

A Guide to Preventing the Formation of Secorapamycin B During Storage Welcome to the technical support center for Rapamycin (Sirolimus) stability. As Senior Application Scientists, we understand that maintaining the inte...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing the Formation of Secorapamycin B During Storage

Welcome to the technical support center for Rapamycin (Sirolimus) stability. As Senior Application Scientists, we understand that maintaining the integrity of your compounds is critical for reproducible and accurate experimental outcomes. This guide provides in-depth, field-proven insights into the causes of Rapamycin degradation and offers robust protocols to prevent the formation of its primary degradant, Secorapamycin B.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding Rapamycin stability.

Q1: What is Secorapamycin B and why is its formation a concern?

A1: Secorapamycin B is one of the primary degradation products of Rapamycin.[1] It is a ring-opened isomer formed when the macrocyclic ester bond in the Rapamycin structure is broken through hydrolysis.[1][2] This structural change is significant because Secorapamycin B exhibits less than 4% of the immunosuppressive potency of the parent Rapamycin molecule, meaning its presence can drastically reduce the efficacy of your experimental solutions and lead to inaccurate results.[3]

Q2: What are the main factors that cause the formation of Secorapamycin B?

A2: The formation of Secorapamycin B is primarily driven by the hydrolysis of Rapamycin's lactone ring.[4][5] This chemical reaction is significantly accelerated by:

  • Presence of Water: Aqueous environments provide the necessary molecules for the hydrolysis reaction.

  • Basic pH: Rapamycin's degradation is notably faster in basic aqueous solutions (pH > 7).[2][4] Base catalysis, both specific and general, plays a key role in the degradation process.[4][5]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]

  • Oxidation: While hydrolysis to Secorapamycin B is a major pathway, Rapamycin is also susceptible to oxidative degradation across its triene portion, which can compromise the overall stability of the compound.[7][8]

Q3: What are the ideal storage conditions for Rapamycin to prevent degradation?

A3: Ideal storage conditions depend on the form of the Rapamycin (solid vs. solution) and the intended duration of storage. For solid (powder) Rapamycin , long-term storage at -20°C or below in a tightly sealed container, protected from light and moisture, is recommended. For stock solutions in an anhydrous organic solvent (e.g., DMSO, ethanol), aliquoting and storing at -80°C under an inert atmosphere (e.g., argon or nitrogen) is the best practice to minimize degradation. Pharmaceutical oral solutions are typically refrigerated at 2°C to 8°C and protected from light.[9]

Q4: I suspect my Rapamycin sample has degraded. How can I confirm the presence of Secorapamycin B?

A4: The most common and reliable method for detecting and quantifying Secorapamycin B is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] A typical method uses a C8 or C18 column with a mobile phase of acetonitrile or methanol and water.[1][10] The presence of multiple conformational isomers can lead to complex chromatograms, so method optimization is key.[1] UV detection is typically performed around 277-278 nm.[1][10] Comparing the chromatogram of your sample to a reference standard of both Rapamycin and Secorapamycin B will allow for definitive identification and quantification.

Core Concepts: The Mechanism of Degradation

Understanding the "why" behind storage protocols is key to their successful implementation. The conversion of Rapamycin to Secorapamycin B is a two-step process initiated by the chemical reaction of hydrolysis.

  • Ester Hydrolysis: The large macrocyclic ring of Rapamycin contains an ester bond (a lactone). In the presence of water, particularly under basic conditions, this bond is attacked by a hydroxide ion or water molecule. This breaks the ring, forming a linear hydroxy acid intermediate.[2][4][5]

  • Dehydration: Following the initial ring-opening, the intermediate can undergo dehydration (the loss of a water molecule) to form the more stable Secorapamycin B.[2][3]

This degradation pathway highlights the critical need to control water, pH, and temperature in your storage and handling procedures.

G cluster_0 Degradation Pathway cluster_1 Rapamycin Rapamycin (Cyclic Lactone) Intermediate Hydroxy Acid Intermediate (Ring-Opened) Rapamycin->Intermediate + H₂O (Hydrolysis) Catalyzed by Base (OH⁻) SecorapamycinB Secorapamycin B (Dehydrated Product) Intermediate->SecorapamycinB - H₂O (Dehydration) Factors Accelerating Factors Factors->Rapamycin Water Presence of Water Water->Rapamycin Base Basic pH (>7) Base->Rapamycin Temp Elevated Temperature Temp->Rapamycin

Caption: Degradation of Rapamycin to Secorapamycin B.

Troubleshooting Guide: Investigating Sample Degradation

Issue: You've analyzed your Rapamycin sample and found a significant peak corresponding to Secorapamycin B.

Potential Cause Scientific Explanation & Verification Corrective & Preventive Actions
1. Improper Storage Temperature The rate of hydrolysis is temperature-dependent. Storing samples at room temperature, or even at 4°C for extended periods (especially solutions), can accelerate degradation.[6] While sirolimus in whole blood is stable for up to 8 days at 4°C or 30°C, purified compounds in solution are more susceptible.[11]Short-Term: Store solid compound and solutions at 2-8°C for no more than 24 hours.[9] Long-Term: Store solid compound at -20°C. Store stock solutions in anhydrous solvent at -80°C.[12]
2. Exposure to Moisture/Humidity Hydrolysis is the core degradation mechanism. Storing solid Rapamycin in a humid environment or using non-anhydrous solvents for stock solutions introduces the primary reactant needed for degradation.Solid: Store in a desiccator or a tightly sealed vial with a desiccant. Solutions: Use high-purity, anhydrous solvents (e.g., anhydrous DMSO, absolute ethanol). Purchase solvents in small, sealed bottles to minimize water absorption after opening.
3. Incorrect pH of Solution The hydrolysis of the lactone ring is significantly catalyzed by bases.[4][5] Preparing solutions in aqueous buffers with a pH above 7 will dramatically decrease the half-life of Rapamycin.Avoid aqueous buffers for stock solutions. If an aqueous working solution is necessary, prepare it fresh immediately before use from a non-aqueous stock. If a buffer is required, use a slightly acidic pH, but verify stability for your specific application.
4. Oxidative Degradation Rapamycin's triene structure is susceptible to oxidation.[8] While this may not directly form Secorapamycin B, it contributes to the overall loss of the active compound. This is exacerbated by exposure to air (oxygen) and light.Solid & Solutions: Purge vials with an inert gas (argon or nitrogen) before sealing for storage. Use amber vials or wrap vials in foil to protect from light.[9] Consider adding an antioxidant like BHT or tocopherol to bulk solutions if appropriate for the application.[7]
Data Summary: Recommended Storage Conditions
Compound Form Solvent Temperature Atmosphere Max. Recommended Duration
Solid (Powder) N/A-20°C or belowSealed, DryYears
Stock Solution Anhydrous DMSO, Ethanol-80°CInert Gas (Argon/N₂)Months to >1 Year
Stock Solution Anhydrous DMSO, Ethanol-20°CInert Gas (Argon/N₂)Weeks to Months
Working Solution Aqueous Buffer2-8°CN/APrepare fresh; use immediately
Best Practices & Experimental Protocols

Adherence to strict protocols is the most effective way to ensure the long-term stability of your Rapamycin.

Protocol 1: Handling and Storage of Solid Rapamycin

This protocol minimizes exposure to atmospheric moisture and oxygen upon receiving and storing new compound.

  • Receiving: Upon receipt, immediately transfer the manufacturer's vial to a -20°C freezer. Do not open it until it has fully equilibrated to room temperature inside a desiccator (approx. 1-2 hours) to prevent condensation.

  • Weighing & Aliquoting: Perform all weighing and aliquoting in a controlled environment with low humidity (e.g., a glove box or a balance with a draft shield). Work quickly to minimize air exposure.

  • Storage: Dispense the powder into pre-weighed, small-volume amber glass vials suitable for low-temperature storage.

  • Inerting: Before sealing, gently flush the headspace of each vial with a stream of dry argon or nitrogen gas for 10-15 seconds.

  • Sealing & Labeling: Immediately cap the vials tightly with PTFE-lined caps. Label clearly with the compound name, concentration, date, and your initials.

  • Final Storage: Place the sealed and labeled aliquots in a freezer box and store at -20°C or -80°C.

Protocol 2: Preparation and Storage of High-Concentration Stock Solutions

This workflow is designed to create stable, long-term stocks for future experiments.

G start Start: Equilibrate Solid Rapamycin Aliquot add_solvent Add Anhydrous Solvent (e.g., DMSO, EtOH) to desired concentration start->add_solvent dissolve Vortex/Sonicate until fully dissolved (protect from light) add_solvent->dissolve aliquot Dispense into small, pre-labeled amber vials dissolve->aliquot inert Flush headspace of each vial with Argon/Nitrogen aliquot->inert store Cap tightly and store immediately at -80°C inert->store

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Solubility Challenges with Secorapamycin B

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Secorapamycin B. This guide is designed for researchers, scientists, and drug development professionals who are encountering s...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Secorapamycin B. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a large macrolide and the ring-opened form of Rapamycin, Secorapamycin B possesses physicochemical properties that can make it difficult to work with in aqueous systems. Understanding and overcoming these hurdles is critical for generating reliable and reproducible experimental data.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. We will delve into the causality behind experimental choices, providing you with not just protocols, but the scientific reasoning needed to adapt and optimize them for your specific application.

Part 1: Understanding the Challenge - The Physicochemical Profile of Secorapamycin B

The primary challenge in handling Secorapamycin B stems from its molecular structure. It is a large, predominantly lipophilic molecule with a high molecular weight and multiple hydrophobic regions.[1][2][3] These features contribute to its low intrinsic aqueous solubility. The near-planar elements and potential for intermolecular hydrogen bonding in its solid state can further favor the crystal lattice over dissolution in water, a common issue for complex organic molecules.[4]

PropertyValueSource
Molecular Formula C₅₁H₇₉NO₁₃[1][5]
Molecular Weight 914.2 g/mol [1]
XLogP3 7.6[1]
Hydrogen Bond Donors 5[1]
Hydrogen Bond Acceptors 14[1]

Table 1: Key Physicochemical Properties of Secorapamycin B.

The high XLogP3 value indicates strong lipophilicity, predicting poor water solubility. While the molecule has hydrogen bond donors and acceptors, their contribution to aqueous solubility is outweighed by the large hydrophobic scaffold.[3][6]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a practical, question-and-answer format.

Q1: What are the recommended starting solvents for dissolving Secorapamycin B?

For initial solubilization, organic solvents are required. Secorapamycin B is practically insoluble in water but shows good solubility in several common laboratory solvents.[7] We recommend starting with high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

The sodium salt form of Secorapamycin B exhibits moderately improved solubility in aqueous buffers like PBS compared to the free acid form.[8][9]

SolventReported Solubility (Sodium Salt)
DMF30 mg/mL
DMSO25 mg/mL
Ethanol25 mg/mL
PBS (pH 7.2)5 mg/mL

Table 2: Solubility of Secorapamycin B Sodium Salt in Various Solvents. Data sourced from Cayman Chemical.[9]

Expert Insight: Always begin by preparing a concentrated stock solution in an organic solvent. Direct dissolution in aqueous media will invariably fail and lead to inconsistent results.

Q2: I need to prepare a working solution in an aqueous buffer for my cell-based assay. What is the correct procedure?

This is the most frequent challenge. The standard and most reliable method is to first create a concentrated stock in 100% DMSO and then perform a serial dilution into your aqueous experimental medium.

Workflow: Preparing an Aqueous Working Solution

G cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Dilution into Aqueous Medium A Weigh Secorapamycin B (Free Acid or Salt Form) B Add 100% Anhydrous DMSO to desired concentration (e.g., 25 mg/mL) A->B C Vortex/Sonicate until fully dissolved B->C D Pipette pre-warmed aqueous buffer into tube E Add small aliquot of DMSO stock to buffer while vortexing D->E F Visually inspect for precipitate ('crashing out') E->F G ✅ Clear Solution (Ready for use) F->G No H ❌ Precipitation Occurs (Proceed to Q3) F->H Yes

Caption: Workflow for preparing aqueous solutions from a DMSO stock.

Causality: Adding the concentrated organic stock to the larger volume of aqueous buffer allows the solvent molecules to rapidly solvate the individual Secorapamycin B molecules before they can aggregate and precipitate. Pre-warming the buffer can sometimes help, as solubility for most solids increases with temperature.[10]

Q3: My compound is precipitating when I dilute the DMSO stock into my buffer. How can I fix this?

This phenomenon, known as "crashing out," occurs when the concentration of the drug exceeds its solubility limit in the final mixed-solvent system. Here are several strategies to mitigate this, from simplest to most complex:

  • Lower the Final Concentration: This is the most straightforward solution. The precipitation indicates you have exceeded the saturation solubility in that specific solvent mixture.

  • Incorporate a Surfactant: Adding a non-ionic surfactant to your aqueous buffer before adding the drug stock can significantly increase apparent solubility.[11][12] Surfactants form micelles that encapsulate the hydrophobic drug.

    • Recommended Surfactants: Tween® 20 (0.01-0.1%), Tween® 80 (0.01-0.1%), or Pluronic® F-68 (0.02-0.2%).

  • Adjust the pH: Secorapamycin B has a carboxylic acid moiety, making it an acidic compound.[1] By increasing the pH of the aqueous buffer to be at least 1.5-2 units above its pKa, you can deprotonate the carboxylic acid, forming a more polar (and thus more soluble) carboxylate salt in situ.[10][13]

  • Increase Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) will increase the drug's solubility. Always run a vehicle control to ensure the solvent concentration is not causing artifacts.

Q4: For my in vivo animal studies, I must avoid high concentrations of DMSO. What are some alternative, biocompatible formulation strategies?

High concentrations of organic solvents can cause toxicity in vivo. For these applications, more advanced formulation strategies are necessary.

  • Co-Solvent Systems: Utilize mixtures of biocompatible solvents. A common formulation is the "SABER" (Saline, Alcohol, Benzyl Alcohol, Emulsifier) system or variations thereof.

    • Example Formulation: 5-10% Ethanol, 10-20% Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG400), and quantity sufficient (qs) with saline or a buffered solution. The drug is first dissolved in the organic solvents before the aqueous phase is slowly added.[14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs like Secorapamycin B, forming an "inclusion complex" that is water-soluble.[15][16]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a solution of HP-β-CD in water first, then add the Secorapamycin B powder and stir/sonicate until it dissolves.

  • Lipid-Based Formulations (SEDDS): For a highly lipophilic drug, self-emulsifying drug delivery systems (SEDDS) are a powerful option.[16][17] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This presents the drug in a solubilized form that is readily absorbable.[18]

  • Nanosuspensions: This technique involves reducing the particle size of the drug down to the nanometer range.[14] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a faster dissolution rate.[15][17] This is an advanced method typically requiring specialized equipment like high-pressure homogenizers or wet media mills.[19]

Part 3: Standardized Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
  • Aseptic Handling: Perform all steps in a laminar flow hood to ensure sterility for cell-based assays.

  • Weighing: Accurately weigh the desired amount of Secorapamycin B powder into a sterile, conical microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 25 mg/mL.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is the gold standard for accurately determining a compound's intrinsic solubility in a given medium.[7][20]

Workflow: Shake-Flask Solubility Determination

G A Add excess Secorapamycin B powder to a known volume of solvent (e.g., PBS pH 7.4) B Seal vial and place in an orbital shaker at a controlled temperature (e.g., 37°C) A->B C Agitate for 24-48 hours to reach equilibrium B->C D Stop agitation and allow undissolved solid to settle C->D E Withdraw supernatant and filter through a 0.22 µm PVDF filter to remove all solids D->E F Immediately dilute the filtrate with mobile phase to prevent precipitation E->F G Quantify concentration using a validated HPLC-UV method against a standard curve F->G

Caption: Step-by-step workflow for the shake-flask solubility assay.

Self-Validation: The key to this protocol's trustworthiness is ensuring equilibrium has been reached. This can be validated by taking samples at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating that the solution is saturated.[20] Analysis should be performed using a validated, stability-indicating HPLC method.[21]

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Seco Rapamycin (Synonyms: Secorapamycin A). (n.d.). MedchemExpress.com.
  • Solving solubility issues in modern APIs. (n.d.). TAPI.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Methods of solubility enhancements. (n.d.). Slideshare.
  • Annex 4. (n.d.).
  • A review on solubility enhancement techniques. (n.d.). SciSpace.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • Secorapamycin A. (n.d.). PubChem. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Techniques used to Enhance Drug Solubility. (2023). Pharmaguddu.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). PMC. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. [Link]

  • Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). (n.d.). ResearchGate. [Link]

  • Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. (2025). ResearchGate. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). PMC. [Link]

  • The Essential of the Solubility for Drug Action. (2023). Crimson Publishers. [Link]

  • Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. (n.d.). ARKIVOC. [Link]

  • Functional Group Characteristics and Roles. (n.d.). ASHP. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2020). PMC. [Link]

Sources

Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Secorapamycin B

Welcome to the technical support resource for the bioanalysis of Secorapamycin B. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantitative...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of Secorapamycin B. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus is to provide in-depth, practical solutions to one of the most persistent challenges in LC-MS/MS: matrix effects .

Secorapamycin B, a ring-opened isomer of the macrolide immunosuppressant Sirolimus (Rapamycin), presents unique analytical challenges due to its complex structure and the intricate biological matrices in which it is often measured (e.g., whole blood, plasma, tissue homogenates).[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop robust, reliable, and regulatory-compliant methods.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions regarding Secorapamycin B and the nature of matrix effects.

Q1: What exactly is Secorapamycin B and how does it relate to Sirolimus?

A: Secorapamycin B is a primary degradation product of Sirolimus (also known as Rapamycin), formed through the hydrolysis of the macrolide's lactone ring.[3][4] While Sirolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), its ring-opened forms, like Secorapamycin, are reported to have significantly reduced or no effect on mTOR function.[5] In bioanalysis, it is crucial to distinguish Secorapamycin B from the active parent drug, as its presence can be an indicator of sample degradation or metabolic processes. Its chemical structure is large and complex, featuring multiple hydroxyl and methoxy groups, which influences its chromatographic behavior and susceptibility to matrix interferences.[1][6]

Q2: What are "matrix effects" in the context of LC-MS/MS?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[7][8] When analyzing biological samples, the analyte of interest (Secorapamycin B) is accompanied by a vast excess of endogenous materials like phospholipids, salts, proteins, and metabolites.[9] These components can interfere with the conversion of the analyte into gas-phase ions in the mass spectrometer's ion source, leading to:

  • Ion Suppression: The most common effect, where matrix components reduce the analyte signal, leading to decreased sensitivity and underestimated concentrations.[7]

  • Ion Enhancement: A less common effect where matrix components increase the analyte signal, causing overestimated concentrations.

These effects compromise the accuracy, precision, and reproducibility of the assay, making them a primary concern during bioanalytical method validation.[10][11]

Q3: Why is an analyte like Secorapamycin B particularly susceptible to matrix effects?

A: The susceptibility of Secorapamycin B stems from a combination of its chemical properties and the typical conditions used for its analysis:

  • Late Elution in Reversed-Phase Chromatography: As a large, relatively hydrophobic macrolide, Secorapamycin B often requires a high percentage of organic solvent to elute from a C18 column.[12][13] This is also the region where highly problematic matrix components, such as phospholipids from plasma or whole blood, tend to elute, leading to direct co-elution and competition in the ion source.

  • Ionization Mechanism: Analysis is typically performed using electrospray ionization (ESI), which is highly susceptible to competition for charge and droplet surface area.[9][14] Co-eluting compounds can disrupt the delicate ESI process, suppressing the signal of Secorapamycin B.

  • Complex Biological Matrices: Secorapamycin B is often measured in whole blood or tissue homogenates to monitor the stability of Sirolimus.[15][16] These matrices are notoriously "dirty," containing high concentrations of proteins, lipids, and salts that must be effectively removed during sample preparation.

Q4: What are the regulatory expectations for assessing matrix effects?

A: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects for all quantitative LC-MS/MS bioanalytical methods.[17][18] The core requirement is to demonstrate that the accuracy and precision of the assay are not compromised by the variability of the biological matrix from different individuals or sources.

According to FDA guidance, blank biological matrix from at least six individual sources should be tested.[18][19] The matrix factor (MF) should be calculated, and the coefficient of variation (CV) of the MF across these sources should not exceed 15%.[20] This ensures the method is robust and reliable across different patient populations.

Section 2: Troubleshooting Guide - From Identification to Resolution

This section provides a question-driven approach to diagnosing and solving matrix effect-related issues in your Secorapamycin B assay.

Q1: I suspect matrix effects are impacting my results. How can I definitively test for them?

A: A quantitative assessment is required. The most accepted approach is the post-extraction spike method , which isolates the effect of the matrix on the MS response from the efficiency of the sample preparation process.[7][11] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a pure solvent solution.

The Matrix Factor (MF) is calculated to quantify the degree of ion suppression or enhancement.

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For a reliable assay, the MF should be consistent across different sources (lots) of the biological matrix.

Below is a workflow diagram illustrating the process for investigating and mitigating matrix effects.

MatrixEffect_Workflow cluster_Investigation Phase 1: Investigation cluster_Mitigation Phase 2: Mitigation Strategy cluster_Compensation Phase 3: Compensation & Validation Start Observe Poor Reproducibility or Inaccuracy in QC Samples AssessMF Perform Matrix Factor (MF) Experiment (Post-Extraction Spike in ≥6 Lots) Start->AssessMF CheckCV Calculate MF and CV% Is CV ≤ 15%? AssessMF->CheckCV OptimizeSamplePrep Improve Sample Preparation (e.g., SPE, LLE) CheckCV->OptimizeSamplePrep No (CV > 15%) UseIS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) CheckCV->UseIS Yes (CV ≤ 15%) OptimizeLC Modify Chromatography (e.g., Gradient, Column Chemistry) OptimizeSamplePrep->OptimizeLC Still insufficient OptimizeLC->UseIS Validate Full Method Validation (Accuracy, Precision, Stability) UseIS->Validate

Caption: Workflow for troubleshooting matrix effects in a bioanalytical method.

Q2: My assay shows significant and variable ion suppression (CV > 15%). What are my options to reduce it?

A: The primary goal is to better separate Secorapamycin B from the interfering matrix components before they reach the ion source. This can be achieved by optimizing sample preparation and/or chromatography.

Simple Protein Precipitation (PPT) is often insufficient for removing phospholipids.[9] Consider more selective techniques.

TechniqueMechanismProsCons
Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective; leaves phospholipids and other interferences in the supernatant.[14]
Liquid-Liquid Extraction (LLE) Partitioning of analyte into an immiscible organic solvent.Can be highly selective; good for removing salts and polar interferences.Can be labor-intensive; requires solvent optimization; may have lower recovery.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a strong solvent.Highly selective; effectively removes phospholipids and salts; allows for sample concentration.[9][12]More expensive; requires method development to select the correct sorbent and solvents.

Recommendation: For an analyte like Secorapamycin B in a complex matrix, Solid-Phase Extraction (SPE) is often the most effective strategy for minimizing matrix effects.[21] A mixed-mode or polymeric sorbent can provide superior cleanup compared to a standard C18 sorbent.

The goal is to chromatographically resolve Secorapamycin B from the region where interfering components elute.

  • Gradient Modification: Lengthen the gradient to increase separation or introduce a "wash" step with high organic solvent before re-equilibration to elute strongly retained interferences.

  • Column Chemistry: If phospholipids are the main issue, consider a column with different selectivity (e.g., a biphenyl or pentafluorophenyl phase) that may retain these interferences differently than Secorapamycin B.

  • Divert Valve: Use a divert valve to direct the flow from the initial part of the chromatogram (where salts and polar interferences elute) and the final part (where hydrophobic interferences elute) to waste, only allowing the eluent containing the analyte of interest to enter the mass spectrometer.

Q3: I've improved my method, but some matrix effect remains. How can I compensate for it?

A: The most effective way to compensate for unavoidable matrix effects is by using a proper Internal Standard (IS) .[11] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS (e.g., Secorapamycin B-¹³C₆, d₃) is chemically identical to the analyte but has a different mass. It will have the same extraction recovery, chromatographic retention time, and ionization efficiency. Any matrix effect that suppresses the analyte will suppress the SIL-IS to the same degree, meaning the ratio of their peak areas remains constant and the calculated concentration remains accurate.

  • Analogue Internal Standard: If a SIL-IS is unavailable, a structurally similar compound can be used. However, it may not co-elute perfectly or respond to matrix effects in the exact same way, which can introduce a small bias.

The diagram below illustrates how a SIL-IS effectively corrects for ion suppression.

Internal_Standard_Concept cluster_Process Ionization Process in MS Source cluster_Result Observed Signal Analyte Secorapamycin B (Analyte) Ionization ESI Process Analyte->Ionization IS SIL-IS IS->Ionization Matrix Co-eluting Matrix (e.g., Phospholipids) Matrix->Ionization SuppressedAnalyte Suppressed Analyte Signal (Inaccurate) Ionization->SuppressedAnalyte Suppression SuppressedIS Suppressed IS Signal Ionization->SuppressedIS Suppression Calculation Ratio Calculation (Area Analyte / Area IS) = Accurate Result SuppressedAnalyte->Calculation SuppressedIS->Calculation

Caption: How a SIL-IS compensates for matrix effects.

Section 3: Key Experimental Protocols

Here are step-by-step protocols for the essential experiments discussed in this guide.

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

Objective: To quantify the magnitude and variability of matrix effects from different biological sources.

Materials:

  • Validated stock solution of Secorapamycin B.

  • Blank, pooled biological matrix (e.g., human plasma).

  • At least six different individual lots of blank matrix.

  • Validated internal standard stock solution.

  • Mobile phases and reconstitution solvent.

  • Validated sample preparation materials (e.g., SPE cartridges).

Procedure:

  • Prepare Set 1 (Analyte in Pure Solution):

    • Take an aliquot of pure reconstitution solvent.

    • Spike with Secorapamycin B and the IS to a concentration representing the mid-point of your calibration curve (e.g., MQC).

    • Inject and measure the peak areas.

  • Prepare Set 2 (Analyte in Extracted Matrix):

    • For each of the six individual lots of blank matrix:

      • Process a blank aliquot through your entire validated sample preparation procedure (e.g., SPE).

      • Evaporate the final eluate to dryness.

      • Reconstitute the dried extract with the same reconstitution solvent from Step 1, which has been pre-spiked with Secorapamycin B and IS to the same MQC concentration.

    • Inject each sample and measure the peak areas.

  • Calculations:

    • For each of the six lots, calculate the Matrix Factor (MF) for the analyte:

      MF = (Analyte Peak Area from Set 2) / (Mean Analyte Peak Area from Set 1)

    • Calculate the IS-Normalized Matrix Factor:

      IS-Normalized MF = (Analyte/IS Area Ratio from Set 2) / (Mean Analyte/IS Area Ratio from Set 1)

    • Calculate the Mean MF and the Coefficient of Variation (CV%) of the IS-Normalized MF across the six lots.

Acceptance Criteria (per FDA/EMA guidance):

  • The CV% of the IS-Normalized Matrix Factor across the six lots should be ≤15% .[17][18]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link[17][22]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link[18][19]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044.
  • Souza, I. D., & Lanças, F. M. (2016). Matrix effects in liquid chromatography-mass spectrometry: A critical review. Critical Reviews in Analytical Chemistry, 46(3), 239-249.
  • Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 28(1), 67-103.[12]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Dilute-and-shoot" liquid chromatography-mass spectrometry with automated online solid-phase extraction for high-throughput analysis of drugs in biological fluids.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts: a case study on the determination of pesticide residues in feeding stuff. Analytical and bioanalytical chemistry, 403(9), 2725-2735.
  • Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis.
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
  • Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Tutorials in liquid chromatography-mass spectrometry. Part I: ion sources. Analytical and bioanalytical chemistry, 399(8), 2631-2640.

Sources

Troubleshooting

Technical Support Center: Method Validation for Secorapamycin B Quantification

Welcome to the technical support center for the analytical method validation of Secorapamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of Secorapamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this critical compound. The information herein is grounded in established regulatory frameworks and practical laboratory experience to ensure scientific integrity and reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the setup and execution of a bioanalytical method for Secorapamycin B, providing quick and actionable answers.

Q1: What are the primary regulatory guidelines I should follow for validating my Secorapamycin B assay?

A1: Your method validation should be in accordance with the principles outlined by major regulatory bodies. The most influential guidelines are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[1][2][3][4] Recently, the International Council for Harmonisation (ICH) has finalized the M10 guideline on bioanalytical method validation, which is now the harmonized standard and supersedes previous individual guidelines from the FDA and EMA.[1][5][6][7] Adherence to these guidelines is crucial for ensuring data integrity and regulatory acceptance.

Q2: Which analytical technique is most suitable for the quantification of Secorapamycin B in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of macrolides like Secorapamycin B in complex biological matrices such as plasma, blood, or tissue homogenates.[8][9][10] This is due to its high sensitivity, selectivity, and specificity, which allows for accurate measurement even at low concentrations.[8][11] LC-MS/MS, particularly with a triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode, is the preferred choice for quantitative bioanalysis.[8]

Q3: What are the key stability concerns for Secorapamycin B during sample handling and analysis?

A3: Secorapamycin B, being a ring-opened degradation product of rapamycin, has its own stability profile.[12][13][14] It is known to be unstable in aqueous solutions over extended periods at room temperature.[15] Therefore, it is critical to conduct thorough stability assessments, including:

  • Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.

  • Short-term (bench-top) stability: To assess stability at room temperature for the duration of sample preparation.

  • Long-term stability: To determine appropriate storage conditions (typically -20°C or -80°C) over the course of a study.[12]

  • Post-preparative (autosampler) stability: To ensure the analyte remains stable in the processed sample until injection.

Q4: I am observing poor peak shape (fronting or tailing) for Secorapamycin B. What are the likely causes?

A4: Poor peak shape can stem from several factors. Common culprits include issues with the mobile phase pH, column degradation, or sample overload.[16] For macrolides, using a slightly acidic buffered mobile phase can often improve peak symmetry.[16] Also, consider that Secorapamycin B can exist as multiple conformational isomers, which might lead to complex chromatograms.[16] Optimizing the column temperature may help in coalescing these isomer peaks into a single, sharper peak.[16]

Q5: How do I effectively mitigate matrix effects in my Secorapamycin B assay?

A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a significant challenge in bioanalysis.[11][17][18][19] To mitigate these effects:

  • Optimize Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances.[8][20]

  • Chromatographic Separation: Ensure adequate chromatographic separation of Secorapamycin B from endogenous matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.

  • Evaluate Different Ionization Sources: If significant matrix effects persist, consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as one may be less susceptible to interference for your specific matrix and analyte.[17]

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific issues that may arise during method validation and sample analysis.

Low sensitivity can prevent the assay from reaching the required lower limit of quantification (LLOQ), while inconsistent signal response compromises the precision and accuracy of the data.

Workflow for Troubleshooting Low Sensitivity:

A workflow for diagnosing and resolving low sensitivity issues.

Step-by-Step Protocol:

  • Verify Mass Spectrometer Performance:

    • Action: Infuse a standard solution of Secorapamycin B directly into the mass spectrometer to confirm that the instrument is tuned correctly and that the expected precursor and product ions are being monitored with sufficient intensity.[21]

    • Rationale: This isolates the mass spectrometer from the liquid chromatography system to ensure the detector is functioning optimally.

  • Optimize Ion Source Parameters:

    • Action: Systematically adjust ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for Secorapamycin B.[22]

    • Rationale: The ionization efficiency of an analyte is highly dependent on the conditions within the ion source.

  • Evaluate Mobile Phase Composition:

    • Action: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and organic solvent compositions (e.g., methanol vs. acetonitrile).

    • Rationale: The mobile phase composition significantly impacts the ionization efficiency in ESI. For macrolides, the formation of specific adducts (e.g., ammonium adducts) can enhance signal intensity.[10]

  • Assess Sample Preparation and Extraction Recovery:

    • Action: Perform a recovery experiment by comparing the peak area of an analyte spiked into a blank matrix before extraction to that of a sample spiked after extraction.

    • Rationale: Inefficient extraction will result in a lower amount of analyte reaching the detector, leading to poor sensitivity.

Matrix effects can lead to inaccurate and imprecise results. A systematic approach is required to identify and minimize their impact.

Decision Tree for Managing Matrix Effects:

A decision-making workflow for addressing matrix effects.

Step-by-Step Protocol:

  • Qualitative Assessment via Post-Column Infusion:

    • Action: Infuse a constant flow of Secorapamycin B solution into the MS source while injecting an extracted blank matrix sample onto the LC system.

    • Rationale: This will reveal regions in the chromatogram where co-eluting matrix components cause a dip (ion suppression) or a rise (ion enhancement) in the analyte's baseline signal.

  • Quantitative Assessment of Matrix Factor:

    • Action: Calculate the matrix factor (MF) by comparing the peak area of an analyte spiked into an extracted blank matrix from at least six different sources (lots) to the peak area of the analyte in a pure solution.

    • Rationale: This provides a quantitative measure of the matrix effect and its variability between different sources of the biological matrix, which is a requirement of regulatory guidelines.[3][5]

  • Strategies for Mitigation:

    • Improved Sample Cleanup: If significant matrix effects are observed, transition from a simple protein precipitation method to a more rigorous technique like SPE or LLE to better remove interfering phospholipids and other endogenous components.[20][23]

    • Chromatographic Optimization: Adjust the chromatographic gradient to separate Secorapamycin B from the regions of ion suppression or enhancement identified in the post-column infusion experiment.

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.

III. Data Presentation & Key Validation Parameters

The following tables summarize the essential parameters and acceptance criteria for the validation of a bioanalytical method for Secorapamycin B, in line with ICH M10 guidelines.[5][6]

Table 1: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Peak Area Reproducibility %RSD ≤ 15% for at least 5 replicate injectionsEnsures the stability and consistency of the LC-MS/MS system's response.
Retention Time Reproducibility %RSD ≤ 5%Confirms the stability of the chromatographic separation.
Signal-to-Noise Ratio (S/N) ≥ 5 for the LLOQ standardDemonstrates that the LLOQ is reliably detectable above the background noise.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and internal standard.Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the internal standard.[3]
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[3]
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.For QC samples at LLOQ, Low, Mid, and High concentrations, the mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% at LLOQ).[3][10]
Matrix Effect To assess the impact of matrix components on analyte ionization.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.Mean concentration at each stability time point should be within ±15% of the nominal concentration.

IV. References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • De Boer, T., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(1), 1-4.

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Genzen, J. R., et al. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1019-1027.

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 19). Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS Troubleshooting Guide. Retrieved from [Link]

  • Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 28(1), 67-103.

  • PubMed. (2021). Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • CHROMacademy. (n.d.). LC-MS Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Osche, N., et al. (n.d.). Analytical Method Validation for the Detection of the Drug Sirolimus in Sugar- Coated Tablet using HPLC-DAD. Latin American Journal of Clinical Sciences and Medical Technology.

  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103.

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • Zhang, Y., & Zhang, K. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759.

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207.

  • National Center for Biotechnology Information. (2018, November 10). Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. Retrieved from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • Maleki, S., et al. (2000). Analytical Methodologies for the Determination of Sirolimus: A Review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 897-905.

  • National Center for Biotechnology Information. (n.d.). Severe problem of macrolides resistance to common pathogens in China. Retrieved from [Link]

  • StatPearls. (n.d.). Macrolides. Retrieved from [Link]

  • Salm, P., et al. (1996). Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry. Clinical Chemistry, 42(9), 1417-1425.

  • ResearchGate. (2015, July 21). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, October 3). Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 25). Macrolide Treatment Failure due to Drug–Drug Interactions: Real-World Evidence to Evaluate a Pharmacological Hypothesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methodologies for determination of Sirolimus: A REVIEW. Retrieved from [Link]

  • Accounts of Chemical Research. (2021, March 10). Discovery of Macrolide Antibiotics Effective against Multi-Drug Resistant Gram-Negative Pathogens. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Secorapamycin B and Rapamycin for Researchers

This guide provides an in-depth, objective comparison of the biological activities of the well-established mTOR inhibitor, rapamycin, and its lesser-known derivative, Secorapamycin B. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of the well-established mTOR inhibitor, rapamycin, and its lesser-known derivative, Secorapamycin B. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions and provides the experimental frameworks necessary to evaluate their respective potencies and effects on the mTOR signaling pathway.

Introduction: The Central Role of mTOR and the Action of Rapamycin

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control these fundamental cellular processes. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, each with unique downstream targets and sensitivities to inhibitors.[2]

Rapamycin, a macrolide produced by the soil bacterium Streptomyces hygroscopicus, is a potent and specific allosteric inhibitor of mTORC1.[3] Its mechanism of action involves forming a gain-of-function complex with the intracellular immunophilin FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of raptor with mTOR and thereby inhibiting mTORC1 signaling.[4] This inhibition leads to downstream effects such as the suppression of T-cell proliferation, making rapamycin a cornerstone immunosuppressant in organ transplantation and a subject of intense research in oncology and aging.[3][5]

Unveiling Secorapamycin B: A Structural Perspective

Secorapamycin B is identified as an impurity and a hydroxylated derivative of sirolimus (rapamycin). While structurally related to rapamycin, a key distinction lies in the integrity of the macrolide ring. Secorapamycins are seco-derivatives, meaning the characteristic large lactone ring of rapamycin has been hydrolyzed and opened. This structural alteration is critical, as the conformational rigidity of the macrolide ring is understood to be crucial for the precise orientation of the drug when forming the ternary complex with FKBP12 and the FRB domain of mTOR.

Visualizing the mTOR Signaling Pathway and Inhibitor Action

To comprehend the comparative effects of these molecules, it is essential to visualize their point of intervention within the mTOR signaling cascade.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 (Raptor) Growth Factors->mTORC1 mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Akt Akt (S473) mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth ProteinSynth Protein Synthesis S6K1->ProteinSynth 4EBP1->ProteinSynth CellSurvival Cell Survival Akt->CellSurvival Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1 allosterically inhibits SecorapamycinB Secorapamycin B + FKBP12 (Hypothesized Inactive Complex) SecorapamycinB->mTORC1 likely no inhibition

Caption: The mTOR signaling pathway, highlighting the allosteric inhibition of mTORC1 by the Rapamycin-FKBP12 complex. Secorapamycin B is hypothesized to form an inactive complex with FKBP12, failing to inhibit mTORC1.

Comparative Analysis of Biological Activity: An Experimental Framework

A direct comparison of the biological activities of Secorapamycin B and rapamycin necessitates a multi-faceted experimental approach. The following sections outline the key assays and methodologies to quantitatively assess their impact on mTOR signaling, cell proliferation, and immunosuppression.

Table 1: Hypothetical Comparative Biological Activity Data
ParameterRapamycinSecorapamycin B
mTORC1 Inhibition (IC50) ~1 nM>10 µM (predicted)
T-Cell Proliferation (IC50) ~0.1-1 nM>1 µM (predicted)
S6K Phosphorylation Strong InhibitionMinimal to No Inhibition
4E-BP1 Phosphorylation Strong InhibitionMinimal to No Inhibition
Akt (S473) Phosphorylation No direct inhibition (acute)No direct inhibition

Note: The values for Secorapamycin B are predicted based on the known activity of Secorapamycin A and the structural requirement for mTOR inhibition. Experimental validation is required.

Experimental Protocols

To empirically determine the biological activity of Secorapamycin B relative to rapamycin, the following detailed protocols are recommended.

Western Blot Analysis of mTORC1 Signaling

This experiment is fundamental to directly assess the ability of each compound to inhibit the kinase activity of mTORC1 by examining the phosphorylation status of its key downstream targets, S6K1 and 4E-BP1.

Western_Blot_Workflow node_style node_style A Cell Culture & Treatment (e.g., Jurkat T-cells) B Lyse Cells & Quantify Protein A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer to Membrane C->D E Blocking (Prevent non-specific binding) D->E F Primary Antibody Incubation (p-S6K, p-4E-BP1, total S6K, total 4E-BP1, loading control) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Quantify band intensity) H->I

Caption: A stepwise workflow for performing Western blot analysis to assess mTORC1 signaling inhibition.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Jurkat T-cells, HEK293, or a cancer cell line with a constitutively active PI3K/Akt/mTOR pathway) to 70-80% confluency.

    • Treat cells with a dose-response range of rapamycin (e.g., 0.1 nM to 100 nM) and Secorapamycin B (e.g., 1 nM to 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

    • Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Plot the dose-response curves to determine the IC50 for inhibition of S6K and 4E-BP1 phosphorylation.

T-Cell Proliferation Assay

This functional assay measures the immunosuppressive activity of the compounds by assessing their ability to inhibit the proliferation of activated T-cells.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Proliferation Assay (e.g., BrdU or CFSE-based):

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Label cells with BrdU or CFSE according to the manufacturer's protocol.

    • Plate the cells in a 96-well plate and treat with a dose-response range of rapamycin and Secorapamycin B.

    • Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).[8]

    • Incubate the cells for 72-96 hours.

  • Quantification of Proliferation:

    • For BrdU: Add BrdU labeling reagent for the final 18-24 hours of incubation. Measure BrdU incorporation using an ELISA-based colorimetric assay.[8]

    • For CFSE: Analyze the dilution of CFSE fluorescence in the T-cell population by flow cytometry. Proliferating cells will exhibit reduced fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control.

    • Determine the IC50 for the anti-proliferative effect of each compound.

Expected Outcomes and Interpretation

Based on the available data for Secorapamycin A, it is anticipated that Secorapamycin B will exhibit significantly lower, if any, inhibitory activity on mTORC1 signaling and T-cell proliferation compared to rapamycin.

  • Western Blot: Rapamycin should show a potent, dose-dependent decrease in the phosphorylation of S6K and 4E-BP1. In contrast, Secorapamycin B is expected to have a negligible effect on the phosphorylation of these mTORC1 substrates, even at high concentrations.

  • T-Cell Proliferation Assay: Rapamycin will potently inhibit T-cell proliferation with an IC50 in the low nanomolar range. Secorapamycin B is predicted to be a much weaker inhibitor, with an IC50 several orders of magnitude higher than that of rapamycin.

Conclusion

While Secorapamycin B is a structural derivative of rapamycin, the disruption of its macrolide ring is predicted to severely compromise its biological activity as an mTORC1 inhibitor. The experimental framework provided in this guide offers a robust and systematic approach for researchers to definitively compare the biological effects of Secorapamycin B and rapamycin. The validation of Secorapamycin B's inertness towards mTOR is crucial for any research involving rapamycin stability and metabolism, ensuring that the observed biological effects are attributable to the parent compound and not its degradation products.

References

  • GlpBio. (n.d.). Seco Rapamycin | Cas# 147438-27-5. GlpBio. [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293.
  • Maimon, A., et al. (2014). Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). Molecular Pharmacology, 86(5), 590-601. [Link]

  • RSC Publishing. (2018). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. MedChemComm, 9, 1255-1282. [Link]

  • Sebti, S., & Blagosklonny, M. V. (2009). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PLoS ONE, 4(2), e4524. [Link]

  • Soria, B., et al. (2016). Effect of mTORC1/mTORC2 inhibition on T cell function. British Journal of Haematology, 173(5), 754-768. [Link]

  • Tocris Bioscience. (n.d.).
  • Abdominal Key. (2019). mTOR Inhibitors: Sirolimus and Everolimus. Abdominal Key. [Link]

  • Dumont, F. J., & Su, Q. (1995). Mechanism of action of the immunosuppressant rapamycin. Life sciences, 58(5), 373–395. [Link]

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Comparative

A Comparative Guide to the Differential Effects of Secorapamycin B on mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Central Role of mTOR and the Nuances of Its Inhibition The mechanistic targe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Central Role of mTOR and the Nuances of Its Inhibition

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[3] Consequently, mTOR has emerged as a critical therapeutic target.

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]

  • mTORC1 , characterized by the regulatory protein Raptor, is sensitive to nutrient and growth factor signals and primarily controls protein synthesis, lipid biogenesis, and autophagy.[2]

  • mTORC2 , containing the protein Rictor, is generally insensitive to nutrient deprivation and regulates cell survival, metabolism, and cytoskeletal organization, notably through the phosphorylation and activation of Akt.[4]

Rapamycin, a macrolide natural product, is the archetypal mTOR inhibitor. It functions as an allosteric inhibitor of mTORC1 by first forming a complex with the intracellular receptor FKBP12. This Rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within mTORC1, leading to the inhibition of its downstream signaling.[5][6] While highly specific for mTORC1, prolonged exposure to Rapamycin can also inhibit the assembly and function of mTORC2 in certain cell types.[7]

The chemical stability of Rapamycin is a critical consideration in experimental design and therapeutic applications. Rapamycin can degrade, particularly in aqueous solutions, to form various byproducts. The most well-characterized of these is Secorapamycin A , a ring-opened form resulting from ester hydrolysis.[3][5][8] Furthermore, impurities and metabolites such as Secorapamycin B (34-Hydroxy Sirolimus) can be present in Rapamycin preparations.[9][10] Understanding the biological activity, or lack thereof, of these related compounds is paramount for accurate interpretation of experimental data and for the development of stable and effective mTOR-targeted therapies.

This guide provides a comparative analysis of Rapamycin and its derivative, Secorapamycin B, on mTOR signaling. We will delve into the established inert nature of the primary degradant, Secorapamycin A, and extrapolate the anticipated lack of activity for Secorapamycin B. Crucially, we will provide a comprehensive experimental framework for researchers to definitively test and validate the differential effects of these compounds on mTORC1 and mTORC2 signaling pathways.

The mTOR Signaling Network: A Tale of Two Complexes

The differential regulation and downstream effects of mTORC1 and mTORC2 are central to understanding the impact of mTOR inhibitors. The following diagram illustrates the core components and key substrates of each complex.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream_mTORC1 mTORC1 Substrates cluster_downstream_mTORC2 mTORC2 Substrates Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates mTORC2 mTORC2 Growth Factors->mTORC2 Activates Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Activates Raptor Raptor mLST8_1 mLST8 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Rictor Rictor mSIN1 mSIN1 mLST8_2 mLST8 Akt Akt (S473) mTORC2->Akt Phosphorylates Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Regulates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Promotes (when phosphorylated) Cell Survival Cell Survival Akt->Cell Survival Promotes Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell Seeding Cell Seeding Compound Treatment Treat with: - Vehicle (DMSO) - Rapamycin - Secorapamycin B Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Proliferation Assay Cell Proliferation Assay (e.g., MTT, BrdU) Compound Treatment->Proliferation Assay Directly on treated cells Western Blot Western Blot Analysis (p-S6K, p-4E-BP1, p-Akt) Cell Lysis->Western Blot Kinase Assay In Vitro Kinase Assay (mTORC1 & mTORC2) Cell Lysis->Kinase Assay Immunoprecipitate mTORC1/mTORC2

Figure 2: Experimental Workflow. This diagram outlines the key steps for comparing the effects of Rapamycin and Secorapamycin B, from cell treatment to downstream analysis.

Detailed Experimental Protocols

Western Blot Analysis of mTORC1 and mTORC2 Signaling

This protocol allows for the assessment of the phosphorylation status of key downstream effectors of mTORC1 (S6K1 and 4E-BP1) and mTORC2 (Akt).

Materials:

  • Cell line of interest (e.g., HEK293T, MCF7, or a relevant cancer cell line)

  • Complete cell culture medium

  • Rapamycin and Secorapamycin B stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours, if necessary, to reduce basal mTOR activity.

    • Treat cells with varying concentrations of Rapamycin (e.g., 1-100 nM) and Secorapamycin B (e.g., 1 nM - 10 µM), alongside a vehicle control (DMSO), for 2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the total protein and loading control.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2 in the presence of the inhibitors.

Materials:

  • Cell lysates prepared as described above.

  • Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)

  • Protein A/G magnetic beads

  • Kinase assay buffer

  • Recombinant, inactive substrates (e.g., GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2)

  • ATP

  • Rapamycin and Secorapamycin B

  • SDS-PAGE and Western blotting reagents as described above

  • Phospho-specific antibodies for the substrates (e.g., anti-phospho-4E-BP1, anti-phospho-Akt)

Procedure:

  • Immunoprecipitation of mTOR Complexes:

    • Incubate cell lysates with anti-Raptor or anti-Rictor antibodies for 2-4 hours at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add varying concentrations of Rapamycin or Secorapamycin B to the bead suspension and incubate for 15 minutes on ice.

    • Add the recombinant substrate and ATP to initiate the kinase reaction.

    • Incubate at 30°C for 30 minutes with gentle shaking.

    • Stop the reaction by adding Laemmli buffer and boiling.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE and Western blotting using phospho-specific antibodies against the substrate.

Cell Proliferation Assay

This assay determines the functional consequence of mTOR inhibition on cell growth.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Rapamycin and Secorapamycin B

  • MTT or BrdU assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of Rapamycin and Secorapamycin B.

  • Incubation:

    • Incubate the cells for 24, 48, and 72 hours.

  • Measurement of Proliferation:

    • Follow the manufacturer's protocol for the MTT or BrdU assay to quantify cell proliferation.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control.

    • Determine the IC50 values for each compound, if applicable.

Expected Outcomes and Interpretation

Based on the available information, the expected outcomes of these experiments are summarized below:

AssayRapamycin TreatmentSecorapamycin B Treatment (Predicted)Interpretation
Western Blot (mTORC1) Dose-dependent decrease in p-S6K and p-4E-BP1No significant change in p-S6K and p-4E-BP1Rapamycin inhibits mTORC1; Secorapamycin B is inactive against mTORC1.
Western Blot (mTORC2) No significant change in p-Akt (acute treatment)No significant change in p-AktNeither compound directly inhibits mTORC2 in the short term.
In Vitro Kinase Assay (mTORC1) Inhibition of substrate phosphorylationNo inhibition of substrate phosphorylationRapamycin directly inhibits mTORC1 kinase activity; Secorapamycin B does not.
In Vitro Kinase Assay (mTORC2) No significant inhibition of substrate phosphorylationNo inhibition of substrate phosphorylationNeither compound directly inhibits mTORC2 kinase activity.
Cell Proliferation Assay Dose-dependent inhibition of cell proliferationNo significant effect on cell proliferationInhibition of mTORC1 by Rapamycin leads to reduced cell growth; Secorapamycin B does not affect proliferation via this pathway.

Conclusion

The specificity of Rapamycin as an mTORC1 inhibitor is critically dependent on its intact macrolide structure. The available evidence strongly suggests that its degradation product, Secorapamycin A, is biologically inert with respect to mTOR signaling. By extension, it is highly probable that Secorapamycin B, a hydroxylated derivative, also lacks mTOR inhibitory activity.

For researchers in drug discovery and development, this distinction is of utmost importance. The presence of Secorapamycin B as an impurity or metabolite in Rapamycin formulations could lead to an overestimation of the required therapeutic dose or confound the interpretation of experimental results. The experimental protocols outlined in this guide provide a comprehensive framework for empirically validating the differential effects of Rapamycin and Secorapamycin B on the mTOR signaling pathway. By employing these methods, researchers can ensure the accuracy and reliability of their findings and contribute to the development of more effective and stable mTOR-targeted therapies.

References

  • Liu, Y., et al. (2022). Overview of Research into mTOR Inhibitors. Molecules, 27(16), 5295. [Link]

  • Popova, N. V., et al. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(xii), 110-131. [Link]

  • Kim, J., & Guan, K. L. (2019). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in enzymology, 627, 1–16. [Link]

  • Feldman, M. E., et al. (2009). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PLoS Biology, 7(2), e38. [Link]

  • Venkatasai Life Sciences. Secorapamycin B. [Link]

  • Jacinto, E., et al. (2012). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Methods in Molecular Biology, 821, 75–86. [Link]

  • Rietveld, I. B., et al. (2021). Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). ResearchGate. [Link]

  • Novatia, LLC. (2007). Degradation of rapamycin and its ring-opened isomer. [Link]

  • D'Santos, C. S., et al. (2018). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. MedChemComm, 9(1), 25–40. [Link]

  • National Center for Biotechnology Information. (n.d.). Secorapamycin A. PubChem Compound Database. [Link]

  • Mansure, J. J., et al. (2008). Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma. The American journal of pathology, 173(4), 1033–1041. [Link]

  • Feng, Y., et al. (2022). Tissue-Restricted Inhibition of mTOR Using Chemical Genetics. bioRxiv. [Link]

  • Gonzalez-Larrad, A., et al. (2018). New Mammalian Target of Rapamycin (mTOR) Modulators Derived from Natural Product Databases and Marine Extracts by Using Molecular Docking Techniques. Marine drugs, 16(10), 385. [Link]

  • ResearchGate. (n.d.). Structures of the compounds tested in the study. [Link]

  • ResearchGate. (n.d.). Western blot analysis was used to investigate the effects of rapamycin. [Link]

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  • Chen, J., et al. (1995). Structure-activity Studies of Rapamycin Analogs: Evidence That the C-7 Methoxy Group Is Part of the Effector Domain and Positioned at the FKBP12-FRAP Interface. Journal of the American Chemical Society, 117(49), 12285–12286. [Link]

  • ResearchGate. (n.d.). Western blot analysis to investigate the effects of rapamycin on components of the mTOR pathway. [Link]

  • Gscheidmeier, M., et al. (2000). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(6), 516–525. [Link]

  • ResearchGate. (2000). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. [Link]

  • Chen, L., et al. (2020). Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca 2+ -CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells. Cell Calcium, 87, 102171. [Link]

  • MySkinRecipes. (n.d.). Secorapamycin A(Seco Rapamycin). [Link]

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  • Cruz, M. C., et al. (2011). Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor. Antimicrobial agents and chemotherapy, 55(11), 5205–5214. [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Secorapamycin B and Rapamycin

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of mTOR-targeted therapies, understanding the activity profile of not only the parent compound b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of mTOR-targeted therapies, understanding the activity profile of not only the parent compound but also its metabolites and degradation products is paramount for accurate experimental design and interpretation. This guide provides an in-depth, objective comparison of the cytotoxic profiles of rapamycin, a well-established mTOR inhibitor, and its primary degradation product, Secorapamycin B. By integrating mechanistic insights with detailed experimental protocols, we aim to equip researchers with the necessary knowledge to critically evaluate the roles of these two compounds in their studies.

Introduction: The Tale of a Ring-Opened Analogue

Rapamycin is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties, which it exerts through the allosteric inhibition of the mechanistic Target of Rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] Rapamycin, by forming a complex with the intracellular receptor FKBP12, directly binds to the FRB domain of mTOR, primarily inhibiting the functions of mTORC1.[1][5] This inhibition leads to downstream effects such as cell cycle arrest and induction of apoptosis, contributing to its cytotoxic profile in various cell types, particularly cancer cells.[6][7][8]

Secorapamycin B is the ring-opened hydrolytic degradation product of rapamycin.[9] This structural alteration is crucial as it has been reported to significantly diminish the compound's biological activity. Multiple sources indicate that Secorapamycin B does not significantly affect mTOR function.[9][10] One study notes that it has less than 4% of the potency of rapamycin in a thymocyte proliferation assay.[11] This guide will delve into the mechanistic basis for this difference in cytotoxicity and provide the experimental framework to validate these observations.

Mechanistic Divergence: Why Structure Dictates Cytotoxicity

The profound difference in the cytotoxic effects of rapamycin and Secorapamycin B is rooted in their differential interaction with the mTOR signaling pathway.

Rapamycin's Mechanism of Cytotoxicity

Rapamycin's cytotoxic effects are a direct consequence of its ability to inhibit mTORC1. This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation, leading to:

  • Cell Cycle Arrest: Rapamycin can induce G1-phase cell cycle arrest by downregulating key proteins such as CDK2, CDK4, cyclin D1, and cyclin E.[7][12]

  • Induction of Apoptosis: High doses of rapamycin have been shown to induce apoptosis in several human cancer cell lines.[13][14] This is often associated with the suppression of 4E-BP1 phosphorylation, leading to the sequestration of eIF4E and subsequent apoptotic cell death.[13] Rapamycin can also modulate the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7][12]

  • Autophagy: As a potent inhibitor of mTORC1, a key negative regulator of autophagy, rapamycin is a well-characterized inducer of this cellular process.[1][6]

The Inert Nature of Secorapamycin B

The hydrolysis of the ester bond in the macrolide ring of rapamycin to form Secorapamycin B is thought to disrupt the three-dimensional conformation necessary for high-affinity binding to FKBP12 and the subsequent formation of the inhibitory complex with mTOR. While direct binding studies are not extensively reported in the literature, the functional consequence is a lack of significant mTOR inhibition.[9][10] Consequently, Secorapamycin B is not expected to induce the downstream cytotoxic effects observed with rapamycin.

Comparative Analysis of Cytotoxicity: Expected Outcomes

Based on the available literature, a direct comparative study of the cytotoxicity of rapamycin and Secorapamycin B is expected to yield the following results:

Parameter Rapamycin Secorapamycin B Rationale
IC50 (Cell Viability) Low nM to µM range, cell line dependentSignificantly higher or no cytotoxic effect observedRapamycin's potent mTORC1 inhibition leads to dose-dependent cytotoxicity.[15][16] Secorapamycin B's inability to inhibit mTOR prevents it from inducing cell death.[9][10]
Apoptosis Induction Dose-dependent increase in apoptotic markers (e.g., cleaved caspase-3, Annexin V staining)No significant increase in apoptosisApoptosis induction by rapamycin is linked to mTOR inhibition.[7]
Cell Cycle Progression Arrest in the G1 phaseNo significant effect on cell cycle progressionCell cycle arrest is a downstream consequence of mTORC1 inhibition.[7][12]
mTORC1 Signaling Potent inhibition of p70S6K and 4E-BP1 phosphorylationNo significant inhibition of p70S6K and 4E-BP1 phosphorylationThis directly measures the on-target effect of the compounds on the mTOR pathway.[10]

Experimental Protocols for Cytotoxicity Assessment

To empirically validate the differential cytotoxicity of rapamycin and Secorapamycin B, a series of well-established in vitro assays should be performed. The following are detailed protocols for key experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of rapamycin and Secorapamycin B in culture medium. A suggested concentration range for rapamycin is 0.1 nM to 10 µM, and for Secorapamycin B, 1 µM to 100 µM to confirm its lack of potency. Include a vehicle control (e.g., DMSO). Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Membrane Integrity Assessment: LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from a commercial kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Use appropriate controls (background, spontaneous LDH release, and maximum LDH release) to calculate the percentage of cytotoxicity.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of rapamycin and Secorapamycin B for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizing the Experimental and Signaling Frameworks

To further clarify the experimental logic and the underlying molecular pathways, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in Plates cell_culture->seeding rapa Rapamycin seeding->rapa Treat seco Secorapamycin B seeding->seco Treat vehicle Vehicle Control seeding->vehicle Treat mtt MTT Assay (Viability) rapa->mtt ldh LDH Assay (Membrane Integrity) rapa->ldh apoptosis Annexin V/PI (Apoptosis) rapa->apoptosis seco->mtt seco->ldh seco->apoptosis vehicle->mtt vehicle->ldh vehicle->apoptosis ic50 IC50 Calculation mtt->ic50 cyto_percent % Cytotoxicity ldh->cyto_percent apop_percent % Apoptotic Cells apoptosis->apop_percent

Caption: Experimental workflow for comparing the cytotoxicity of rapamycin and Secorapamycin B.

mtor_pathway cluster_rapamycin Rapamycin cluster_seco Secorapamycin B cluster_mtor mTORC1 Complex cluster_downstream Downstream Effects cluster_cytotoxicity Cytotoxicity rapa Rapamycin fkbp12 FKBP12 rapa->fkbp12 Binds mtorc1 mTORC1 fkbp12->mtorc1 Inhibits seco Secorapamycin B seco->fkbp12 No significant binding proliferation Cell Proliferation mtorc1->proliferation Promotes survival Cell Survival mtorc1->survival Promotes autophagy Autophagy mtorc1->autophagy Inhibits cytotoxicity Cytotoxicity proliferation->cytotoxicity Inhibition leads to survival->cytotoxicity Inhibition leads to

Caption: Simplified signaling pathway illustrating the differential effects of rapamycin and Secorapamycin B on mTORC1.

Conclusion

The available evidence strongly suggests a significant disparity in the cytotoxic profiles of rapamycin and its degradation product, Secorapamycin B. While rapamycin exhibits dose-dependent cytotoxicity across a range of cell lines through its potent inhibition of the mTOR signaling pathway, Secorapamycin B is largely considered biologically inert in this regard. This distinction is critical for researchers studying rapamycin, as the presence of Secorapamycin B in experimental solutions could lead to an underestimation of rapamycin's potency. The experimental protocols provided in this guide offer a robust framework for validating these differences and accurately characterizing the cytotoxic potential of both compounds.

References

  • Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways. Frontiers. Available at: [Link]

  • Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell. National Institutes of Health. Available at: [Link]

  • High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1. National Institutes of Health. Available at: [Link]

  • Optimizing Cell Assays with Rapamycin (Sirolimus): Scenarios, Protocols, and Best Practices. JIB-04. Available at: [Link]

  • Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation. PubMed Central. Available at: [Link]

  • High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1. National Institutes of Health. Available at: [Link]

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  • Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). PubMed Central. Available at: [Link]

  • Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway. PubMed Central. Available at: [Link]

  • Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry. PubMed. Available at: [Link]

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  • Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. ResearchGate. Available at: [Link]

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Comparative

A Comparative Pharmacokinetic Analysis: Secorapamycin B vs. Rapamycin

For Researchers, Scientists, and Drug Development Professionals In the landscape of mTOR inhibitors, rapamycin (also known as sirolimus) stands as a cornerstone compound, pivotal in immunosuppression and with expanding a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mTOR inhibitors, rapamycin (also known as sirolimus) stands as a cornerstone compound, pivotal in immunosuppression and with expanding applications in oncology and longevity research. However, the inherent instability of rapamycin, leading to the formation of degradation products such as secorapamycin, presents a critical consideration in its therapeutic application and analytical characterization. This guide provides an in-depth comparison of the pharmacokinetic profiles of Secorapamycin B and its parent compound, rapamycin, offering insights grounded in experimental data to inform preclinical and clinical research.

Introduction: The Significance of Rapamycin and its Degradation Product, Secorapamycin B

Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, exerts its biological effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then inhibits the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1] This inhibition modulates cell growth, proliferation, and survival.[2] The clinical utility of rapamycin is, however, complicated by its chemical instability. In aqueous environments, rapamycin can undergo hydrolysis of its lactone ring, leading to the formation of a primary degradation product known as secorapamycin.[3] Secorapamycin B is one of the isomeric forms of this ring-opened derivative. Understanding the pharmacokinetic distinctions between the parent drug and its major degradant is paramount for accurate therapeutic drug monitoring, formulation development, and the interpretation of toxicological and efficacy studies.

Comparative Pharmacokinetic Profiles

While extensive pharmacokinetic data is available for rapamycin, the profile of Secorapamycin B is less characterized as it is not typically administered as a therapeutic agent itself. However, by examining the properties of secorapamycin and the factors governing its formation, we can infer its likely pharmacokinetic behavior in comparison to rapamycin.

Absorption

Rapamycin: The oral bioavailability of rapamycin is generally low and highly variable, estimated to be around 14% in humans.[4] This is attributed to several factors, including its poor aqueous solubility, significant first-pass metabolism in the gut and liver primarily by cytochrome P450 3A4 (CYP3A4), and its susceptibility to efflux by P-glycoprotein (P-gp).[4] The absorption of rapamycin is also influenced by food intake, with high-fat meals increasing its bioavailability by approximately 35%.[5][6]

Secorapamycin B: Direct oral absorption data for Secorapamycin B is not available. However, as a more stable entity than rapamycin, it is conceivable that if it were formulated for oral administration, it might exhibit different absorption characteristics. Its formation from rapamycin in the gastrointestinal tract prior to absorption is a possibility that could contribute to the overall variability in rapamycin's bioavailability.

Distribution

Rapamycin: A hallmark of rapamycin's distribution is its extensive and preferential partitioning into erythrocytes (red blood cells), with approximately 95% of the drug sequestered in this compartment.[7][8] This leads to significantly higher whole blood concentrations compared to plasma concentrations.[9] Rapamycin is also highly bound to plasma proteins (around 92%), primarily albumin.[10] It has a large apparent volume of distribution, indicating extensive tissue distribution.[10]

Secorapamycin B: The distribution profile of Secorapamycin B is not well-documented. However, its structural similarity to rapamycin suggests it may also exhibit significant protein binding and tissue distribution. Whether it shares rapamycin's profound sequestration into erythrocytes is unknown and would require dedicated experimental investigation.

Metabolism

Rapamycin: Rapamycin is extensively metabolized in the liver and, to a lesser extent, in the intestinal wall. The primary enzyme responsible for its metabolism is CYP3A4.[9] The main metabolic pathways are demethylation and hydroxylation.[11]

Secorapamycin B: Secorapamycin is a product of rapamycin's degradation and has been identified in rat bile and blood plasma following administration of rapamycin.[3] While it is a metabolite of rapamycin, its own subsequent metabolism has not been extensively studied. It is plausible that as a structurally related compound, it may also be a substrate for CYP enzymes, though likely with different kinetics.

Excretion

Rapamycin: The elimination of rapamycin and its metabolites occurs predominantly through the feces via biliary excretion.[11] Renal clearance is a minor route of elimination. The terminal half-life of rapamycin is long, approximately 62 hours in healthy volunteers, contributing to its accumulation with repeated dosing.[10]

Secorapamycin B: The excretion pathway for Secorapamycin B has not been explicitly determined. Given that it is found in bile after rapamycin administration, it is likely also eliminated through the fecal route.[3]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for rapamycin, compiled from various preclinical and clinical studies. Data for Secorapamycin B are not available for a direct comparison.

ParameterRapamycinSecorapamycin BReferences
Oral Bioavailability ~14% (highly variable)Not Available[4]
Time to Peak Concentration (Tmax) ~1-2 hoursNot Available[10]
Protein Binding ~92%Not Available[10]
Volume of Distribution (Vd) 5.6 - 22.8 L/kgNot Available[10]
Primary Metabolizing Enzyme CYP3A4Not Available[9]
Primary Route of Excretion Fecal/BiliaryNot Available (likely fecal)[11]
Elimination Half-life (t½) ~62 hoursNot Available[10]
Clearance (CL/F) 278 ± 117 mL/h/kgNot Available[12]

Experimental Methodologies

The accurate quantification of rapamycin and the differentiation from its degradants like secorapamycin are critical for pharmacokinetic studies.

Bioanalytical Method: HPLC-MS/MS

A common and robust method for the analysis of rapamycin in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Step-by-Step Protocol:

  • Sample Preparation:

    • Whole blood, plasma, or tissue homogenate is aliquoted.

    • An internal standard (e.g., ascomycin) is added.[13]

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile or methanol).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Separation:

    • A reversed-phase HPLC column (e.g., C18 or C8) is used for separation.[14][15]

    • A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile/methanol) and an aqueous component (often with a modifier like formic acid or ammonium acetate) is employed to separate rapamycin from its metabolites and secorapamycin.[14][16]

    • The column temperature is often elevated (e.g., 40-60°C) to improve peak shape and potentially coalesce conformational isomer peaks.[14]

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection.

    • The analysis is typically performed in positive ion mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both rapamycin and the internal standard.[13]

In Vitro Metabolism Studies

To investigate the metabolic pathways of rapamycin and potentially secorapamycin, in vitro systems are employed.

Workflow for In Vitro Metabolism Assay:

  • Incubation:

    • The test compound (rapamycin or secorapamycin) is incubated with human liver microsomes (HLM) or recombinant human cytochrome P450 enzymes (e.g., CYP3A4).[17]

    • The incubation mixture contains a buffered solution and an NADPH-regenerating system to support enzymatic activity.

  • Reaction Quenching:

    • At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis:

    • The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

Visualization of Key Processes

Rapamycin Metabolism and Degradation Pathway

G rapamycin Rapamycin cyp3a4 CYP3A4 (Liver, Gut) rapamycin->cyp3a4 Metabolism hydrolysis Hydrolysis (Aqueous Environment) rapamycin->hydrolysis Degradation metabolites Demethylated & Hydroxylated Metabolites cyp3a4->metabolites excretion Fecal/Biliary Excretion metabolites->excretion secorapamycin Secorapamycin B (Ring-opened degradant) hydrolysis->secorapamycin secorapamycin->excretion Likely Excretion

Caption: Metabolic and degradation pathways of rapamycin.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 In-Life Phase cluster_1 Bioanalysis cluster_2 Data Analysis dosing Drug Administration (Oral or IV) sampling Blood/Tissue Sampling (Time course) dosing->sampling extraction Sample Extraction (Protein Precipitation) sampling->extraction analysis HPLC-MS/MS Quantification extraction->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling parameter_calc Parameter Calculation (AUC, t½, CL) pk_modeling->parameter_calc

Caption: General workflow for a preclinical pharmacokinetic study.

Discussion and Future Directions

The primary distinction between rapamycin and Secorapamycin B from a pharmacokinetic perspective lies in their chemical stability. Secorapamycin B is a more stable molecule, exhibiting significantly slower degradation than rapamycin in aqueous solutions.[3][18] This has profound implications. The in vivo degradation of rapamycin to secorapamycin could be a source of variability in drug exposure and response. The presence of secorapamycin in biological samples necessitates the use of specific and validated analytical methods that can distinguish between the parent compound and its degradants to avoid overestimation of rapamycin concentrations.

Future research should focus on several key areas. Firstly, a complete pharmacokinetic profile of Secorapamycin B, including its absorption, distribution, metabolism, and excretion after direct administration in preclinical models, would provide invaluable data for a direct comparison. Secondly, investigating the biological activity of Secorapamycin B is crucial. While it is often considered a degradation product, understanding its potential mTOR inhibitory activity or any off-target effects is important for a comprehensive safety and efficacy assessment of rapamycin formulations. Finally, developing formulations that enhance the stability of rapamycin and minimize the formation of secorapamycin could lead to more consistent therapeutic outcomes.

Conclusion

References

  • Honcharik, N., Fryer, J., & Yatscoff, R. (1992). Pharmacokinetics of Rapamycin: Single-Dose Studies in the Rabbit. Therapeutic Drug Monitoring, 14(6), 475–478. Retrieved from [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer. ARKIVOC, 2007(xii), 110-131. Retrieved from [Link]

  • Yatscoff, R. W. (1996). Pharmacokinetics of rapamycin. Transplantation Proceedings, 28(2), 970–973. Retrieved from [Link]

  • Zimmerman, J. J., & Kahan, B. D. (1997). Pharmacokinetics and Safety of Single Oral Doses of Sirolimus (Rapamycin) in Healthy Male Volunteers. Journal of Clinical Pharmacology, 37(5), 405–415. Retrieved from [Link]

  • Zimmerman, J. J., Ferron, G. M., Lim, H. B., & Kahan, B. D. (1999). The Effect of a High-Fat Meal on the Oral Bioavailability of the Immunosuppressant Sirolimus (Rapamycin). Journal of Clinical Pharmacology, 39(11), 1155–1161. Retrieved from [Link]

  • Miller, R. A., Harrison, D. E., Astle, C. M., Baur, J. A., Boyd, A. R., de Cabo, R., ... & Strong, R. (2011). Rapamycin, an inhibitor of mTORC1, extends lifespan in genetically heterogeneous mice. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 66(2), 191-201. Retrieved from [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(xii), 110-131. Retrieved from [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(xii), 110-131. Retrieved from [Link]

  • Yatscoff, R. W., & Chan, K. (1992). Blood distribution of rapamycin. Therapeutic drug monitoring, 14(2), 138–141. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998). 14C rapamycin. Retrieved from [Link]

  • Streit, F., Christians, U., Schiebel, H. M., Napoli, K. L., Ernst, L., Linck, A., ... & Sewing, K. F. (1996). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of mass spectrometry, 31(12), 1325–1334. Retrieved from [Link]

  • Lovasz, G., & Loechel, F. (2000). Specific binding to intracellular proteins determines arterial transport properties for rapamycin and paclitaxel. Circulation, 102(18), 2228–2233. Retrieved from [Link]

  • Zimmerman, J. J., & Kahan, B. D. (1997). Pharmacokinetics and Safety of Single Oral Doses of Sirolimus (Rapamycin) in Healthy Male Volunteers. Journal of Clinical Pharmacology, 37(5), 405–415. Retrieved from [Link]

  • Zimmerman, J. J., Ferron, G. M., Lim, H. B., & Kahan, B. D. (1999). The Effect of a High‐Fat Meal on the Oral Bioavailability of the Immunosuppressant Sirolimus (Rapamycin). Journal of Clinical Pharmacology, 39(11), 1155–1161. Retrieved from [Link]

  • Li, J., Kim, S. G., & Blenis, J. (2014). Rapamycin nanoparticles improves drug bioavailability in PLAM treatment by interstitial injection. BMC medicine, 12(1), 1-11. Retrieved from [Link]

  • Ahmad, I., Singh, S., & Singh, S. (2015). Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of pharmaceutical and biomedical analysis, 115, 456-464. Retrieved from [Link]

  • Kaeberlein, M. (2020). Pharmacokinetic analysis of intermittent rapamycin administration in early-stage Alzheimer's Disease. medRxiv. Retrieved from [Link]

  • Yatscoff, R. W. (1996). Pharmacokinetics of rapamycin. Transplantation proceedings, 28(2), 970-973. Retrieved from [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ARKIVOC, 2007(xii), 110-131. Retrieved from [Link]

  • Urquhart, B. L., & Urquhart, A. J. (2025). Pharmacokinetic parameters of rapamycin in four dogs following a 0.025 mg/kg. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

  • Allstadt, S. D., Rodriguez, C. O., & Vail, D. M. (2014). Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs. American journal of veterinary research, 75(5), 473-479. Retrieved from [Link]

  • Venkataramanan, R., et al. (2020). SP03. Pharmacokinetics of Rapamycin and Tacrolimus in Swine Model of Vascularized Composite Allotransplantation. Transplantation, 104(Supplement 3), S14. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). Retrieved from [Link]

  • Dadashzadeh, S., & Shokri, J. (2013). A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 77–81. Retrieved from [Link]

  • Google Patents. (n.d.). CN115097046B - Method for separating rapamycin and impurities thereof.
  • DeForrest, Z. M., McConkie, S. D., Mann, P. J., & Kiser, M. M. (n.d.). Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues. BASi. Retrieved from [Link]

  • Yatscoff, R. W., & Chan, K. (1992). Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update. Clinical biochemistry, 25(1), 29–35. Retrieved from [Link]

  • Google Patents. (n.d.). CN115097046B - Method for separating rapamycin and impurities thereof.
  • DeForrest, Z. M., McConkie, S. D., Mann, P. J., & Kiser, M. M. (n.d.). Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues. BASi. Retrieved from [Link]

  • Yatscoff, R. W., & Chan, K. (1992). Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update. Clinical biochemistry, 25(1), 29–35. Retrieved from [Link]

  • Dai, Y., & Gu, Y. (2009). In vitro metabolic study of temsirolimus: preparation, isolation, and identification of the metabolites. Journal of pharmaceutical and biomedical analysis, 50(5), 908–915. Retrieved from [Link]

  • An, J. Y., & Blagosklonny, M. V. (2015). New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis. Aging (Albany NY), 7(10), 783–791. Retrieved from [Link]

  • Lamming, D. W., et al. (2019). A novel rapamycin analog is highly selective for mTORC1 in vivo. Nature communications, 10(1), 3297. Retrieved from [Link]

  • Streit, F., Christians, U., Schiebel, H. M., Napoli, K. L., Ernst, L., Linck, A., ... & Sewing, K. F. (1996). Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of mass spectrometry, 31(12), 1325–1334. Retrieved from [Link]

  • Schuurman, H. J., & Kahan, B. D. (2001). Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA International Journal for Chemistry, 55(1-2), 38-43. Retrieved from [Link]

  • Heitman, J., & Cardenas, M. E. (2012). Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor. mBio, 3(6), e00457-12. Retrieved from [Link]

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Validation

A Head-to-Head Comparison of Secorapamycin A and Secorapamycin B: Unraveling the Bioactivity of Rapamycin's Ring-Opened Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed comparative analysis of Secorapamycin A and Secorapamycin B, two prominent degradation products of the immu...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of Secorapamycin A and Secorapamycin B, two prominent degradation products of the immunosuppressant macrolide, Rapamycin (also known as Sirolimus). While both molecules share a common origin, emerging data suggests potentially divergent biological activities. This document will synthesize the current understanding of their chemical structures, mechanisms of action, and biological effects, supported by experimental data and detailed protocols to facilitate further research in this area.

Introduction: Beyond Rapamycin's Canonical Pathway

Rapamycin is a cornerstone of immunosuppressive therapy and a powerful tool in cell biology research, primarily through its potent inhibition of the mechanistic target of rapamycin (mTOR) pathway[1]. However, the therapeutic window of Rapamycin is narrow, and its stability can be a concern, leading to the formation of various degradation products[2][3][4][5]. Among these, the ring-opened isomers, Secorapamycin A and B, have garnered interest. Understanding the biological consequence of this ring-opening is crucial, as these derivatives may possess unique therapeutic properties or contribute to the overall pharmacological profile of Rapamycin administration.

Secorapamycin A is the most well-characterized of these derivatives and is known to be a primary product of Rapamycin degradation[2][3][4][5]. In contrast, information regarding Secorapamycin B is sparse, with its distinct chemical structure suggesting the potential for a different biological activity profile. This guide will first delve into the established characteristics of Secorapamycin A and then present the current, albeit limited, knowledge on Secorapamycin B, highlighting a significant knowledge gap and an opportunity for future investigation.

Chemical Structures and Origins

Both Secorapamycin A and B are formed through the hydrolysis of the lactone ring of Rapamycin. This process can occur under various conditions, including in aqueous solutions and biological matrices[2][3].

Secorapamycin A is the direct product of the hydrolytic cleavage of the ester bond in the macrolide ring of Rapamycin.

Secorapamycin B , on the other hand, is a dihydroxy derivative of Secorapamycin A, indicating further modification beyond the initial ring-opening event[6]. The precise enzymatic or chemical processes leading to the formation of Secorapamycin B in vivo are not yet fully elucidated.

FeatureSecorapamycin ASecorapamycin B
Synonyms Seco Rapamycin, Sirolimus open ring-
CAS Number 147438-27-5185107-79-3[6]
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₈₁NO₁₄[6]
Molecular Weight 914.19 g/mol 932.2 g/mol [6]
Key Structural Difference Single hydrolytic ring-opening of RapamycinDihydroxy derivative of Secorapamycin A[6]

Head-to-Head Comparison of Biological Activity

A direct comparative study of the biological activities of Secorapamycin A and Secorapamycin B is not available in the current scientific literature. Therefore, this section will focus on the known biological profile of Secorapamycin A and highlight the absence of data for Secorapamycin B.

Immunosuppressive and Anti-Proliferative Effects

Secorapamycin A has been shown to possess significantly reduced immunosuppressive and anti-proliferative activity compared to its parent compound, Rapamycin. This has been primarily demonstrated in T-cell proliferation assays.

Experimental Data Summary: T-Cell Proliferation

CompoundAssayKey FindingsReference
Secorapamycin A Thymocyte Proliferation AssayLess than 4% of the potency of Rapamycin.
Rapamycin T-cell Proliferation AssaysPotent inhibitor of T-cell proliferation.[7][8]

Secorapamycin B: There is currently no publicly available data on the immunosuppressive or anti-proliferative effects of Secorapamycin B. The addition of two hydroxyl groups could potentially alter its interaction with biological targets, but this remains to be experimentally verified.

Mechanism of Action: A Shift from mTOR to the Proteasome

A key divergence between Rapamycin and Secorapamycin A lies in their interaction with the mTOR pathway.

mTOR Inhibition:

  • Secorapamycin A: Unlike Rapamycin, Secorapamycin A is reported to not significantly affect mTOR function. This is a critical distinction, suggesting that any biological activity it possesses is mediated through alternative pathways.

  • Secorapamycin B: The effect of Secorapamycin B on mTOR is unknown.

Proteasome Inhibition: Interestingly, both Rapamycin and Secorapamycin A have been shown to inhibit the proteasome, an essential cellular machinery for protein degradation. This suggests a shared, mTOR-independent mechanism of action.

Experimental Data Summary: Proteasome Inhibition

CompoundAssayKey FindingsReference
Secorapamycin A In vitro proteasome activity assayInhibits proteasome activity, albeit less efficiently than Rapamycin.
Rapamycin In vitro proteasome activity assayAllosterically inhibits the proteasome.

Secorapamycin B: The effect of Secorapamycin B on proteasome activity has not been reported.

Experimental Protocols

To facilitate further investigation into the biological activities of Secorapamycin A and B, detailed protocols for key assays are provided below.

Protocol 1: Thymocyte Proliferation Assay

This assay is a classic method to assess the immunosuppressive potential of a compound by measuring its effect on the proliferation of thymocytes stimulated with a mitogen.

Materials:

  • Thymocytes isolated from a suitable animal model (e.g., broiler chickens)[9]

  • Complete RPMI 1640 medium (containing 10% FBS, 5% inactivated chicken sera, 1 mmol sodium pyruvate, 4 mmol glutamine, and Penicillin-Streptomycin)[9]

  • Histopaque-1077

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • Test compounds (Secorapamycin A, Secorapamycin B, Rapamycin) dissolved in a suitable vehicle (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) or [³H]-thymidine

  • 96-well cell culture plates

Procedure:

  • Isolate thymocytes from the thymus gland by mechanical dissociation through a cell strainer[9].

  • Purify thymocytes by density gradient centrifugation using Histopaque-1077[9].

  • Wash and resuspend the cells in complete RPMI 1640 medium and determine cell viability and concentration using trypan blue exclusion.

  • Seed the thymocytes into a 96-well plate at a density of 2 x 10⁷ cells/mL[9].

  • Pre-incubate the cells with various concentrations of Secorapamycin A, Secorapamycin B, or Rapamycin for 2 hours at 41°C[9].

  • Add the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulate proliferation.

  • Incubate the plates for 48 hours at 41°C in a humidified incubator with 5% CO₂[9].

  • Assess cell proliferation:

    • CCK-8 Method: Add 20 µL of CCK-8 reagent to each well and incubate for 4 hours. Measure the absorbance at 450 nm[9].

    • [³H]-thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter[10][11].

  • Calculate the percentage of inhibition of proliferation relative to the vehicle-treated control.

Protocol 2: Proteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using fluorogenic substrates.

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 250 mM sucrose, 1 mM DTT, 2 mM ATP)[12]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA)[13]

  • Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, and Z-LLE-AMC for caspase-like activity) dissolved in DMSO[13]

  • Test compounds (Secorapamycin A, Secorapamycin B, Rapamycin)

  • Proteasome inhibitor (e.g., MG132 or Bortezomib) as a positive control[12]

  • Black, flat-bottom 96-well plates

  • Fluorometric plate reader

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of Secorapamycin A, Secorapamycin B, or Rapamycin for a specified time.

  • Harvest and lyse the cells in lysis buffer[12][13].

  • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

  • In a black 96-well plate, add 50 µg of cell lysate to each well.

  • Prepare the assay buffer containing the specific fluorogenic substrate at a final concentration of 100 µM[13].

  • Add the substrate-containing assay buffer to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light[13].

  • Measure the fluorescence intensity using an excitation wavelength of 360 nm and an emission wavelength of 460 nm[13].

  • Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.

Visualization of Key Concepts

Signaling Pathway: Rapamycin vs. Secorapamycin A

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor mTORC1 mTORC1 Receptor->mTORC1 Activates FKBP12 FKBP12 FKBP12->mTORC1 Inhibits (with Rapamycin) Proliferation_Survival Proliferation_Survival mTORC1->Proliferation_Survival Promotes Proteasome Proteasome Protein_Degradation Protein_Degradation Proteasome->Protein_Degradation Mediates Rapamycin Rapamycin Rapamycin->FKBP12 Rapamycin->Proteasome Inhibits Secorapamycin_A Secorapamycin_A Secorapamycin_A->Proteasome Inhibits G Cell_Culture 1. Cell Culture & Treatment (Secorapamycin A/B) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification Assay_Setup 4. Assay Setup in 96-well Plate (Lysate + Substrate) Protein_Quantification->Assay_Setup Incubation 5. Incubation (37°C, 60 min) Assay_Setup->Incubation Fluorescence_Reading 6. Fluorescence Reading (Ex:360nm, Em:460nm) Incubation->Fluorescence_Reading Data_Analysis 7. Data Analysis (% Inhibition) Fluorescence_Reading->Data_Analysis

Caption: Workflow for assessing proteasome inhibition.

Conclusion and Future Directions

Secorapamycin A, a primary degradation product of Rapamycin, exhibits a distinct biological profile from its parent compound. Its significantly reduced immunosuppressive activity and lack of mTOR inhibition, coupled with a retained ability to inhibit the proteasome, suggest a different therapeutic potential and toxicological profile. The greater stability of Secorapamycin A compared to Rapamycin could also be advantageous in certain therapeutic contexts.[2][3][4][5]

The stark absence of biological data for Secorapamycin B represents a significant gap in our understanding of Rapamycin's degradation products. The structural differences between Secorapamycin A and B, namely the presence of additional hydroxyl groups in the latter, could have profound implications for their biological activity. These groups may alter the molecule's polarity, solubility, and ability to form hydrogen bonds, potentially leading to different interactions with biological targets.

Future research should prioritize a direct, head-to-head comparison of Secorapamycin A and B in a panel of relevant biological assays, including those for immunosuppression, anti-proliferative activity, and proteasome inhibition. Such studies are essential to fully elucidate the pharmacological landscape of Rapamycin's derivatives and could uncover novel therapeutic leads or provide critical information for the development of more stable and effective Rapamycin formulations.

References

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  • Comparative study of cyclosporine and tacrolimus vs newer immunosuppressants mycophenolate mofetil and rapamycin on coronary endothelial function. PubMed, 2002. [Link]

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Comparative

A Guide to Inter-Laboratory Comparison of Secorapamycin B Analysis: Ensuring Accuracy and Reproducibility in Drug Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the accuracy and consistency of analytical data are paramount. This is particularly true for novel therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the accuracy and consistency of analytical data are paramount. This is particularly true for novel therapeutic agents and their related substances, such as Secorapamycin B. As a critical component in the broader understanding of Rapamycin's stability and metabolism, the ability to reliably quantify Secorapamycin B across different laboratories is essential for regulatory submissions and clinical trial success. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Secorapamycin B analysis, offering insights into methodology, data interpretation, and best practices rooted in scientific integrity.

Introduction: The Significance of Secorapamycin B Analysis

Secorapamycin B, a derivative of the immunosuppressant Rapamycin (also known as Sirolimus), represents a key molecule in the study of Rapamycin's degradation pathways. While Rapamycin is a cornerstone in transplantation medicine, its stability can be a challenge, leading to the formation of various degradation products[1]. The accurate quantification of these products, including Secorapamycin B, is crucial for understanding the drug's stability profile, ensuring product quality, and evaluating its therapeutic window.

An inter-laboratory comparison, or round-robin study, is a powerful tool to assess the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories[2][3]. The data generated from such a study provides a robust evaluation of the method's performance and identifies potential sources of variability. This guide outlines a comparative study of two common analytical techniques for the quantification of Secorapamycin B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Designing the Inter-Laboratory Study: A Blueprint for Reliability

A well-designed inter-laboratory study is the foundation of trustworthy results. The following sections detail the critical components of a study designed to compare the analysis of Secorapamycin B by RP-HPLC and LC-MS/MS.

Study Participants and Sample Distribution

A minimum of five to ten laboratories with experience in pharmaceutical analysis should be recruited to participate in the study. Each laboratory will receive a set of identical, blind samples containing Secorapamycin B at various concentrations, along with a well-characterized reference standard. The sample matrix should be representative of the intended application, for example, a simple solvent-based matrix for drug substance analysis or a more complex biological matrix for pharmacokinetic studies.

Analytical Methods for Comparison

Two primary analytical methods will be evaluated in this inter-laboratory study:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A widely accessible and cost-effective technique suitable for quantifying compounds with a UV chromophore.

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method, often considered the gold standard for quantitative analysis in complex matrices[4][5].

The detailed protocols for both methods are provided in Section 5 of this guide.

Validation Parameters

The performance of each analytical method will be assessed based on a set of validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines[5][6][7][8]. These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Interpretation: Unveiling Method Performance

The data submitted by the participating laboratories will be subjected to rigorous statistical analysis to evaluate the performance of each analytical method.

Statistical Analysis

Statistical methods such as analysis of variance (ANOVA) will be used to assess the intra- and inter-laboratory variability. The performance of each laboratory will also be evaluated using Z-scores, which indicate how far a laboratory's result deviates from the consensus mean[3]. Mandel's h and k statistics can be used to graphically assess the consistency of the data across laboratories[3].

Comparative Performance of RP-HPLC-UV and LC-MS/MS

The following tables summarize the hypothetical results of the inter-laboratory comparison, highlighting the key performance characteristics of each method.

Table 1: Summary of Linearity and Range

ParameterRP-HPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.999
Range (µg/mL) 1 - 1000.1 - 50

Table 2: Summary of Accuracy and Precision

ParameterRP-HPLC-UVLC-MS/MS
Accuracy (% Recovery) 85 - 115%95 - 105%
Repeatability (RSD%) < 5%< 3%
Intermediate Precision (RSD%) < 8%< 5%

Table 3: Summary of Sensitivity and Robustness

ParameterRP-HPLC-UVLC-MS/MS
LOD (µg/mL) 0.50.05
LOQ (µg/mL) 1.00.1
Robustness ModerateHigh

Based on this hypothetical data, LC-MS/MS demonstrates superior performance in terms of linearity, accuracy, precision, and sensitivity compared to RP-HPLC-UV. The higher robustness of the LC-MS/MS method suggests it is less susceptible to minor variations in experimental conditions.

Visualization of Experimental Workflows

To provide a clear understanding of the analytical processes, the following diagrams illustrate the workflows for both the RP-HPLC-UV and LC-MS/MS methods.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing Secorapamycin B Dilution Dilution with Mobile Phase Sample->Dilution Step 1 Filtration Filtration (0.45 µm) Dilution->Filtration Step 2 Injection Injection into HPLC Filtration->Injection Step 3 Column C18 Column Separation Injection->Column Step 4 Detection UV Detection (278 nm) Column->Detection Step 5 Chromatogram Chromatogram Generation Detection->Chromatogram Step 6 Quantification Quantification Chromatogram->Quantification Step 7

Caption: General workflow for RP-HPLC-UV analysis of Secorapamycin B.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample containing Secorapamycin B Protein_Precipitation Protein Precipitation (if biological matrix) Sample->Protein_Precipitation Step 1 SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Step 2 Reconstitution Reconstitution SPE->Reconstitution Step 3 Injection Injection into LC Reconstitution->Injection Step 4 Column UPLC Column Separation Injection->Column Step 5 Ionization Electrospray Ionization (ESI) Column->Ionization Step 6 MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Step 7 MRM_Data MRM Data Acquisition MS_Analysis->MRM_Data Step 8 Quantification Quantification MRM_Data->Quantification Step 9

Caption: General workflow for LC-MS/MS analysis of Secorapamycin B.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the two analytical methods evaluated in this guide. These protocols are designed to be self-validating, with clear explanations for the experimental choices.

Protocol 1: RP-HPLC-UV Method

Rationale: This method provides a robust and widely accessible approach for the quantification of Secorapamycin B. The use of a C18 column offers good retention for the relatively non-polar analyte, and the gradient elution ensures adequate separation from potential impurities. UV detection at 278 nm is chosen based on the characteristic absorbance of the Rapamycin family of compounds[9][10].

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of Secorapamycin B reference standard in acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dilute the sample containing Secorapamycin B with the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the Secorapamycin B peak against the concentration of the standards. Determine the concentration of Secorapamycin B in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method

Rationale: This method offers superior sensitivity and selectivity, making it ideal for the analysis of Secorapamycin B in complex matrices or at low concentrations[4][11][12]. The use of a UPLC system allows for faster analysis times and better resolution. Electrospray ionization in positive mode is chosen for its efficiency in ionizing macrolide compounds. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantitative analysis.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Secorapamycin B: Precursor ion (Q1) m/z 950.6 -> Product ion (Q3) m/z [Specific fragment to be determined experimentally]

    • Internal Standard (e.g., Ascomycin): Precursor ion (Q1) m/z 809.5 -> Product ion (Q3) m/z 756.5[10]

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Procedure:

  • Standard and Sample Preparation:

    • For simple matrices: Follow the procedure outlined in the RP-HPLC-UV method, using an appropriate internal standard.

    • For biological matrices (e.g., plasma, blood): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the peak area ratio of Secorapamycin B to the internal standard against the concentration of the standards. Calculate the concentration of Secorapamycin B in the samples using the regression equation from the calibration curve.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for an inter-laboratory comparison of Secorapamycin B analysis. The hypothetical results suggest that while both RP-HPLC-UV and LC-MS/MS are capable of quantifying Secorapamycin B, the LC-MS/MS method offers superior performance in terms of sensitivity, selectivity, accuracy, and precision.

For routine quality control of drug substances where concentrations are expected to be high and the matrix is simple, a well-validated RP-HPLC-UV method may be sufficient and more cost-effective. However, for applications requiring high sensitivity, such as the analysis of biological samples in pharmacokinetic studies or the detection of trace-level impurities, the LC-MS/MS method is unequivocally the recommended approach.

The successful implementation of an inter-laboratory comparison study, as detailed in this guide, will provide the necessary confidence in the chosen analytical method, ensuring data integrity and facilitating a smoother drug development and regulatory approval process.

References

  • Validation of a simple liquid chromatography coupled to tandem mass spectrometry method for the simultaneous determination of tacrolimus, sirolimus, everolimus and cyclosporin A in dried matrix on paper discs. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. (2016). Chinese Pharmaceutical Journal, 51(2), 139-143. Retrieved January 19, 2026, from [Link]

  • A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin. (2012). Iranian Journal of Pharmaceutical Research, 11(1), 91-97. Retrieved January 19, 2026, from [Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2023). International Journal of Molecular Sciences, 24(13), 10831. Retrieved January 19, 2026, from [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2013). Journal of Chromatography B, 927, 131-139. Retrieved January 19, 2026, from [Link]

  • Determination of rapamycin in whole blood by HPLC. (1997). Therapeutic Drug Monitoring, 19(1), 112-116. Retrieved January 19, 2026, from [Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2001). SP Report 2001:23. Retrieved January 19, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved January 19, 2026, from [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (2010). Archimer. Retrieved January 19, 2026, from [Link]

  • Interlaboratory comparison. (n.d.). PE100+ Association. Retrieved January 19, 2026, from [Link]

  • Degradation of rapamycin and its ring-opened isomer. (2007). Arkivoc, 2007(4), 115-129. Retrieved January 19, 2026, from [Link]

  • Method for separating rapamycin and impurities thereof. (2022). Google Patents.
  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Analytical Methodologies for the Determination of Sirolimus: A Review. (2013). Research & Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-8. Retrieved January 19, 2026, from [Link]

  • Analytical Method Validation Protocol for Pharmaceuticals. (2013). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). MHRA. Retrieved January 19, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Secorapamycin B Purification Methods

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This is particularly true for complex natural products like Secorapamycin B, a macrolide with significant research i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This is particularly true for complex natural products like Secorapamycin B, a macrolide with significant research interest. As the ring-opened derivative of the well-known immunosuppressant Rapamycin (also known as Sirolimus), Secorapamycin B often presents unique purification challenges due to its structural complexity and potential for isomeric forms and related impurities.[1][2] This guide provides an in-depth comparison of three primary chromatographic methods for the purification of Secorapamycin B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Size-Exclusion Chromatography (SEC). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific research needs.

The Purification Challenge: Understanding Secorapamycin B and Its Impurities

Secorapamycin B is a large macrocycle with a molecular weight of 932.2 g/mol and a formula of C51H81NO14. Its structure contains numerous chiral centers and functional groups, making it susceptible to degradation and isomerization. The primary impurities in a crude sample of Secorapamycin B are likely to include residual Rapamycin, other Secorapamycin isomers (such as Secorapamycin A), and degradation products arising from the ring-opening process. The presence of these closely related compounds necessitates a purification strategy with high resolving power.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used technique for the purification of macrolides due to its high resolution and compatibility with a broad range of organic solvents.[1][3][4]

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica particles bonded with C8 or C18 alkyl chains. The mobile phase is polar, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol. Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic molecules, like Secorapamycin B, will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, leading to the elution of the retained compounds.

The choice of a C8 or C18 column is critical. A C18 column provides greater hydrophobicity and is often the first choice for large, nonpolar molecules like Secorapamycin B, offering potentially better separation of closely related impurities. The use of a buffer, such as ammonium acetate, helps to maintain a consistent pH and improve peak shape. Elevated column temperatures (e.g., 57°C) can also enhance separation efficiency by reducing mobile phase viscosity and improving mass transfer kinetics.[1][2]

Experimental Protocol: Preparative RP-HPLC of Secorapamycin B

This protocol is designed for the purification of gram-scale quantities of crude Secorapamycin B.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Sample: Crude Secorapamycin B dissolved in a minimal amount of methanol

Procedure:

  • Column Equilibration: Equilibrate the column with 30% Mobile Phase B at a flow rate of 20 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude Secorapamycin B onto the column. The injection volume will depend on the concentration of the sample and the loading capacity of the column.

  • Gradient Elution:

    • 0-10 min: 30% B (isocratic)

    • 10-50 min: 30-80% B (linear gradient)

    • 50-55 min: 80% B (isocratic)

    • 55-60 min: 80-30% B (linear gradient)

    • 60-70 min: 30% B (isocratic, re-equilibration)

  • Detection: Monitor the elution profile at 278 nm.

  • Fraction Collection: Collect fractions corresponding to the main Secorapamycin B peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow Diagram: RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_post Post-Purification dissolve Dissolve Crude Secorapamycin B in Methanol inject Inject Sample dissolve->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (278 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate pure_product Pure Secorapamycin B evaporate->pure_product

Caption: Workflow for Secorapamycin B purification by RP-HPLC.

Method 2: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC offers an orthogonal separation mechanism to RP-HPLC, making it a valuable tool for purifying compounds with polar functional groups or for separating isomers that are difficult to resolve by reversed-phase methods.[4]

Principle of Separation

In NP-HPLC, the stationary phase is polar (hydrophilic), typically unmodified silica or silica bonded with polar functional groups like cyano or amino. The mobile phase is nonpolar, usually a mixture of a nonpolar solvent like hexane or heptane and a slightly more polar solvent like isopropanol or ethyl acetate. Separation is based on the adsorption of the analyte onto the polar stationary phase. More polar molecules will interact more strongly with the stationary phase and elute later. The elution strength of the mobile phase is increased by adding a more polar solvent, which competes with the analyte for adsorption sites on the stationary phase. For a complex molecule like Secorapamycin B, with its multiple hydroxyl and ether groups, NP-HPLC can provide unique selectivity.

Experimental Protocol: Preparative NP-HPLC of Secorapamycin B

This protocol is suitable for the purification of Secorapamycin B, particularly for separating it from less polar impurities or isomers with different polarities.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Normal-phase silica column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol

  • Sample: Partially purified Secorapamycin B (e.g., from a preliminary RP-HPLC step) dissolved in a minimal amount of the initial mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the column with 10% Mobile Phase B in Mobile Phase A at a flow rate of 18 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Gradient Elution:

    • 0-5 min: 10% B (isocratic)

    • 5-45 min: 10-50% B (linear gradient)

    • 45-50 min: 50% B (isocratic)

    • 50-55 min: 50-10% B (linear gradient)

    • 55-65 min: 10% B (isocratic, re-equilibration)

  • Detection: Monitor the elution profile at 278 nm.

  • Fraction Collection: Collect fractions containing the purified Secorapamycin B.

  • Purity Analysis: Assess the purity of the collected fractions using analytical NP-HPLC or RP-HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvents using a rotary evaporator.

Workflow Diagram: NP-HPLC Purification

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative NP-HPLC cluster_post Post-Purification dissolve Dissolve Sample in Initial Mobile Phase inject Inject Sample dissolve->inject separate Gradient Elution (Silica Column) inject->separate detect UV Detection (278 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate pure_product Pure Secorapamycin B evaporate->pure_product

Caption: Workflow for Secorapamycin B purification by NP-HPLC.

Method 3: Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size in solution.[5][6] It is a non-adsorptive technique, making it a gentle method for purifying large and potentially sensitive molecules.

Principle of Separation

SEC utilizes a porous stationary phase with a well-defined pore size distribution. Larger molecules that cannot enter the pores of the stationary phase beads travel through the column in the interstitial volume and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. Molecules are therefore separated in order of decreasing hydrodynamic radius. For a large molecule like Secorapamycin B, SEC can be particularly useful for removing smaller, unrelated impurities or for separating aggregates from the monomeric form.

The choice of the stationary phase is critical and depends on the molecular weight of the target molecule and the solvent system. For organic-soluble molecules like Secorapamycin B, stationary phases such as cross-linked polystyrene-divinylbenzene are suitable.

Experimental Protocol: Preparative SEC of Secorapamycin B

This protocol is designed as a polishing step to remove small molecule impurities or aggregates.

Instrumentation and Materials:

  • Preparative HPLC or FPLC system with a pump, injector, and UV-Vis detector

  • Size-exclusion column suitable for organic solvents with an appropriate molecular weight range (e.g., 100 - 2000 Da)

  • Mobile Phase: Tetrahydrofuran (THF) or another suitable organic solvent

  • Sample: Secorapamycin B, previously purified by RP-HPLC or NP-HPLC, dissolved in the mobile phase

Procedure:

  • Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 5 mL/min) until a stable baseline is obtained.

  • Sample Injection: Inject the dissolved sample onto the column. The injection volume should be kept small (typically 1-2% of the column volume) to ensure optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution at 278 nm.

  • Fraction Collection: Collect the fractions corresponding to the Secorapamycin B peak, which should elute before smaller impurities.

  • Purity Analysis: Confirm the purity of the collected fractions by analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram: SEC Purification

SEC_Workflow cluster_prep Sample Preparation cluster_sec Preparative SEC cluster_post Post-Purification dissolve Dissolve Purified Sample in Mobile Phase (THF) inject Inject Sample dissolve->inject separate Isocratic Elution (Size-Exclusion Column) inject->separate detect UV Detection (278 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate pure_product Highly Pure Secorapamycin B evaporate->pure_product

Caption: Workflow for Secorapamycin B purification by SEC.

Comparative Analysis of Purification Methods

The choice of purification method depends on several factors, including the initial purity of the sample, the desired final purity, the scale of the purification, and available resources. The following table provides a comparative overview of the three methods discussed.

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Size-Exclusion Chromatography (SEC)
Principle Partitioning based on hydrophobicityAdsorption based on polaritySeparation based on molecular size
Primary Application Primary purification of crude extracts, high-resolution separation of closely related compoundsOrthogonal purification, separation of isomers with different polaritiesPolishing step, removal of aggregates and small molecule impurities
Typical Purity Achieved >98%>98%>99.5% (when used as a final step)
Typical Yield 70-90%75-95%>95%
Scalability Excellent, from analytical to process scale[7][8]Good, but can be more challenging than RP-HPLC due to solvent considerationsLimited by sample volume, more suitable for smaller scale or as a final polishing step[6]
Throughput Moderate to highModerateLow to moderate
Cost Moderate (solvents and columns)Moderate to high (solvents can be more expensive)High (columns can be expensive)
Advantages High resolving power, robust, wide applicabilityOrthogonal selectivity to RP-HPLC, good for isomer separationGentle, non-denaturing, predictable separation
Disadvantages May not resolve all isomers, potential for on-column degradationSensitive to water content in the mobile phase, less robust than RP-HPLCLow resolution for molecules of similar size, limited loading capacity

Conclusion and Recommendations

For the purification of Secorapamycin B, a multi-step approach is often the most effective strategy to achieve high purity.

  • Reversed-Phase HPLC is the recommended primary purification method for crude extracts of Secorapamycin B. Its high resolving power is well-suited for separating Secorapamycin B from the majority of its related impurities.

  • Normal-Phase HPLC serves as an excellent secondary purification step. Its orthogonal separation mechanism can effectively remove impurities that co-elute with Secorapamycin B in RP-HPLC.

  • Size-Exclusion Chromatography is best employed as a final polishing step to remove any remaining small molecule impurities or to separate aggregates that may have formed during previous purification and handling steps.

By understanding the principles and practical considerations of each of these powerful chromatographic techniques, researchers can develop a robust and efficient purification strategy to obtain high-purity Secorapamycin B for their critical research and development activities.

References

  • Scale-up of Preparative Liquid Chromatography for Purification of Macrolide Antibiotics. Journal of Chemical Engineering of Japan.
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Comparative

A Comparative Stability Analysis of Rapamycin and Secorapamycin B: A Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients is paramount. This guide provides an in-depth comparative stability analysis of the pot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients is paramount. This guide provides an in-depth comparative stability analysis of the potent immunosuppressant rapamycin and its primary ring-opened degradation product, Secorapamycin B. By elucidating the chemical properties and degradation kinetics of these two molecules, we aim to equip researchers with the knowledge to design robust formulations and analytical methods.

Introduction: The Tale of a Ring

Rapamycin, a 31-membered macrolide, is a cornerstone of immunosuppressive therapy and has garnered significant interest for its anti-proliferative properties.[1][2] Its clinical utility, however, is challenged by its inherent chemical instability. The strained macrocyclic ring of rapamycin is susceptible to hydrolysis, leading to the formation of a more stable, ring-opened derivative known as secorapamycin. Secorapamycin B is one of the isomers of this degradation product. This guide will dissect the structural differences that dictate their stability and explore the practical implications for their handling and analysis.

Chemical Structures: The Basis of Stability

The fundamental difference in the stability of rapamycin and Secorapamycin B lies in their chemical structures. Rapamycin possesses a large lactone (cyclic ester) ring, which is sterically strained. This strain makes the ester bond susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.

Rapamycin (Sirolimus)

  • Molecular Formula: C₅₁H₇₉NO₁₃[3]

  • Key Feature: A 31-membered macrocyclic lactone.

Secorapamycin B

  • Molecular Formula: C₅₁H₈₁NO₁₄[3]

  • Key Feature: A linear carboxylic acid resulting from the hydrolysis of the lactone bond in rapamycin.[1][2]

The opening of the macrolide ring in Secorapamycin B relieves the steric strain, resulting in a more thermodynamically stable molecule.[1][2][4][5]

Comparative Stability: A Quantitative Look

Extensive studies have demonstrated that secorapamycin is significantly more stable than rapamycin, particularly in aqueous solutions.[1][2][4][5][6] The degradation of rapamycin follows first-order kinetics and is notably accelerated by basic conditions.[1][2][4]

ConditionRapamycin Half-life (t₁/₂)Secorapamycin DegradationReference(s)
Apparent pH 7.3 (23.7 mM NH₄OAc)~890 hoursDistinctly slower than rapamycin[1][4]
Apparent pH 7.3 (237 mM NH₄OAc)~200 hoursSlower than rapamycin, with a ~15% decrease over 19 days.[1]
Apparent pH 12.2 (in NaOH solution)Reduced by 3 orders of magnitude compared to pH 7.3Significantly slower than rapamycin[1][4]

Expert Insight: The pronounced instability of rapamycin in basic conditions is a critical consideration for formulation development. Buffering solutions to a slightly acidic or neutral pH is crucial for maintaining the integrity of the parent compound. The enhanced stability of Secorapamycin B makes it a key marker for rapamycin degradation in stability studies.

Degradation Pathways and Mechanisms

The primary degradation pathway for rapamycin is the hydrolysis of its lactone ring to form secorapamycin.[1][2] This reaction is catalyzed by both specific and general bases.[1][2][4][5]

G Rapamycin Rapamycin (Strained Macrolide) Secorapamycin_B Secorapamycin B (Ring-Opened Carboxylic Acid) Rapamycin->Secorapamycin_B  Hydrolysis (Base-Catalyzed) (Lactone Cleavage) Further_Degradation Further Degradation Products (Fragmentation, Water Addition) Secorapamycin_B->Further_Degradation  Fragmentation & Water Addition (Under highly basic conditions)

Caption: Primary degradation pathway of rapamycin to Secorapamycin B.

In addition to hydrolysis, rapamycin can also undergo autoxidation, leading to the formation of various monomeric and oligomeric compounds, including epoxides and ketones.[7]

Biological Activity: A Tale of Two Functions

The structural change from rapamycin to Secorapamycin B has profound implications for their biological activity. Rapamycin exerts its immunosuppressive and anti-proliferative effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then inhibits the mechanistic Target of Rapamycin (mTOR) protein kinase.[8][9][10][11]

In contrast, Secorapamycin B has been reported to not affect mTOR function.[12] This loss of mTOR inhibitory activity is a critical consequence of rapamycin degradation and underscores the importance of stability in maintaining therapeutic efficacy.

G cluster_0 Rapamycin cluster_1 Secorapamycin B Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 forms complex FKBP12->Inhibition mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Inhibition->mTORC1 inhibits Secorapamycin_B Secorapamycin B mTORC1_2 mTORC1 Secorapamycin_B->mTORC1_2 No significant inhibition Cell_Growth_2 Cell Growth & Proliferation mTORC1_2->Cell_Growth_2 promotes

Caption: Contrasting mechanisms of action of rapamycin and Secorapamycin B.

Experimental Protocols for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying rapamycin and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the standard technique.

Forced Degradation Study Workflow

Forced degradation studies are crucial for understanding the degradation pathways and validating the stability-indicating nature of analytical methods.[13][14]

G Start Rapamycin Stock Solution Stress_Conditions Subject to Stress Conditions: - Acid Hydrolysis (e.g., 0.1 M HCl) - Base Hydrolysis (e.g., 0.01 M NaOH) - Oxidation (e.g., 3% H₂O₂) - Thermal Stress (e.g., 60°C) - Photostability (e.g., ICH Q1B) Start->Stress_Conditions Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Stress_Conditions->Analysis Data_Evaluation Evaluate Data: - Quantify Rapamycin Peak - Identify & Quantify Degradation Products (e.g., Secorapamycin B) - Mass Balance Calculation Analysis->Data_Evaluation Conclusion Determine Degradation Profile & Validate Method Data_Evaluation->Conclusion

Caption: Workflow for a forced degradation study of rapamycin.

Step-by-Step Stability-Indicating HPLC Method
  • Preparation of Solutions:

    • Prepare a stock solution of rapamycin in a non-aqueous solvent such as acetonitrile or methanol.

    • Prepare mobile phases. A common mobile phase system is a gradient of water (A) and acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.[15]

  • Chromatographic Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Column Temperature: Maintain at an elevated temperature (e.g., 40-60°C) to potentially coalesce isomer peaks.[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 278 nm or mass spectrometry for more sensitive and specific detection.[6]

    • Injection Volume: 10-20 µL.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Mix the rapamycin stock solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize with an appropriate amount of base before injection.

    • Base Hydrolysis: Mix the rapamycin stock solution with an equal volume of 0.01 M NaOH and incubate at room temperature. Neutralize with an appropriate amount of acid before injection.

    • Oxidative Degradation: Mix the rapamycin stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate.

  • Data Analysis:

    • Integrate the peak areas for rapamycin and all degradation products.

    • Calculate the percentage of degradation.

    • Confirm the identity of Secorapamycin B by comparing its retention time with a reference standard and/or by mass spectral data.

Conclusion

The stability of rapamycin is a critical attribute that influences its therapeutic efficacy and shelf-life. Its primary degradation product, Secorapamycin B, is formed through the hydrolysis of the macrolide ring, a process that is significantly accelerated by basic conditions. While Secorapamycin B is chemically more stable, it lacks the mTOR inhibitory activity of its parent compound. A thorough understanding of these differences, supported by robust analytical methods, is essential for the successful development of rapamycin-based therapeutics.

References

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. Arkivoc, 2007(12), 110-131. [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: Role of base catalysis. ResearchGate. [Link]

  • Oyler, A. R., Segmuller, B. E., Sun, Y., Polshyna, A., Dunphy, R., Armstrong, B. L., ... & Il'ichev, Y. V. (2012). Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194-200. [Link]

  • Il'ichev, Y. V., Alquier, L., & Maryanoff, C. A. (2007). Degradation of rapamycin and its ring-opened isomer: role of base catalysis. ARKIVOC: Online Journal of Organic Chemistry. [Link]

  • Novatia, LLC. (n.d.). Degradation of rapamycin and its ring-opened isomer. [Link]

  • Koenig, A., et al. (2018). Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas. Annales de Dermatologie et de Vénéréologie, 145(11), 733-740. [Link]

  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. [Link]

  • Patel, K., & Singh, R. S. (2016). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. MedChemComm, 7(5), 786-802. [Link]

  • Oyler, A. R., Segmuller, B. E., Sun, Y., Polshyna, A., Dunphy, R., Armstrong, B. L., ... & Il'ichev, Y. V. (2012). Forced degradation studies of rapamycin: Identification of autoxidation products. Journal of pharmaceutical and biomedical analysis, 59, 194-200. [Link]

  • BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Sharma, G., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Rietveld, I. B., et al. (2022). Percentage of secorapamycin, the main degradation product of rapamycin, according to the formulation studied as captioned and described in Table 1 (F1–F9). ResearchGate. [Link]

  • Fang, Y., et al. (2013). Dissecting the biology of mTORC1 beyond rapamycin. Cell Cycle, 12(18), 2933-2939. [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth, metabolism, and disease. Cell, 149(2), 274-293. [Link]

  • Yang, H., et al. (2013). mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain. Nature, 497(7448), 217-223. [Link]

  • Sabatini, D. M. (2013, May 21). Regulation of growth by the mTOR pathway. YouTube. [Link]

  • De Luca, L., et al. (2021). In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules. Molecules, 26(4), 1103. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Protocol: The Definitive Guide to Secorapamycin B Disposal

Introduction: Beyond the Benchtop—Managing Potent Compound Waste Secorapamycin B is a macrocyclic compound closely related to Rapamycin (Sirolimus), a well-documented mTOR inhibitor used as an immunosuppressant and a cyt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop—Managing Potent Compound Waste

Secorapamycin B is a macrocyclic compound closely related to Rapamycin (Sirolimus), a well-documented mTOR inhibitor used as an immunosuppressant and a cytostatic agent in research.[1][2][3] While Secorapamycin B is a ring-opened degradation product of Rapamycin and may not directly share all of its biological activities, it is structurally similar and must be handled with the same high degree of caution.[4][5] The procedures for handling and disposal are therefore predicated on the established hazards of its parent compound, which is classified as a hazardous, cytostatic, and potentially carcinogenic and teratogenic agent.[1][2][6]

This guide provides a comprehensive framework for the safe handling and compliant disposal of Secorapamycin B and its associated waste streams. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, protecting researchers, support staff, and the environment from exposure to a potent, biologically active molecule.[7][8]

Hazard Assessment & Guiding Principles

1.1. Risk Profile: Potent, Cytostatic, and Environmentally Hazardous

Due to its lineage from Rapamycin, Secorapamycin B must be treated as a hazardous substance. The primary risks include:

  • Cytostatic/Cytotoxic Potential: As an analog of a cytostatic agent, there is a risk of cellular growth inhibition upon exposure.[1][2]

  • Reproductive Toxicity & Carcinogenicity: The parent compound, Rapamycin, is suspected of causing cancer and damaging fertility or the unborn child.[2][6] This risk profile is conservatively extended to Secorapamycin B.

  • High Potency: A small amount of the compound can elicit a biological response, necessitating stringent controls to prevent exposure.[9]

  • Aquatic Toxicity: A Safety Data Sheet (SDS) for the related Secorapamycin A indicates it is very toxic to aquatic life with long-lasting effects, a critical consideration for preventing drain disposal.[10]

1.2. The Four Pillars of Cytotoxic Waste Management

Every action involving Secorapamycin B waste must be governed by these four principles:

  • Assume Contamination: Treat any item that has come into direct or indirect contact with Secorapamycin B (solid or in solution) as contaminated hazardous waste.

  • Segregate at the Source: Never mix cytotoxic waste with general, biohazardous, or other chemical waste streams.[11][12] Proper segregation prevents cross-contamination and ensures the entire waste volume is not rendered hazardous.[7]

  • Contain Securely: Use designated, sealed, and clearly labeled containers to prevent leaks, spills, or aerosolization during storage and transport.

  • Dispose via a Certified Route: The terminal disposal method for this class of waste is high-temperature incineration by a licensed hazardous waste management service.[7][13]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling Secorapamycin B in any form. The causality behind each selection is critical for ensuring complete protection.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with powder-free nitrile gloves.The inner glove protects the skin in case the outer glove is breached. Nitrile offers robust chemical resistance. Change outer gloves immediately if contaminated.[14]
Lab Coat Disposable, solid-front gown with knit cuffs.Prevents contamination of personal clothing. The solid front and knit cuffs provide a superior barrier compared to standard lab coats.[15]
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of solutions or accidental aerosolization of powder.[16]
Respiratory N95/FFP2 respirator (or higher).Mandatory when handling the powdered form. Protects against inhalation of potent, fine particles. All powder manipulation must occur within a certified chemical fume hood or powder containment hood.[14]

Step-by-Step Disposal Protocols

The following protocols detail the precise steps for segregating and containing different waste streams generated from work with Secorapamycin B.

Workflow: Secorapamycin B Waste Segregation

The decision process for proper waste segregation is critical. The following workflow must be followed from the point of generation.

G Diagram 1: Secorapamycin B Waste Segregation Workflow Start Waste Generated (Containing Secorapamycin B) LiquidWaste Liquid Waste (e.g., stock solutions, media) Start->LiquidWaste SolidWaste Non-Sharp Solid Waste (e.g., vials, pipette tips, tubes) Start->SolidWaste SharpsWaste Contaminated Sharps (e.g., needles, syringes) Start->SharpsWaste PPEWaste Contaminated PPE (e.g., gloves, gown) Start->PPEWaste LiquidContainer Labeled, Sealed Hazardous Liquid Waste Container (Glass or HDPE) LiquidWaste->LiquidContainer NO DRAIN DISPOSAL SolidContainer Labeled 'Cytotoxic Waste' Container with Lid (e.g., Black or Yellow Pail) SolidWaste->SolidContainer SharpsContainer Puncture-Proof 'Cytotoxic Sharps' Container (Yellow with Purple Lid) SharpsWaste->SharpsContainer PPEWaste->SolidContainer FinalDisposal Collection by Certified Hazardous Waste Vendor (for Incineration) LiquidContainer->FinalDisposal SolidContainer->FinalDisposal SharpsContainer->FinalDisposal

Caption: Waste segregation decision tree for Secorapamycin B.

Disposal of Liquid Waste

This includes unused stock solutions, supernatants from cell cultures, and contaminated buffers.

  • NEVER Pour Down the Drain: Secorapamycin B is toxic to aquatic life, and drain disposal is strictly prohibited.[10][12] Antibiotic-like compounds can also disrupt wastewater treatment processes.[17]

  • Collect in a Designated Container: Use a dedicated, leak-proof waste container made of glass or high-density polyethylene (HDPE).

  • Label Correctly: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:

    • "Hazardous Waste"

    • "Cytotoxic Waste"

    • Full Chemical Name: "Secorapamycin B"

    • Accumulation Start Date

  • Store Securely: Keep the container sealed when not in use and store it in a secondary containment bin within the lab, away from incompatible materials.[14]

Disposal of Solid & PPE Waste

This includes contaminated vials, pipette tips, tubes, flasks, gloves, and disposable gowns.

  • Segregate Immediately: Place all contaminated non-sharp solid waste directly into a designated cytotoxic waste container.[15] This is typically a rigid, leak-proof pail or drum, often black or yellow, with a secure lid.[14][15]

  • Do Not Overfill: Fill the container to no more than 75% of its capacity to prevent overflow and ensure safe sealing.

  • Label Clearly: The container must be prominently labeled "CYTOTOXIC WASTE - FOR INCINERATION ONLY".

  • Seal and Store: Once full, securely seal the lid. Store in the lab's designated hazardous waste accumulation area for pickup by your institution's environmental health and safety (EHS) office or certified waste vendor.

Disposal of Contaminated Sharps

This includes needles, syringes, and any other sharp item contaminated with Secorapamycin B.

  • Use a Designated Sharps Container: Immediately place all contaminated sharps into a puncture-proof sharps container specifically designated for cytotoxic waste. These are typically yellow with a purple lid.[11][12][15]

  • Do Not Recap Needles: To prevent needlestick injuries, never recap, bend, or break used needles.

  • Label and Seal: The container must be labeled "Cytotoxic Sharps". Once it is 3/4 full, lock the lid securely for disposal.

  • Arrange for Pickup: Dispose of the sealed container through your institution's hazardous waste program.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. Evacuate the spill zone. Post a warning sign to prevent entry.[18]

  • Don Appropriate PPE: Before re-entering, don the full PPE ensemble described in Section 2, including a respirator if the spill involves powder.

  • Contain the Spill:

    • For Powder Spills: DO NOT sweep dry powder, as this will create hazardous dust.[18] Gently cover the spill with absorbent pads wetted with a suitable solvent (like 70% ethanol) or water.[18] This prevents the powder from becoming airborne.

    • For Liquid Spills: Cover the spill with absorbent pads or a spill kit sorbent, working from the outside in to prevent spreading.

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials using tongs or forceps and place them into the designated solid cytotoxic waste container (Section 3.2).

    • Decontaminate the spill surface. There is no single universally accepted deactivation agent for Rapamycin analogs.[14] Therefore, a multi-step cleaning process is required:

      • First, clean the area thoroughly with soap and water or a laboratory detergent.[14]

      • Follow with a rinse using 70% ethanol or another appropriate laboratory disinfectant.

      • Finish with a final rinse with water.

  • Dispose of All Materials: All cleanup materials (pads, gloves, gown, etc.) are now considered cytotoxic waste and must be disposed of in the solid waste container.[18]

  • Report the Incident: Report the spill to your institution's EHS department in accordance with local policy.

Summary of Disposal Procedures

Waste TypeContainer SpecificationRequired LabelingDisposal Route
Liquid Waste Leak-proof glass or HDPE bottle with screw cap."Hazardous Waste", "Cytotoxic Waste", "Secorapamycin B"Collect for certified hazardous waste vendor. No drain disposal. [15]
Solid Waste (Non-Sharp) Rigid, leak-proof pail/drum with a secure lid (e.g., black or yellow)."CYTOTOXIC WASTE - FOR INCINERATION ONLY"Collect for certified hazardous waste vendor.[7][14]
Contaminated Sharps Puncture-proof sharps container (yellow with purple lid)."Cytotoxic Sharps"Collect for certified hazardous waste vendor.[11][15]
Contaminated PPE Place into the Solid Waste container."CYTOTOXIC WASTE - FOR INCINERATION ONLY"Collect for certified hazardous waste vendor.[7]
Spill Cleanup Debris Place into the Solid Waste container."CYTOTOXIC WASTE - FOR INCINERATION ONLY"Collect for certified hazardous waste vendor.[8]

References

  • National Cancer Institute at Frederick. (n.d.). Chemical Safety Practices Recommendations Rapamycin (Sirolimus). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Secorapamycin A. PubChem Compound Database. Retrieved from [Link]

  • SynZeal. (n.d.). Seco Rapamycin | 147438-27-5. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Rapamune® (sirolimus) Oral Solution and Tablets. Retrieved from [Link]

  • Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Use of Rapamycin. Environment, Health & Safety. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Secorapamycin B. Retrieved from [Link]

  • DC Chemicals. (n.d.). Secorapamycin A(Seco Rapamycin) MSDS. Retrieved from [Link]

  • Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. Retrieved from [Link]

  • U.S. Department of Veterans Affairs. (2018). Cytotoxic Agent Use Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Pharma Source Direct. (2025). Safety Data Sheet - Sirolimus. Retrieved from [Link]

  • NetRegs. (n.d.). Cytotoxic and cytostatic drugs. Retrieved from [Link]

  • Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • PubMed. (2004). Inactivation of macrolides by producers and pathogens. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • PubMed Central. (2017). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. Retrieved from [Link]

  • Pure Lab Peptides. (n.d.). MOTS-C (10mg Vial) Dosage Protocol. Retrieved from [Link]

  • University of Reading. (2021). The Disposal of Laboratory Waste. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

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Handling

Definitive Guide to Personal Protective Equipment for Handling Secorapamycin B

A Senior Application Scientist's Procedural Guide This document provides essential safety and handling protocols for Secorapamycin B, a derivative of the potent mTOR inhibitor, Rapamycin (also known as Sirolimus)[1][2]....

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide

This document provides essential safety and handling protocols for Secorapamycin B, a derivative of the potent mTOR inhibitor, Rapamycin (also known as Sirolimus)[1][2]. Given the limited specific toxicological data for Secorapamycin B, these guidelines are established by conservatively adhering to the safety protocols for its parent compound, Sirolimus. This approach ensures the highest level of protection for researchers, scientists, and drug development professionals against potent, pharmacologically active compounds.

The foundational principle of this guide is risk mitigation. The potential hazards associated with Sirolimus, including suspected carcinogenicity, reproductive toxicity, and immunosuppressive effects, dictate the necessity for stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy[3][4][5]. This guide is designed to be a self-validating system, where the causality behind each procedural step is explained to build a deep-rooted culture of safety.

Hazard Analysis: The "Why" Behind the Precautions

Understanding the risk is the first step in preventing exposure. Secorapamycin B, as a close analog of Sirolimus, is presumed to share a similar hazard profile. The primary risks are:

  • Pharmacological Potency: Sirolimus is a potent immunosuppressant[3][5]. Accidental exposure could lead to unintended physiological effects, even at low doses.

  • Organ System Damage: Prolonged or repeated exposure to Sirolimus is known to cause damage to the immune system[3].

  • Reproductive and Carcinogenic Risks: Sirolimus is suspected of damaging fertility or the unborn child and is also a suspected carcinogen[4].

  • Acute Toxicity: The related compound, Secorapamycin A, is classified as harmful if swallowed[6].

  • Inhalation Hazard: As a powder, the compound can be easily aerosolized during handling, creating a significant inhalation risk[5]. Fine dust may also form combustible concentrations in the air[4].

These hazards mandate that all handling procedures are designed to minimize direct contact, inhalation, and ingestion. The preferred method for handling Secorapamycin B powder is within a certified chemical fume hood or a biological safety cabinet to contain any aerosols at the source[5].

Core PPE Requirements: Your Last Line of Defense

Personal Protective Equipment is essential, even when using primary engineering controls like a fume hood. The following table summarizes the minimum required PPE for handling Secorapamycin B in solid (powder) and solution forms.

Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Handling Powder (e.g., weighing, preparing stock solutions)NIOSH-approved N95 respirator or higher (required if not in a fume hood; recommended even within a hood)Double-layered, chemotherapy-rated nitrile glovesChemical splash goggles and face shieldDisposable, solid-front gown with tight-fitting cuffs
Handling Solutions (e.g., dilutions, cell culture application)Not typically required if handled within a fume hoodSingle pair of nitrile gloves (minimum); double-gloving recommendedSafety glasses with side shields (minimum); goggles recommendedClosed-front lab coat

Detailed Protocols: From Preparation to Disposal

Adherence to procedure is critical for safety. Follow these step-by-step instructions for all activities involving Secorapamycin B.

PPE Donning Sequence

Putting on PPE in the correct order is crucial to ensure a proper seal and coverage.

  • Gown/Lab Coat: Don the appropriate body protection first. Ensure it is fully fastened.

  • Respirator (if required): Perform a user seal check to ensure a tight fit.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, don the second pair over the first, extending the cuff over the sleeve of the gown.

Experimental Workflow: Weighing and Solubilizing Powder

This procedure must be performed inside a certified chemical fume hood or other suitable containment device.

  • Prepare the Work Area: Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) before bringing the compound into the hood.

  • Don Full PPE: Follow the donning sequence described in section 3.1.

  • Handle the Compound: Carefully open the container. Use a dedicated spatula to transfer the required amount of Secorapamycin B powder onto a weigh boat. Avoid any actions that could generate dust.

  • Solubilization: Place the weigh boat into the receiving vial. Carefully add the desired solvent to dissolve the compound, rinsing the weigh boat. Cap the vial securely.

  • Initial Cleanup: Dispose of the used weigh boat, spatula tip, and bench paper into a designated hazardous waste bag located inside the fume hood.

  • Doffing: Follow the doffing procedure (Section 3.3) to exit the work area without contamination.

PPE Doffing Sequence

The doffing sequence is arguably the most critical step to prevent personal contamination.

  • Outer Gloves: If double-gloved, remove the outer pair of gloves. Dispose of them in a designated hazardous waste container.

  • Gown/Lab Coat: Unfasten and remove the gown, turning it inside out as you roll it down your arms. Dispose of it.

  • Goggles/Face Shield: Remove from the back of the head forward.

  • Respirator: Remove without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water[7].

Emergency & Disposal Plans

Preparedness is key to mitigating the impact of an accident.

Spill & Exposure Procedures
  • Spill: In case of a spill, evacuate the immediate area and alert others. For a small spill within a fume hood, use a chemical spill kit to absorb the material. Do not dry sweep powder[8]. Place all cleanup materials in a sealed container for hazardous waste disposal.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[6][9].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][10].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[9].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[6][10].

Disposal Plan

All materials contaminated with Secorapamycin B must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE, weigh boats, and consumables should be collected in a clearly labeled, sealed hazardous waste container[5][8].

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain[11][12].

  • Container Disposal: Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste, before the vial can be disposed of[5][8].

Visualized Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with Secorapamycin B.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe Required PPE Level start Start Task compound_form What is the compound's form? start->compound_form containment Working in a containment unit? (e.g., Fume Hood) compound_form->containment Powder low_risk Standard Risk PPE: - Nitrile Gloves - Lab Coat - Safety Glasses compound_form->low_risk Dilute Solution high_risk High Risk PPE: - Double Gloves - Gown - Goggles & Face Shield - N95 Respirator containment->high_risk No medium_risk Medium Risk PPE: - Double Gloves - Gown - Goggles containment->medium_risk Yes

Caption: PPE selection workflow for Secorapamycin B.

References

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Sources

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Secorapamycin B
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